MM-102 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)/t27-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKTWBXVGMHWHM-YCBFMBTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50F5N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Binding Affinity of MM-102 TFA for WDR5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the peptidomimetic inhibitor MM-102 TFA for the protein WD repeat-containing protein 5 (WDR5). WDR5 is a critical component of the Mixed Lineage Leukemia (MLL) complex, and its interaction with MLL1 is essential for the histone methyltransferase activity of the complex. Dysregulation of MLL1 activity is implicated in certain types of leukemia, making the MLL1-WDR5 interaction a key target for therapeutic intervention. MM-102 has been identified as a potent inhibitor of this interaction.
Quantitative Binding Affinity Data
The binding affinity of MM-102 for WDR5 has been determined through various biochemical assays. The following table summarizes the key quantitative data.
| Compound | Target Protein | Assay Type | Parameter | Value | Reference |
| This compound | WDR5 | WDR5 Binding Assay | IC50 | 2.4 nM | [1] |
| MM-102 | WDR5 | Not Specified | Ki | < 1 nM | [2][3] |
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of MM-102 required to inhibit 50% of the binding of a competing ligand to WDR5. A lower IC50 value signifies a higher binding affinity.
Ki (Inhibition constant): Represents the dissociation constant of the inhibitor-enzyme complex. A smaller Ki value indicates a tighter binding of the inhibitor to the target.
Experimental Methodologies
The determination of the binding affinity of MM-102 for WDR5 and the characterization of its inhibitory activity on the MLL1-WDR5 interaction have been primarily achieved through Fluorescence Polarization (FP) assays and Glutathione S-Transferase (GST) pull-down assays.
Fluorescence Polarization (FP) Competition Assay
Fluorescence polarization is a widely used technique to monitor molecular interactions in solution. The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization. When it binds to a larger protein, its tumbling is restricted, leading to an increase in polarization. In a competition assay, an unlabeled compound (like MM-102) competes with the fluorescently labeled ligand for binding to the target protein, causing a decrease in polarization.
Principle of the FP Assay for WDR5-MM-102 Interaction:
Caption: Principle of the Fluorescence Polarization competition assay.
Detailed Protocol (Generalized):
A detailed, step-by-step protocol for the specific FP assay used for MM-102 is often found in the supplementary materials of the primary research article by Karatas et al. (2013), which was not readily accessible. However, a general protocol for such an assay is as follows:
-
Reagents and Buffers:
-
Binding Buffer: Typically contains a buffering agent (e.g., Tris-HCl or HEPES), salt (e.g., NaCl), and a non-ionic detergent (e.g., Tween-20) to prevent non-specific binding. The pH is usually maintained around 7.4.
-
WDR5 Protein: Purified recombinant WDR5 protein.
-
Fluorescently Labeled Peptide: A peptide derived from the WDR5-binding region of MLL1, labeled with a fluorophore (e.g., Fluorescein or TAMRA).
-
This compound: Serial dilutions of the inhibitor in the binding buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well black plate to minimize background fluorescence.
-
A fixed concentration of WDR5 protein and the fluorescently labeled peptide are added to each well. The concentrations are optimized to ensure a significant polarization signal upon binding.
-
Increasing concentrations of MM-102 are then added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the fluorescent ligand and its affinity for the protein.
-
Glutathione S-Transferase (GST) Pull-Down Assay
The GST pull-down assay is a qualitative or semi-quantitative method used to confirm protein-protein interactions.
Workflow for GST Pull-Down Assay:
References
An In-Depth Technical Guide on MM-102 TFA: A Potent Inhibitor of the WDR5-MLL1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between WD-40 repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) is a critical dependency for the initiation and maintenance of certain aggressive leukemias, particularly those harboring MLL1 rearrangements. This protein-protein interaction is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which leads to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1. MM-102 TFA is a potent, cell-permeable, small-molecule inhibitor that effectively disrupts the WDR5-MLL1 interaction, offering a promising therapeutic strategy for these malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental validation.
Introduction: The WDR5-MLL1 Axis in Leukemia
The MLL1 gene is frequently rearranged in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), leading to the production of oncogenic MLL1 fusion proteins. These fusion proteins aberrantly recruit the MLL1 core complex to target genes, resulting in their sustained expression and the blockage of hematopoietic differentiation. The WDR5 protein is a core component of this complex and its interaction with the MLL1 protein is indispensable for the complex's enzymatic activity. Therefore, inhibiting the WDR5-MLL1 interaction presents a targeted approach to dismantle the oncogenic machinery driving these leukemias.
This compound: Mechanism of Action
This compound is a peptidomimetic compound designed to competitively bind to the "WIN" (WDR5-interacting) site on the WDR5 protein, a shallow groove that recognizes a specific arginine-containing motif within MLL1. By occupying this site, this compound directly prevents the association of MLL1 with WDR5, thereby disrupting the integrity and function of the MLL1 core complex. This leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, downregulation of their expression, and ultimately, induction of apoptosis and cell growth inhibition in MLL1-rearranged leukemia cells.
Signaling Pathway
Caption: WDR5-MLL1 signaling and this compound inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and cellular efficacy.
| Biochemical Activity | Value | Reference |
| WDR5 Binding Affinity (IC50) | 2.4 nM | [1][2][3][4] |
| WDR5 Binding Affinity (Ki) | < 1 nM | [1][4] |
| In vitro HMT Assay (IC50) | 0.4 - 0.9 µM | [1][3] |
| Cellular Activity | Cell Line | Value (IC50) | Reference |
| Cell Growth Inhibition | MV4;11 (MLL-AF4) | 25 µM | [1][3] |
| Cell Growth Inhibition | KOPN8 (MLL-ENL) | 25 µM | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and similar compounds.
Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This assay quantitatively measures the binding affinity of inhibitors to the WDR5 protein by competing with a fluorescently labeled peptide derived from the MLL1 WIN motif.
Materials:
-
Recombinant human WDR5 protein (truncated, residues 23-334)
-
Fluorescently labeled MLL1 peptide (e.g., FAM-Ac-GSARAEVHLRKS-NH₂)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
384-well, low-volume, black, non-binding surface plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add WDR5 protein to a final concentration of 10 nM.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add the fluorescently labeled MLL1 peptide to a final concentration of 5 nM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the Fluorescence Polarization assay.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 core complex and the inhibitory effect of this compound.
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 peptide (1-21) substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in HMT Assay Buffer.
-
In a reaction tube, combine the MLL1 core complex (final concentration ~50 nM) with the H3 peptide substrate (final concentration ~10 µM).
-
Add the serially diluted this compound or vehicle control.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [³H]-SAM (final concentration ~1 µM).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper and air-drying.
-
Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0).
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC₅₀ values from the dose-response curve.
Cellular Assays
-
Cell Lines: MV4;11 (MLL-AF4) and KOPN8 (MLL-ENL) leukemia cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells at a density of 2 x 10⁵ cells/mL and treat with various concentrations of this compound (or DMSO as a vehicle control) for the desired time points (e.g., 48, 72, 96 hours).
Cell viability can be assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
After treatment with this compound, harvest cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the Annexin V apoptosis assay.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
qPCR instrument
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
Primer Sequences (Human):
-
HOXA9 Forward: 5'-GCCGGCCTTATGGCATTAA-3'[2]
-
HOXA9 Reverse: 5'-TGGAGGAGAACCACAAGCATAGT-3'[2]
-
MEIS1 Forward: 5'-AAGCAGTTGGCACAAGACACGG-3'
-
MEIS1 Reverse: 5'-CTGCTCGGTTGGACTGGTCTAT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the specified primers and a suitable master mix.
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
Conclusion
This compound is a highly potent and specific inhibitor of the WDR5-MLL1 interaction. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of targeting this critical epigenetic axis in leukemia and other cancers where the WDR5-MLL1 interaction plays a pathogenic role. The provided methodologies can be adapted for the screening and characterization of other novel WDR5-MLL1 inhibitors.
References
An In-depth Technical Guide on the Biological Activity of HMTase Inhibitor IX TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methyltransferase (HMTase) Inhibitor IX, also known as MM-102, is a potent and cell-permeable peptidomimetic that acts as a high-affinity inhibitor of the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2] This interaction is a critical component of the MLL1 core complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of the MLL1 complex, often through chromosomal translocations leading to MLL1 fusion proteins, is a hallmark of certain aggressive leukemias. HMTase Inhibitor IX TFA (the trifluoroacetate salt of MM-102) represents a targeted therapeutic strategy to disrupt the function of the MLL1 complex, thereby inhibiting the proliferation of MLL1-dependent cancer cells. This guide provides a comprehensive overview of the biological activity of HMTase Inhibitor IX TFA, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Mechanism of Action
HMTase Inhibitor IX TFA functions by competitively binding to a shallow pocket on the surface of WDR5, the same site that recognizes the conserved 'Win' (WDR5 interaction) motif of MLL1.[1][2] This binding event physically obstructs the association of MLL1 with WDR5, which is an essential prerequisite for the assembly and enzymatic activity of the MLL1 core complex. The disruption of this protein-protein interaction leads to a significant reduction in the levels of H3K4 methylation at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1] The subsequent downregulation of these oncogenic target genes results in the inhibition of cell growth and the induction of apoptosis in leukemia cells harboring MLL1 fusion proteins.[1][2]
Signaling Pathway
Caption: MLL1-WDR5 signaling pathway and the inhibitory action of HMTase Inhibitor IX.
Quantitative Data
The biological activity of HMTase Inhibitor IX TFA has been quantified through various in vitro assays. The following tables summarize the key findings.
| Binding Affinity and Enzymatic Inhibition | |
| Parameter | Value |
| WDR5 Binding (IC50) | 2.4 nM |
| WDR5 Binding (Ki) | < 1 nM |
| MLL1 HMT Activity (IC50) | 0.4 nM |
| Cellular Activity in MLL-rearranged Leukemia Cell Lines | |
| Cell Line | GI50 (7 days) |
| MV4;11 (MLL-AF4) | 25 µM |
| KOPN8 (MLL-ENL) | 25 µM |
| K562 (BCR-ABL) | 84 µM |
| Effect on MLL1 Target Gene Expression | |
| Gene | Reduction in mRNA Expression |
| HoxA9 | 76% |
| Meis-1 | 36% |
| (Data obtained from myeloblasts derived from MLL1-AF9-transduced murine bone marrow cells treated with 50 µM MM-102 for 96 hours) |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5/MLL1 Interaction
This assay is used to measure the binding affinity of HMTase Inhibitor IX TFA to WDR5.
Workflow:
Caption: Experimental workflow for the TR-FRET based WDR5/MLL1 interaction assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human His-tagged WDR5 and a biotinylated peptide corresponding to the MLL1 Win motif are expressed and purified.
-
A TR-FRET buffer is prepared (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Serial dilutions of HMTase Inhibitor IX TFA are prepared in the TR-FRET buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the TR-FRET buffer, His-tagged WDR5, biotinylated MLL1 peptide, and the serially diluted inhibitor.
-
Add Europium-labeled anti-His antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at 615 nm (Europium emission) and 665 nm (APC emission) after excitation at 320 nm using a TR-FRET compatible plate reader.
-
The TR-FRET ratio (665 nm / 615 nm) is calculated.
-
The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Growth Inhibition Assay
This assay determines the effect of HMTase Inhibitor IX TFA on the proliferation of leukemia cell lines.
Workflow:
Caption: Experimental workflow for the cell growth inhibition assay using MTS reagent.
Detailed Methodology:
-
Cell Culture:
-
Leukemia cell lines (e.g., MV4;11, KOPN8, K562) are maintained in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
A serial dilution of HMTase Inhibitor IX TFA is added to the wells.
-
The plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement (MTS Assay):
-
After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.
-
The GI50 (concentration that causes 50% growth inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Apoptosis Assay
This assay is used to determine if the observed cell growth inhibition is due to the induction of apoptosis.
Workflow:
Caption: Experimental workflow for the apoptosis assay using Annexin V and PI staining.
Detailed Methodology:
-
Cell Treatment:
-
Leukemia cells (e.g., MV4;11) are treated with a fixed concentration of HMTase Inhibitor IX TFA (e.g., 50 µM) or vehicle control for 4 days.
-
-
Cell Staining:
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
FITC and PI fluorescence are detected.
-
-
Data Interpretation:
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
-
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
-
Conclusion
HMTase Inhibitor IX TFA (MM-102) is a highly potent and specific inhibitor of the WDR5/MLL1 protein-protein interaction. By disrupting the formation of the MLL1 core complex, it effectively reduces H3K4 methylation, leading to the downregulation of key oncogenes and subsequent growth inhibition and apoptosis in MLL-rearranged leukemia cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on epigenetic therapies for cancer.
References
MM-102 TFA: A Technical Guide to its Mechanism and Effect on Histone H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H3 Lysine 4 (H3K4) methylation is a critical epigenetic modification associated with active gene transcription. Its dysregulation, particularly through the activity of the Mixed Lineage Leukemia 1 (MLL1) complex, is a hallmark of aggressive acute leukemias. MM-102 is a potent, cell-permeable, peptidomimetic inhibitor that targets a key protein-protein interaction essential for MLL1 enzymatic activity. This document provides a comprehensive technical overview of MM-102's mechanism of action, its quantitative effects on H3K4 methylation, and detailed protocols for key experimental evaluations.
Mechanism of Action: Disrupting the MLL1 Core Complex
MM-102 functions by directly interfering with the assembly of the MLL1 core complex, which is required for its histone methyltransferase (HMT) activity. The MLL1 catalytic subunit must associate with a sub-complex of proteins—WDR5, RbBP5, and ASH2L—to achieve robust H3K4 methylation. MM-102 was specifically designed to disrupt the critical interaction between MLL1 and WD-repeat domain 5 (WDR5)[1].
The inhibitor is a peptidomimetic that mimics the MLL1 "Win" motif, competitively binding to a shallow pocket on the surface of WDR5 with high affinity[1][2]. This binding event physically prevents the incorporation of MLL1 into the WDR5/RbBP5/ASH2L complex, leading to a catalytically inactive state and a subsequent reduction in H3K4 methylation at MLL1 target gene loci[1][3][4].
Caption: Signaling pathway of MLL1 complex activation and its inhibition by MM-102.
Quantitative Efficacy of MM-102
The potency of MM-102 has been quantified through various in vitro and cell-based assays. The data consistently demonstrates high-affinity binding to its target, WDR5, and potent, selective inhibition of MLL-rearranged leukemia cells.
Table 1: In Vitro Inhibitory Activity of MM-102
| Assay Type | Parameter | Value | Reference |
| WDR5/MLL Interaction | IC₅₀ | 2.4 nM | [3] |
| WDR5 Binding | Kᵢ | < 1 nM | [1] |
| MLL1 HMT Activity | IC₅₀ | 0.4 nM | [2] |
Table 2: Cellular Activity of MM-102 in Leukemia Cell Lines
| Cell Line | MLL Status | Assay Type | Parameter | Value | Reference |
| MV4;11 | MLL-AF4 Fusion | Growth Inhibition | GI₅₀ (7 days) | 25 µM | [2] |
| KOPN8 | MLL-ENL Fusion | Growth Inhibition | GI₅₀ (7 days) | 25 µM | [2] |
| K562 | BCR-ABL (MLL WT) | Growth Inhibition | GI₅₀ (7 days) | 84 µM | [2] |
| MV4;11 | MLL-AF4 Fusion | Apoptosis Induction | >75% after 4 days | 50 µM | [2] |
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the primary literature for the characterization of MM-102 and similar compounds.
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of the MLL1 complex and its inhibition by MM-102.
-
Complex Assembly: Recombinant MLL1-SET domain, WDR5, RbBP5, and ASH2L proteins are incubated on ice for 30 minutes in HMT assay buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT) to allow for the formation of the active core complex.
-
Inhibitor Incubation: The assembled MLL1 complex (final concentration ~0.5 µM) is pre-incubated with varying concentrations of MM-102 (or DMSO vehicle control) for 10 minutes at room temperature.
-
Reaction Initiation: The methylation reaction is initiated by adding a master mix containing a histone H3 peptide substrate (e.g., H3 1-21, final concentration 50 µM) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM, final concentration ~1.5 µCi).
-
Reaction Incubation: The reaction is allowed to proceed for 30-60 minutes at 30°C.
-
Termination and Detection: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper. The paper is washed three times with sodium bicarbonate buffer to remove unincorporated [³H]-SAM. The dried paper is then placed in a scintillation vial with a scintillant, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Scintillation counts are converted to percent inhibition relative to the DMSO control, and IC₅₀ values are calculated using a non-linear regression curve fit.
Cell Viability and Growth Inhibition Assay (MTT Assay)
This protocol assesses the effect of MM-102 on the proliferation of leukemia cell lines.
-
Cell Seeding: Leukemia cells (e.g., MV4;11, KOPN8) are seeded into 96-well plates at a density of 5 x 10⁴ cells/mL in their recommended culture medium[5].
-
Compound Treatment: Cells are treated with a serial dilution of MM-102 (e.g., from 0.1 µM to 100 µM) or a DMSO vehicle control.
-
Incubation: Plates are incubated for the desired duration (e.g., 72 hours to 7 days) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Absorbance values are normalized to the DMSO-treated control wells to determine the percentage of cell viability. GI₅₀ (or IC₅₀) values are calculated using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by MM-102.
Caption: Experimental workflow for assessing apoptosis via Annexin V/PI staining.
-
Cell Treatment: Leukemia cells (e.g., MV4;11) are treated with MM-102 (e.g., 50 µM) or DMSO for the desired time (e.g., 4 days)[2].
-
Cell Harvesting: Cells are collected by centrifugation.
-
Washing: Cells are washed twice with ice-cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added according to the manufacturer's protocol[6][7].
-
Incubation: The cell suspension is incubated for 15 minutes at room temperature in the dark.
-
Analysis: Samples are analyzed immediately on a flow cytometer. The cell population is gated into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a generalized procedure for assessing H3K4me3 levels at specific gene promoters following MM-102 treatment.
-
Cell Treatment and Cross-linking: Cells are treated with MM-102 or DMSO. Formaldehyde is added directly to the culture medium to a final concentration of 1% and incubated for 10 minutes at room temperature to cross-link proteins to DNA. Glycine is added to quench the reaction.
-
Cell Lysis and Chromatin Shearing: Cells are washed and lysed to release nuclei. The nuclei are then lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation (IP): The sheared chromatin is pre-cleared with Protein A/G beads. A specific antibody against H3K4me3 is added to the chromatin and incubated overnight at 4°C with rotation.
-
Immune Complex Capture: Protein A/G beads are added to capture the antibody-histone-DNA complexes.
-
Washing: The beads are washed sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads. The protein-DNA cross-links are reversed by incubating at 65°C overnight with NaCl.
-
DNA Purification: DNA is purified using phenol-chloroform extraction or a column-based kit.
-
Analysis: The enrichment of specific DNA sequences (e.g., promoters of HoxA9, Meis-1) is quantified using quantitative real-time PCR (qPCR) or analyzed genome-wide using next-generation sequencing (ChIP-seq)[8][9][10].
Conclusion
MM-102 TFA is a highly potent and specific inhibitor of the MLL1-WDR5 interaction. By disrupting the integrity of the MLL1 core complex, it effectively ablates the enzyme's H3K4 methyltransferase activity. This mechanism translates to selective growth inhibition and apoptosis induction in leukemia cells dependent on MLL1 fusion proteins. The data and protocols presented herein provide a technical foundation for researchers utilizing MM-102 as a chemical probe to investigate the role of H3K4 methylation in health and disease, and for professionals in drug development exploring this pathway as a therapeutic target.
References
- 1. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. MV4-11 Cells [cytion.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The H3K4-methyl epigenome regulates leukemia stem cell oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
The Critical Role of WDR5 in MLL Fusion Protein-Driven Leukemogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL) fusion protein-driven leukemias are aggressive hematological malignancies with a poor prognosis. A key dependency for the oncogenic activity of MLL fusion proteins is their interaction with the WD40-repeat protein 5 (WDR5). WDR5 acts as a critical scaffolding protein, essential for the assembly and enzymatic activity of the MLL1 core complex. This complex, through its histone H3 lysine 4 (H3K4) methyltransferase activity, aberrantly activates the transcription of key proto-oncogenes, such as HOXA9 and MEIS1, driving leukemic transformation and maintenance. The indispensable nature of the WDR5-MLL interaction presents a compelling therapeutic target for the development of novel anti-leukemic agents. This technical guide provides an in-depth overview of the WDR5-MLL axis in leukemogenesis, detailed experimental protocols to investigate this interaction, and a summary of quantitative data related to its inhibition.
The WDR5-MLL Complex: A Central Engine in Leukemogenesis
Chromosomal translocations involving the MLL1 gene (also known as KMT2A) generate oncogenic fusion proteins that retain the N-terminal portion of MLL1 fused to one of over 80 different partner proteins.[1] These fusion proteins are potent drivers of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1]
The retained N-terminal domain of MLL1 in the fusion protein is crucial for its oncogenic function as it mediates the interaction with essential cofactors, most notably the core components of the MLL1 methyltransferase complex: WDR5, Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-like (ASH2L).[2][3][4] WDR5 is a pivotal component of this complex, acting as a scaffold that directly binds to a conserved "Win" (WDR5-interaction) motif within the MLL1 protein.[1][5] This interaction is a prerequisite for the assembly of the functional MLL1 core complex and is essential for its histone H3K4 methyltransferase activity.[1][2]
The assembled MLL fusion protein complex is recruited to the promoter regions of target genes, leading to the trimethylation of H3K4 (H3K4me3), an epigenetic mark strongly associated with active gene transcription.[6][7] This aberrant epigenetic modification results in the sustained high-level expression of critical downstream target genes, including the homeobox genes HOXA9 and MEIS1.[8] The persistent activation of these genes disrupts normal hematopoietic differentiation and promotes uncontrolled proliferation of leukemic blasts, thereby driving the leukemogenic process.[8]
dot
Caption: Signaling pathway of WDR5 in MLL fusion protein-driven leukemogenesis.
Quantitative Data Summary
The development of small molecule inhibitors targeting the WDR5-MLL interaction is a promising therapeutic strategy. The following tables summarize key quantitative data for several of these inhibitors, including their binding affinities for WDR5 and their efficacy in inhibiting MLL complex activity and leukemic cell growth.
Table 1: Binding Affinities of Small Molecule Inhibitors to WDR5
| Compound | Method | Binding Affinity (Kd) | Reference |
| OICR-9429 | Biacore | 51 nM | [9] |
| OICR-9429 | Fluorescence Polarization | 64 nM | [9] |
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | 52 nM | [9] |
| OICR-9429 | Not Specified | 93 ± 28 nM | [6] |
| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | 450 nM | [1] |
| Ac7 | Not Specified | 9.17 ± 4.01 nM | [10] |
| DDO-2117 | Not Specified | 13.6 nM | [11] |
| MM-102 | Not Specified | < 1 nM (Ki) | [12] |
| Ac-ARA-NH2 | Not Specified | 120 nM (Ki) | [13] |
| Ac-ART-NH2 | Not Specified | 20 nM (Ki) | [13] |
Table 2: Inhibitory Concentrations (IC50) of WDR5-MLL Interaction Inhibitors
| Compound | Assay | Target | IC50 | Reference |
| OICR-9429 | Cell-based | WDR5-MLL1 interaction | < 1 µM | [9] |
| OICR-9429 | Cell-based | WDR5-RbBP5 interaction | < 1 µM | [9] |
| WDR5-0103 | In vitro HMT assay | Trimeric MLL complex (125 nM) | 39 ± 10 µM | [1] |
| WDR5-0103 | In vitro HMT assay | Trimeric MLL complex (500 nM) | 83 ± 10 µM | [1] |
| WDR5-0103 | In vitro HMT assay | Trimeric MLL complex (1000 nM) | 280 ± 12 µM | [1] |
| MM-102 | In vitro HMT assay | MLL1 complex | 2.4 nM | [14] |
| MM-589 | In vitro HMT assay | MLL H3K4 methyltransferase | 12.7 nM | [14] |
| MM-589 | Cell proliferation | MLL-rearranged leukemia cells | 0.90 nM | [14] |
| Compound 23 | In vitro HMT assay | MLL1 complex | 104 nM | [15] |
| DDO-2117 | In vitro HMT assay | MLL1 complex | 0.19 µM | [11] |
Key Experimental Protocols
Investigating the role of WDR5 in MLL-driven leukemia relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for two fundamental experiments: Co-Immunoprecipitation (Co-IP) to study protein-protein interactions and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify genomic binding sites.
Co-Immunoprecipitation (Co-IP) of WDR5 and MLL Fusion Proteins
This protocol details the steps to demonstrate the physical interaction between WDR5 and an MLL fusion protein in leukemic cells.
dot
Caption: Experimental workflow for Co-Immunoprecipitation.
Materials:
-
Leukemia cell line expressing an MLL fusion protein (e.g., MV4-11, MOLM-13)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-WDR5, Mouse anti-MLL (N-terminal specific)
-
Isotype control antibodies: Rabbit IgG, Mouse IgG
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest approximately 20-50 million leukemia cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-WDR5) or the corresponding isotype control IgG to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting and probe with the antibody against the suspected interacting protein (e.g., anti-MLL).
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for WDR5
This protocol outlines the steps to identify the genome-wide binding sites of WDR5 in leukemia cells, providing insights into the genes it regulates.
dot
Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Materials:
-
Leukemia cell line (e.g., RS4;11, THP-1)
-
Formaldehyde (37%)
-
Glycine
-
ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
Anti-WDR5 ChIP-grade antibody
-
IgG control antibody
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking:
-
Harvest 10-20 million cells per ChIP.
-
Resuspend cells in culture medium and add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells in ChIP Lysis Buffer.
-
Sonicate the lysate to shear chromatin to an average size of 200-600 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Set aside a small aliquot as "input" control.
-
Add 5-10 µg of anti-WDR5 antibody or IgG control to the diluted chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washes and Elution:
-
Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for WDR5 binding.
-
Annotate peaks to nearby genes and perform functional enrichment analysis.
-
Therapeutic Targeting of the WDR5-MLL Interaction
The critical dependence of MLL fusion-driven leukemias on the WDR5-MLL interaction has made it an attractive target for therapeutic intervention. The development of small molecules that disrupt this protein-protein interaction has shown significant promise in preclinical studies.[16][17] These inhibitors typically bind to the "Win" site on WDR5, a pocket that recognizes a key arginine residue in the MLL protein, thereby preventing the assembly of the functional MLL core complex.[1][6]
Inhibition of the WDR5-MLL interaction leads to a cascade of anti-leukemic effects, including:
-
Inhibition of H3K4 methylation: Disruption of the complex abrogates its methyltransferase activity, leading to a global reduction in H3K4me3 levels at target gene promoters.[7]
-
Downregulation of oncogenic gene expression: The loss of the activating H3K4me3 mark results in the transcriptional repression of key downstream targets like HOXA9 and MEIS1.[7]
-
Induction of apoptosis and cell cycle arrest: The suppression of the pro-leukemic gene expression program leads to programmed cell death and a halt in the proliferation of leukemia cells.[7]
-
Promotion of myeloid differentiation: Inhibition of the WDR5-MLL complex can trigger the differentiation of leukemic blasts into more mature myeloid cells.[6]
dot
References
- 1. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Formation of WDR5-containing histone-modifying complexes [reactome.org]
- 5. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. Therapeutic targeting of WDR5-MLL1 by EMBOW-derived peptides suppresses leukemia progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-based design and synthesis of small molecular inhibitors disturbing the interaction of MLL1-WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia | Semantic Scholar [semanticscholar.org]
- 17. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Effects of Menin-MLL Inhibition on HoxA9 and Meis-1 Expression
Disclaimer: Information regarding a specific compound designated "MM-102 TFA" and its effects on HoxA9 and Meis-1 expression is not available in the public domain. This guide utilizes publicly available data for well-characterized menin-MLL inhibitors, such as VTP50469 and others, as representative examples to illustrate the downstream effects on this critical oncogenic pathway. These inhibitors serve as a proxy to fulfill the core requirements of this technical guide.
Executive Summary
The interaction between the protein menin, encoded by the MEN1 gene, and the histone methyltransferase Mixed Lineage Leukemia (MLL1, also known as KMT2A) is a critical dependency for the development and progression of certain acute leukemias.[1][2][3] This protein-protein interaction (PPI) is essential for the recruitment of MLL1 fusion proteins to target genes, leading to the aberrant upregulation of key downstream effectors, including the homeobox transcription factors HoxA9 and Meis-1.[1][3][4] The overexpression of HoxA9 and its cofactor Meis-1 drives a leukemogenic program by promoting proliferation and blocking hematopoietic differentiation.[3][5]
Small molecule inhibitors that disrupt the menin-MLL interaction represent a promising therapeutic strategy. These agents bind to a pocket on menin that is critical for MLL1 binding, thereby displacing the MLL1 complex from chromatin.[1] This leads to the specific downregulation of HoxA9 and Meis-1 expression, inducing differentiation and apoptosis in leukemia cells dependent on this pathway.[1][4][5] This guide provides an in-depth overview of the mechanism, quantitative effects, and experimental protocols used to assess the impact of menin-MLL inhibitors on HoxA9 and Meis-1 expression.
Mechanism of Action: Disrupting the Menin-MLL1 Interaction
Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin at specific gene loci.[4] In leukemias with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c), this interaction is hijacked to maintain high levels of HoxA9 and Meis-1 transcription.[4][6][7]
-
In MLL-rearranged Leukemia: The N-terminus of the MLL protein, which contains the menin-binding domain, is retained in all oncogenic MLL fusion proteins.[3][8] Menin is therefore essential for the oncogenic function of these fusion proteins.[3][8]
-
In NPM1-mutant AML: The menin-MLL1 complex is a key oncogenic driver responsible for the upregulation of HoxA9 and Meis-1.[6]
Menin inhibitors are small molecules designed to fit into the MLL-binding pocket on the menin protein.[1] By competitively occupying this site, these inhibitors prevent the physical interaction between menin and MLL1 (or MLL1-fusion proteins). This leads to the eviction of the complex from chromatin, subsequent loss of histone methylation marks (e.g., H3K79me2), and transcriptional repression of target genes like HoxA9 and Meis-1.[4][6][9]
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Disruptor MM-102 TFA: A Technical Guide to its Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-102 TFA is a potent, small-molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, a key player in the epigenetic regulation of gene expression. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental protocols for its investigation, and quantitative data summarizing its activity.
Core Mechanism of Action: Inhibition of the WDR5/MLL1 Interaction
This compound functions as a high-affinity antagonist of the WDR5/MLL1 interaction, with a reported IC50 of 2.4 nM and an estimated Ki of less than 1 nM in WDR5 binding assays.[1][2][3] This binding affinity is over 200 times more potent than the ARA peptide, a known WDR5 binder.[1] By binding to WDR5, this compound prevents the proper assembly and function of the MLL1 core complex, which is essential for catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3).[2] H3K4me3 is an epigenetic mark strongly associated with active gene transcription. The inhibition of this process by this compound leads to a global reduction in H3K4me3 levels, particularly at the promoters of MLL1 target genes.[2][4]
Signaling Pathway Diagram
Caption: this compound inhibits the WDR5/MLL1 interaction, leading to reduced H3K4me3 and altered gene expression.
Cellular Pathways and Downstream Effects
The primary consequence of WDR5/MLL1 inhibition by this compound is the suppression of MLL1-dependent gene transcription. This has profound effects on cellular processes, particularly in the context of MLL-rearranged leukemias.
Gene Expression
This compound treatment leads to the downregulation of key MLL1 target genes that are critical for leukemogenesis. These include:
-
HOXA9 and MEIS1: Homeobox genes that are aberrantly expressed in MLL-rearranged leukemia and are crucial for the proliferation and survival of leukemia stem cells.[1]
-
MYC: A proto-oncogene that drives cell proliferation.
-
BCL2: An anti-apoptotic protein that promotes cell survival.
Cell Growth and Viability
This compound exhibits potent anti-proliferative activity against leukemia cell lines harboring MLL1 fusion proteins. It dose-dependently inhibits the growth of cell lines such as MV4;11 (MLL-AF4) and KOPN8 (MLL-ENL), with a reported IC50 of 25 µM in both cell lines.[1] Complete inhibition of cell growth in these lines is observed at a concentration of 75 µM.[1]
Apoptosis
By downregulating anti-apoptotic proteins like BCL2 and disrupting pro-survival signaling, this compound effectively induces apoptosis in MLL-rearranged leukemia cells.[1][3] This selective induction of programmed cell death is a key component of its therapeutic potential.
Cell Cycle
While specific studies on this compound's effect on the cell cycle are not extensively detailed in the public domain, inhibitors of the MLL1 complex, such as MM-401, have been shown to induce cell cycle arrest. It is highly probable that this compound exerts a similar effect, halting cell cycle progression and contributing to its anti-proliferative activity.
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| WDR5/MLL Interaction IC50 | 2.4 nM | WDR5 Binding Assay | [1][2][3] |
| Estimated Ki | < 1 nM | WDR5 Binding Assay | [2] |
| HMT Assay IC50 | 0.4 - 0.9 µM | In Vitro Histone Methyltransferase Assay | [1] |
| Cell Growth IC50 (MV4;11) | 25 µM | Cell Viability Assay | [1][5] |
| Cell Growth IC50 (KOPN8) | 25 µM | Cell Viability Assay | [1][5] |
| Complete Cell Growth Inhibition | 75 µM | Cell Viability Assay (MV4;11, KOPN8) | [1][5] |
Experimental Protocols
The following are generalized protocols for key experiments to investigate the effects of this compound. Researchers should optimize concentrations and incubation times for their specific cell systems.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex in the presence of this compound.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.
-
Cofactor: Add 1.5 µCi of the cofactor ³H-S-adenosylmethionine to each reaction.
-
Substrate: Use a 10-residue H3 peptide as the substrate at a final concentration of 50 µM.
-
Inhibitor: Add this compound at concentrations ranging from 0.125 to 128 µM.
-
Enzyme Complex: Add the pre-assembled WDR5/RbBP5/ASH2L complex to a final concentration of 0.5 µM for each protein.
-
Incubation: Incubate the reaction for 2-5 minutes at 22°C.
-
Detection: Measure the incorporation of the tritiated methyl group into the H3 peptide using a scintillation counter.
Experimental Workflow: HMT Assay
Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of leukemia cell lines.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11, KOPN8) in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for colorimetric or fluorometric development.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This assay detects the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.
Methodology:
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Gene Expression Analysis (Quantitative PCR)
This method quantifies the changes in the expression of MLL1 target genes following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) for H3K4me3
This technique is used to determine the levels of H3K4me3 at specific gene promoters.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of target genes.
Conclusion
This compound is a powerful research tool for investigating the role of the WDR5/MLL1 interaction and H3K4 methylation in normal and pathological cellular processes. Its high potency and specificity make it an attractive candidate for further preclinical development as a potential therapeutic for MLL-rearranged leukemias and other cancers dependent on this epigenetic pathway. The protocols and data presented in this guide provide a comprehensive resource for researchers aiming to explore the cellular and molecular effects of this promising epigenetic inhibitor.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Down-Regulation of H3K4me3 by MM-102 Facilitates Epigenetic Reprogramming of Porcine Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on the Impact of MM-102 TFA on MLL1 Core Complex Assembly
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanism of action of MM-102 TFA, a potent inhibitor of the Mixed Lineage Leukemia 1 (MLL1) core complex, with a focus on its impact on the complex's assembly and enzymatic function. It provides a comprehensive overview of the MLL1 core complex, the role of its key components, and the disruptive effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction to the MLL1 Core Complex
The Mixed Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine 4 (H3K4) methyltransferase, playing a crucial role in regulating gene expression, particularly during development and hematopoiesis.[1][2] The catalytic activity of MLL1 is intrinsically weak and requires the assembly of a core complex for robust function.[3][4] This multi-protein complex, often referred to as the MLL1-WRAD complex, is composed of the MLL1 catalytic subunit, WD repeat-containing protein 5 (WDR5), Retinoblastoma-binding protein 5 (RbBP5), Absent, small, or homeotic-2-like (ASH2L), and Dumpy-30 (DPY30).[5][6] The proper assembly and function of this complex are critical for mono-, di-, and trimethylation of H3K4, epigenetic marks associated with active gene transcription.[1][7] Dysregulation of MLL1 activity, often due to chromosomal translocations leading to MLL1 fusion proteins, is a hallmark of aggressive acute leukemias.[2][8]
The Role of WDR5 in MLL1 Core Complex Assembly and a New Model for its Function
WDR5 serves as a critical scaffolding protein within the MLL1 core complex.[9][10][11] It directly interacts with the MLL1 protein through a conserved "Win" (WDR5-interacting) motif.[12] This interaction is essential for the integrity and enzymatic activity of the entire complex.[12][13] In the absence of WDR5, the stable association of MLL1 with other core components like RbBP5 and ASH2L is compromised.[12]
Initially, it was believed that WDR5's primary role was to recognize the histone H3 tail, presenting the K4 residue to the MLL1 SET domain for methylation. However, a newer model suggests that the recognition of the MLL1 Win motif by WDR5 is the pivotal event for the assembly and subsequent H3K4 dimethylation activity of the MLL1 core complex.[10]
This compound: A Potent Inhibitor of the MLL1-WDR5 Interaction
MM-102 is a peptidomimetic small molecule designed to specifically disrupt the protein-protein interaction between MLL1 and WDR5.[13][14] By targeting this crucial interaction, MM-102 effectively inhibits the assembly of a functional MLL1 core complex, thereby suppressing its histone methyltransferase activity.[15] This inhibitory action has significant downstream consequences, including the downregulation of MLL1 target genes such as HoxA9 and Meis-1, which are critical for leukemogenesis.[13][14] Consequently, MM-102 induces cell growth inhibition and apoptosis in leukemia cells harboring MLL1 fusion proteins.[13]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative metrics demonstrating the potency of this compound.
| Parameter | Value | Description | Reference(s) |
| IC50 | 2.4 nM | Concentration for 50% inhibition of the MLL1-WDR5 interaction. | [15] |
| Ki | < 1 nM | Inhibition constant for binding to WDR5. | [13][14] |
| IC50 (HMT activity) | 0.32 µM | Concentration for 50% inhibition of MLL1 methyltransferase activity. | [15] |
| EC50 (cell proliferation) | ~25 µM | Effective concentration for 50% inhibition of MLL1-rearranged leukemia cell proliferation. | [4] |
Impact of this compound on MLL1 Core Complex Assembly: A Visual Representation
The following diagram illustrates the hierarchical assembly of the MLL1 core complex and the inhibitory action of this compound.
References
- 1. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed-Lineage Leukemia 1 Inhibition Enhances the Differentiation Potential of Bovine Embryonic Stem Cells by Increasing H3K4 Mono-Methylation at Active Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]
- 6. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural and biochemical insights into MLL1 core complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MM-102 (HMTase Inhibitor IX) | WDR5/MLL抑制剂 | MCE [medchemexpress.cn]
The Trifluoroacetate Salt in MM-102: A Technical Guide to its Significance and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-102 is a potent, high-affinity peptidomimetic inhibitor targeting the critical protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] As a key component of the MLL1 methyltransferase complex, the WDR5-MLL1 interaction is essential for the enzymatic activity that leads to histone H3 lysine 4 (H3K4) methylation, a mark associated with transcriptional activation.[1][2] Dysregulation of MLL1 activity, often through chromosomal translocations leading to MLL1 fusion proteins, is a hallmark of aggressive acute leukemias. MM-102 represents a promising therapeutic strategy by disrupting this interaction, thereby inhibiting MLL1's oncogenic activity.[1][2] This technical guide provides an in-depth analysis of MM-102, with a particular focus on the significance of its trifluoroacetate (TFA) salt form, detailing its biological activity, the experimental protocols for its evaluation, and the underlying signaling pathways.
The Role of the Trifluoroacetate Salt
MM-102 is typically supplied as a trifluoroacetate salt, a common feature for synthetic peptides and peptidomimetics.[3][4] This is a direct consequence of the methods used in its chemical synthesis and purification.
1.1. Origin in Synthesis and Purification: The synthesis of complex peptidomimetics like MM-102 often involves solid-phase peptide synthesis (SPPS). In the final step of SPPS, a strong acid is required to cleave the synthesized molecule from the solid resin support. Trifluoroacetic acid (TFA) is widely used for this purpose due to its effectiveness and volatility, which facilitates its removal.[3][4]
Furthermore, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude product to the high degree required for biological assays (>95%). TFA is a common mobile phase modifier in RP-HPLC, where it acts as an ion-pairing agent. It forms a salt with the positively charged moieties on the peptidomimetic, such as the guanidinium group in an arginine residue within MM-102's parent structure. This interaction masks the charges and improves the chromatographic separation, leading to a highly pure final product.[3][4] Upon lyophilization (freeze-drying) of the purified fractions, the volatile TFA is largely removed, but the TFA molecules that have formed ionic bonds with the peptidomimetic remain, resulting in the trifluoroacetate salt.
1.2. Physicochemical and Biological Implications: The presence of the TFA counter-ion can influence the physicochemical properties of MM-102, including its solubility and stability. For research purposes, MM-102 trifluoroacetate is readily soluble in organic solvents like DMSO for the preparation of stock solutions.[5]
However, researchers must be aware of the potential biological implications of the TFA salt. Residual TFA has been reported to interfere with in vitro and in vivo experiments.[4] For instance, it can affect cell proliferation assays and, in some cases, elicit an immune response. While several FDA-approved peptide drugs are formulated as TFA salts, it is a critical consideration during drug development. For preclinical and clinical studies, the TFA salt is often exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride.[3] For the majority of in vitro research applications involving MM-102, the use of appropriate vehicle controls in experiments is sufficient to mitigate potential confounding effects of the TFA salt.
Biological Activity and Quantitative Data
MM-102 is a highly potent inhibitor of the WDR5-MLL1 interaction. It was designed based on the minimal binding motif of MLL1, -CO-ARA-NH- (Ala-Arg-Ala).[1][2] Through extensive modification of this motif, MM-102 was developed to bind to WDR5 with high affinity, demonstrating a significant improvement over the initial peptide fragment.
The following tables summarize the quantitative data for the biological activity of MM-102 from key studies.
Table 1: In Vitro Binding Affinity and Enzyme Inhibition
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.4 nM | Fluorescence Polarization | [1] |
| Ki | < 1 nM | Fluorescence Polarization | [1][2] |
| HMT IC50 | 0.4 - 0.9 µM | In Vitro HMT Assay | [1] |
Table 2: Cellular Activity of MM-102 in Leukemia Cell Lines
| Cell Line | MLL Fusion Protein | Assay Type | Parameter | Value | Reference |
| MV4;11 | MLL1-AF4 | Cell Growth | GI50 (7 days) | 25 µM | [1] |
| KOPN8 | MLL1-ENL | Cell Growth | GI50 (7 days) | 25 µM | [1] |
| K562 | BCR-ABL | Cell Growth | GI50 (7 days) | 84 µM | [1] |
| MV4;11 | MLL1-AF4 | Apoptosis | % Apoptosis (4 days, 50 µM) | >75% | [1] |
Table 3: Effect of MM-102 on MLL1 Target Gene Expression
| Gene | Cell Type | Treatment | Fold Change | Reference |
| HoxA9 | MLL1-AF9 transduced murine bone marrow | 50 µM MM-102 (96h) | ~76% reduction | [1] |
| Meis-1 | MLL1-AF9 transduced murine bone marrow | 50 µM MM-102 (96h) | ~36% reduction | [1] |
Signaling Pathways and Experimental Workflows
The mechanism of action of MM-102 is centered on the disruption of the MLL1 core complex, leading to the inhibition of its histone methyltransferase activity and subsequent downregulation of target genes that drive leukemogenesis.
MM-102 Mechanism of Action
Caption: Mechanism of MM-102 action on the MLL1 signaling pathway.
Experimental Workflow for Evaluating MM-102
Caption: General experimental workflow for the evaluation of MM-102.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of MM-102.[1][2]
Fluorescence Polarization (FP) Assay for WDR5 Binding
This competitive binding assay measures the ability of MM-102 to displace a fluorescently labeled peptide probe from WDR5.
-
Materials:
-
Recombinant WDR5 protein
-
Fluorescein-labeled MLL1 peptide probe (e.g., FAM-ARA)
-
MM-102 (as trifluoroacetate salt) dissolved in DMSO
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
384-well black, non-binding surface plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of WDR5 protein and the FAM-ARA peptide probe in the assay buffer. The final concentrations should be optimized to achieve a stable and robust polarization signal (e.g., 12 nM WDR5 and 4 nM FAM-ARA).
-
Create a serial dilution of MM-102 in DMSO, and then dilute further in the assay buffer.
-
In the 384-well plate, add the MM-102 dilutions. Include wells with buffer and DMSO only as controls for minimum polarization (free probe) and maximum polarization (probe bound to WDR5), respectively.
-
Add the WDR5/FAM-ARA probe mixture to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the percentage of inhibition for each concentration of MM-102 and fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of MM-102 to inhibit the methylation of a histone H3 peptide by the reconstituted MLL1 core complex.
-
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 10-residue peptide substrate
-
3H-S-adenosylmethionine (3H-SAM)
-
MM-102 (as trifluoroacetate salt) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, 5% glycerol
-
P81 phosphocellulose filter paper
-
50 mM Sodium Bicarbonate buffer (pH 9.0)
-
Scintillation fluid and counter
-
-
Procedure:
-
Pre-assemble the WDR5/RbBP5/ASH2L complex.
-
In a reaction tube, incubate the pre-assembled complex with varying concentrations of MM-102 for 2-5 minutes at 22°C.
-
Add the H3 peptide substrate and 3H-SAM.
-
Initiate the reaction by adding the MLL1 protein. The final concentration for each protein in the complex is typically around 0.5 µM.
-
Allow the reaction to proceed for 30 minutes.
-
Spot the reaction mixture onto P81 filter paper to capture the methylated peptide.
-
Wash the filter paper multiple times in 50 mM sodium bicarbonate buffer to remove unincorporated 3H-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the remaining HMT activity against the MM-102 concentration to determine the IC50 value.
-
Cell Growth Inhibition Assay
This assay determines the effect of MM-102 on the proliferation of leukemia cell lines.
-
Materials:
-
Leukemia cell lines (e.g., MV4;11, KOPN8, K562)
-
Appropriate cell culture medium (e.g., RPMI 1640) with 10-20% FBS
-
MM-102 (as trifluoroacetate salt) dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
Cell viability reagent (e.g., MTS or resazurin)
-
Plate reader (absorbance or fluorescence)
-
-
Procedure:
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells/well).
-
Prepare serial dilutions of MM-102 in the cell culture medium. Add the dilutions to the wells. Include vehicle (DMSO) control wells.
-
Incubate the plate for the desired period (e.g., 7 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by MM-102.
-
Materials:
-
Leukemia cell lines (e.g., MV4;11)
-
MM-102 (as trifluoroacetate salt) dissolved in DMSO
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Culture cells and treat with MM-102 at the desired concentration (e.g., 50 µM) for a specified time (e.g., 4 days). Include an untreated or vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to measure changes in the mRNA levels of MLL1 target genes, such as HoxA9 and Meis-1.
-
Materials:
-
MLL1-AF9 transduced murine bone marrow cells or relevant leukemia cell lines
-
MM-102 (as trifluoroacetate salt) dissolved in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (HoxA9, Meis-1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat cells with MM-102 (e.g., 50 µM) for the desired time (e.g., 96 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qRT-PCR reactions with the cDNA, primers, and master mix.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Conclusion
MM-102 is a valuable research tool for investigating the biological roles of the WDR5-MLL1 interaction and for exploring its potential as a therapeutic target in MLL-rearranged leukemias. The trifluoroacetate salt form of MM-102 is a direct result of its chemical synthesis and purification. While advantageous for providing a stable, high-purity compound for research, users should be cognizant of the potential for the TFA counter-ion to influence biological assays and should employ appropriate experimental controls. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with MM-102 and similar peptidomimetic inhibitors.
References
- 1. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
MM-102 TFA: A Technical Guide to its Role in Epigenetic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic reprogramming holds immense promise for regenerative medicine and the study of developmental biology. However, the process is often inefficient due to aberrant epigenetic modifications that hinder the complete resetting of the somatic cell nucleus to a totipotent state. One critical barrier is the hypermethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription that can be improperly retained. MM-102, a small molecule inhibitor of H3K4 histone methyltransferase, has emerged as a key tool to overcome this challenge. This technical guide provides an in-depth analysis of MM-102's mechanism of action, its application in facilitating epigenetic reprogramming, and detailed experimental protocols based on foundational research.
Introduction: The Challenge of Epigenetic Reprogramming
Somatic Cell Nuclear Transfer (SCNT) is a powerful technique to generate pluripotent stem cells and for reproductive cloning. The success of SCNT hinges on the comprehensive epigenetic reprogramming of the donor somatic cell nucleus by the recipient oocyte's cytoplasm. This process involves the erasure of somatic epigenetic marks and the establishment of a new epigenetic landscape compatible with embryonic development. However, this reprogramming is often incomplete, leading to low efficiency and developmental abnormalities in SCNT embryos[1][2].
A key obstacle is the aberrant persistence of high levels of H3K4me3 in SCNT embryos. This histone mark must be dynamically regulated to ensure proper gene expression during zygotic gene activation (ZGA) and subsequent development. The use of small molecule inhibitors targeting epigenetic modifying enzymes has become a valuable strategy to improve the fidelity of epigenetic reprogramming[1][2]. Histone methyltransferase (HMT) inhibitors, in particular, represent a growing class of epigenetic drugs with therapeutic potential in oncology and beyond[3][4][5].
MM-102: A Histone H3K4 Methyltransferase Inhibitor
MM-102 is a small molecule inhibitor specifically targeting H3K4 histone methyltransferases. By reducing the levels of H3K4me3, MM-102 facilitates a more complete epigenetic reprogramming in the context of SCNT[1][2]. Research has demonstrated that treatment of porcine SCNT embryos with MM-102 leads to significant improvements in developmental efficiency and the quality of resulting blastocysts, making them more comparable to embryos produced by in vivo fertilization[1][2].
Mechanism of Action
MM-102 acts by inhibiting the enzymatic activity of H3K4 methyltransferases. This leads to a global reduction in H3K4me3 levels, as well as downstream effects on other epigenetic marks like H3K9 methylation and DNA methylation (5mC)[1][2]. The modulation of these epigenetic marks rescues aberrant gene expression patterns, particularly those of genes involved in pluripotency and apoptosis, thereby enhancing the developmental competence of SCNT embryos[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational study on MM-102 in porcine SCNT embryos.
Table 1: Optimal Concentration and Effects on Embryonic Development
| Parameter | Control (SCNT) | MM-102 (75 µM) Treated |
| Cleavage Rate (%) | 85.3 ± 2.1 | 86.7 ± 1.5 |
| Blastocyst Rate (%) | 15.7 ± 1.5 | 24.3 ± 2.1 |
| Total Cells per Blastocyst | 30.3 ± 3.5 | 45.3 ± 4.2 |
* Indicates a statistically significant difference (p < 0.05) compared to the control group.
Table 2: Effects of MM-102 on Global Epigenetic Modification Levels
| Epigenetic Mark | Developmental Stage | Change with MM-102 Treatment |
| H3K4me3 | Zygotic Gene Activation (ZGA), Blastocyst | Reduced |
| H3K9me2 | Zygotic Gene Activation (ZGA), Blastocyst | Reduced |
| 5mC | Zygotic Gene Activation (ZGA), Blastocyst | Reduced |
Table 3: Relative mRNA Expression of Key Genes in Blastocysts
| Gene | Function | Relative Expression Change with MM-102 |
| OCT4 (POU5F1) | Pluripotency | Upregulated |
| NANOG | Pluripotency | Upregulated |
| CDX2 | Trophectoderm Lineage | Upregulated |
| BCL2 | Anti-apoptosis | Upregulated |
| DNMT1 | DNA Methyltransferase | Downregulated |
| HDAC1 | Histone Deacetylase | Downregulated |
| HAT1 | Histone Acetyltransferase | Upregulated |
Experimental Protocols
The following protocols are based on the methodologies described in the primary research article by Hong et al. (2018)[1][2]. These should be considered as a starting point and may require optimization for specific laboratory conditions.
Porcine Somatic Cell Nuclear Transfer (SCNT)
-
Oocyte Maturation: Porcine cumulus-oocyte complexes (COCs) are matured in vitro for 42-44 hours.
-
Enucleation: Matured oocytes are enucleated by removing the first polar body and the adjacent cytoplasm containing the metaphase II plate.
-
Donor Cell Injection: A single porcine fetal fibroblast is injected into the perivitelline space of the enucleated oocyte.
-
Fusion and Activation: The oocyte-fibroblast couplet is fused and activated simultaneously using electrical pulses.
-
Culture: Reconstructed embryos are cultured in a suitable embryo culture medium.
MM-102 Treatment
-
Stock Solution: Prepare a stock solution of MM-102 in DMSO.
-
Working Solution: Dilute the stock solution in the embryo culture medium to a final concentration of 75 µM.
-
Treatment: Culture the reconstructed SCNT embryos in the medium containing 75 µM MM-102.
Immunofluorescence Staining for Epigenetic Marks
-
Fixation: Fix embryos in 4% paraformaldehyde in PBS for 30 minutes.
-
Permeabilization: Permeabilize the embryos with 0.5% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate embryos with primary antibodies against the epigenetic mark of interest (e.g., anti-H3K4me3, anti-H3K9me2, anti-5mC) overnight at 4°C.
-
Washing: Wash embryos three times in PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the nuclei with DAPI or Hoechst 33342.
-
Imaging: Mount the embryos on a glass slide and visualize using a confocal microscope.
-
Quantification: Quantify the fluorescence intensity using software such as ImageJ.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from pools of embryos at different developmental stages using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Perform qRT-PCR using gene-specific primers for the target genes (e.g., OCT4, NANOG, BCL2, etc.) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of MM-102.
References
- 1. karger.com [karger.com]
- 2. Down-Regulation of H3K4me3 by MM-102 Facilitates Epigenetic Reprogramming of Porcine Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of histone methyltransferase inhibitors in cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]
The Tipping Point: Unleashing the Therapeutic Potential of WDR5 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in oncology and beyond. This highly conserved scaffolding protein plays a pivotal role in chromatin biology, primarily through its function as a core component of multiple epigenetic regulatory complexes, including the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferases. Aberrant WDR5 activity is implicated in the pathogenesis of a wide array of cancers, including acute leukemias, solid tumors such as breast and prostate cancer, and neuroblastoma, making it an attractive focal point for the development of novel targeted therapies. This document provides an in-depth technical guide on the therapeutic potential of WDR5 inhibition, summarizing key preclinical data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. While WDR5 inhibitors are currently in the preclinical phase of development, the compelling data accumulated to date strongly support their advancement into clinical trials.[1][2]
The Central Role of WDR5 in Oncogenesis
WDR5 is a crucial scaffolding protein that facilitates the assembly and enzymatic activity of several protein complexes involved in histone modification.[3] Its best-characterized role is within the MLL/SET1 complexes, where it is essential for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription.[4] Beyond its canonical role in the MLL complex, WDR5 is also a key cofactor for the MYC oncoprotein, directly interacting with it to facilitate its recruitment to chromatin and subsequent activation of target genes involved in cell proliferation and metabolism.[5][6][7]
The therapeutic rationale for targeting WDR5 stems from its multifaceted involvement in driving and sustaining the malignant phenotype in various cancers.[3] By inhibiting WDR5, it is possible to disrupt these oncogenic programs, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.
The Two Faces of WDR5 Inhibition: Targeting the WIN and WBM Sites
WDR5 possesses two well-defined and druggable protein-protein interaction domains:
-
The WIN (WDR5 Interaction) Site: This arginine-binding pocket is the primary interface for the interaction of WDR5 with the MLL/SET1 family of histone methyltransferases.[2] Small molecule inhibitors that bind to the WIN site competitively block the WDR5-MLL interaction, thereby inhibiting H3K4 methylation.
-
The WBM (WDR5 Binding Motif) Site: This site mediates the interaction of WDR5 with other binding partners, most notably the MYC oncoprotein.[8] Inhibitors targeting the WBM site aim to disrupt the WDR5-MYC interaction, thereby preventing MYC-driven gene transcription.
Quantitative Efficacy of WDR5 Inhibitors: A Preclinical Overview
A growing number of small-molecule inhibitors and degraders targeting WDR5 have been developed and evaluated in preclinical models. These compounds have demonstrated potent and selective activity against a range of cancer cell lines and have shown promising efficacy in in vivo tumor models.
In Vitro Efficacy of WDR5 Inhibitors
The following table summarizes the in vitro activity of selected WDR5 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values represent the potency of the compounds in inhibiting cell proliferation or viability.
| Inhibitor | Target Site | Cancer Type | Cell Line(s) | IC50 / EC50 (nM) | Reference |
| MM-102 | WIN | Leukemia | MLL-rearranged leukemia cells | 2.4 | |
| OICR-9429 | WIN | Prostate Cancer | DU145, PC-3 | 75,000 - 100,000 | |
| Compound 19 | WBM | Neuroblastoma | IMR32, LAN5 | 12,340 - 14,890 | |
| MM-589 | WIN | Leukemia | MLL-rearranged leukemia cells | 0.9 |
In Vivo Efficacy of WDR5 Inhibitors
The anti-tumor activity of WDR5 inhibitors has been validated in several preclinical xenograft models. The following table highlights key in vivo efficacy data for representative compounds.
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Compound 3 | Leukemia | MV4:11 subcutaneous xenograft (mouse) | 10, 50 mg/kg i.p. | Significant dose-dependent tumor growth suppression | [9] |
| Compound 9 | Leukemia | MV4:11 subcutaneous xenograft (mouse) | Not specified | Achieved tumor regression | [9] |
| Compound 10 | Leukemia | MV4:11 subcutaneous xenograft (mouse) | Not specified | Significant dose-dependent tumor growth suppression | [9] |
| WDR5 PROTAC MS67 | Not specified | Mouse models | Not specified | Significant in vivo tumor growth inhibition | [9] |
| WDR5 Inhibition (Genetic) | Pancreatic Cancer | Patient-derived xenografts (mouse) | Not applicable | Top tumor maintenance hit | [10] |
Key Experimental Methodologies
This section provides detailed protocols for key assays used in the preclinical evaluation of WDR5 inhibitors.
AlphaLISA/AlphaScreen Assay for WDR5-MLL1 Interaction
This assay is a bead-based, no-wash immunoassay used to measure the interaction between WDR5 and MLL1 in a high-throughput format.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One protein of interest (e.g., WDR5) is conjugated to the Donor bead, and the other (e.g., a biotinylated MLL1 peptide) is captured by a streptavidin-coated Acceptor bead. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the WDR5-MLL1 interaction will disrupt this proximity, leading to a decrease in the luminescent signal.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human WDR5 protein and biotinylated MLL1 peptide in assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Prepare a serial dilution of the WDR5 inhibitor to be tested.
-
-
Assay Procedure:
-
In a 384-well white opaque plate, add WDR5 protein, biotinylated MLL1 peptide, and the WDR5 inhibitor at various concentrations.
-
Incubate the mixture for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add streptavidin-coated Donor beads and anti-tag Acceptor beads to the wells.
-
Incubate for another 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a WDR5 inhibitor.[11]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[11][12]
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well white-walled, clear-bottom plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the WDR5 inhibitor in culture medium.
-
Treat the cells with the inhibitor or DMSO vehicle control and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[13]
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as WDR5.
Principle: Cells are treated with a crosslinking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest (WDR5) is used to immunoprecipitate the protein-DNA complexes. The crosslinks are reversed, and the associated DNA is purified and sequenced. The resulting sequence reads are mapped to the genome to identify the protein's binding sites.
Detailed Protocol:
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to generate DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-WDR5 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome enriched for WDR5 binding.
-
Perform downstream analysis to identify WDR5 target genes and associated pathways.
-
Visualizing the WDR5 Interactome and Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving WDR5 and a typical experimental workflow.
WDR5 in the MLL/SET1 Complex and Transcriptional Activation
Caption: WDR5 as a scaffold in the MLL/SET1 complex, leading to H3K4 methylation and gene activation.
WDR5-MYC Interaction in Oncogenic Gene Regulation
Caption: WDR5 facilitates the recruitment of the MYC/MAX heterodimer to chromatin, driving oncogene expression.
Experimental Workflow for ChIP-seq
Caption: A streamlined workflow for identifying WDR5 binding sites across the genome using ChIP-seq.
Future Directions and Clinical Outlook
The preclinical data for WDR5 inhibitors are highly encouraging, demonstrating potent anti-tumor activity and favorable safety profiles in animal models.[9] The next critical step is the translation of these findings into the clinical setting. While no WDR5 inhibitors are currently in clinical trials, the robust preclinical package suggests that the first-in-human studies may be on the horizon.[2]
Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to WDR5 inhibition.
-
Combination Therapies: Exploring synergistic combinations of WDR5 inhibitors with existing standard-of-care agents or other targeted therapies.
-
Expansion to Other Diseases: Investigating the therapeutic potential of WDR5 inhibition in non-oncological indications where epigenetic dysregulation plays a role.
References
- 1. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 2. tandfonline.com [tandfonline.com]
- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC. | Fesik Lab | Vanderbilt University [lab.vanderbilt.edu]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. In Vivo Functional Platform Targeting Patient-Derived Xenografts Identifies WDR5-Myc Association as a Critical Determinant of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OUH - Protocols [ous-research.no]
- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
In-Depth Technical Guide: MM-102 TFA's Selectivity for MLL1 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibitory activity of MM-102 TFA, a potent small molecule inhibitor, against oncogenic MLL1 fusion proteins. The document details the compound's mechanism of action, presents key quantitative data from various assays, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a high-affinity inhibitor of the protein-protein interaction (PPI) between WD-repeat domain 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). This interaction is critical for the assembly and enzymatic activity of the MLL1 histone methyltransferase (HMT) complex. By disrupting the WDR5-MLL1 interaction, this compound effectively inhibits the H3K4 methyltransferase activity of the complex, leading to a reduction in histone H3 lysine 4 trimethylation (H3K4me3) at target gene promoters. In the context of MLL1-rearranged leukemias, this inhibition of HMT activity results in the downregulation of key target genes, such as HOXA9 and MEIS1, which are crucial for leukemogenesis. This ultimately leads to the inhibition of cell growth and induction of apoptosis in leukemia cells harboring MLL1 fusion proteins.
Quantitative Data Summary
The selectivity of this compound for MLL1 fusion proteins is demonstrated through its differential activity in biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Biochemical Assays | Target | IC50 / Kᵢ | Reference |
| WDR5 Binding Assay (Fluorescence Polarization) | WDR5/MLL Interaction | IC50 = 2.4 nM | [1][2][3] |
| Kᵢ < 1 nM (estimated) | [2][3] | ||
| Histone Methyltransferase (HMT) Assay | MLL1 HMT Complex | IC50 = 0.4-0.9 µM |
| Cellular Assays | Cell Line | MLL1 Status | IC50 | Reference |
| Cell Growth Inhibition Assay (e.g., MTT Assay) | MV4;11 | MLL-AF4 Fusion | 25 µM | |
| KOPN8 | MLL-ENL Fusion | 25 µM | ||
| Wild-Type MLL1 | Minimal Effect |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. In leukemias with MLL1 rearrangements, the MLL1 fusion protein constitutively activates target genes like HOXA9 and MEIS1, driving cell proliferation and survival. This compound disrupts the essential interaction between the MLL1 fusion protein and WDR5, leading to the inhibition of histone methylation and subsequent downregulation of these oncogenic driver genes.
Caption: this compound Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
WDR5/MLL1 Interaction Assay (Fluorescence Polarization)
This assay is designed to quantify the inhibitory effect of this compound on the binding of MLL1 to WDR5.
-
Reagents:
-
Purified recombinant human WDR5 protein.
-
A fluorescently labeled peptide derived from the MLL1 WDR5-binding motif (e.g., FAM-labeled MLL1 peptide).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
This compound serial dilutions in DMSO.
-
-
Procedure:
-
Add WDR5 protein and the fluorescently labeled MLL1 peptide to the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in fluorescence polarization) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Histone Methyltransferase (HMT) Assay
This biochemical assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of this compound.
-
Reagents:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Histone H3 peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor.
-
HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
This compound serial dilutions in DMSO.
-
-
Procedure:
-
The MLL1 complex is incubated with the histone H3 peptide substrate and serial dilutions of this compound in the HMT assay buffer.
-
The enzymatic reaction is initiated by the addition of ³H-SAM.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the radiolabeled methylated peptide is captured (e.g., on a filter paper).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the percentage of HMT activity inhibition against the logarithm of the inhibitor concentration.
-
Cell Growth Inhibition Assay (MTT Assay)
This cellular assay determines the effect of this compound on the proliferation of leukemia cell lines.
-
Reagents:
-
Leukemia cell lines (e.g., MV4;11 with MLL-AF4 fusion, KOPN8 with MLL-ENL fusion, and a cell line with wild-type MLL1).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
This compound serial dilutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental assays and the logical relationship of this compound's selectivity.
Caption: WDR5 Binding Assay Workflow.
References
Structural Basis for MM-102 TFA Binding to WDR5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark crucial for transcriptional activation. Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making the WDR5-MLL1 protein-protein interaction a compelling target for therapeutic intervention. MM-102, a potent peptidomimetic inhibitor, has been developed to disrupt this interaction. This technical guide provides a detailed overview of the structural basis of MM-102 trifluoroacetate (TFA) binding to WDR5, including quantitative binding data and comprehensive experimental protocols.
Data Presentation
The following tables summarize the quantitative data for the binding of MM-102 to WDR5 and its inhibitory effect on MLL1 enzymatic activity.
| Compound | Binding Affinity (Ki) | IC50 (WDR5/MLL Interaction) | IC50 (HMT Assay) | Cell Growth Inhibition (IC50) |
| MM-102 | < 1 nM[1] | 2.4 nM | 0.4 - 0.9 µM | ~25 µM (MV4;11 & KOPN8 cells) |
| OICR-9429 | 93 ± 28 nM | Not explicitly stated for interaction | Not explicitly stated | Similar to MM-102 in some cell lines |
Table 1: Quantitative Binding and Inhibitory Data for MM-102 and a related inhibitor, OICR-9429.
| Parameter | Value | PDB ID |
| Resolution | 1.50 Å | 4QL1 (for the highly similar compound OICR-9429) |
| R-work | 0.1954 | 4QL1 |
| R-free | 0.2266 | 4QL1 |
Table 2: Crystallographic Data for the WDR5 in complex with a potent inhibitor. Note: The specific PDB ID for MM-102 in complex with WDR5 is not publicly available. PDB ID 4QL1 represents the crystal structure of WDR5 in complex with OICR-9429, a compound with a similar mechanism of action that binds to the same pocket on WDR5.[1] This structure provides a valuable model for understanding the binding of WIN-site inhibitors like MM-102.
Structural Basis of MM-102 Binding to WDR5
The binding of MM-102 to WDR5 occurs at a shallow pocket on the surface of WDR5, often referred to as the "WIN" (WDR5-interaction) site. This is the same site that the MLL1 protein utilizes to engage with WDR5. The high affinity of MM-102 for this site is achieved through a combination of specific hydrogen bonds and extensive hydrophobic interactions.
Analysis of the co-crystal structure of the closely related inhibitor OICR-9429 with WDR5 (PDB: 4QL1) reveals the key interactions that are likely mirrored in MM-102 binding.[1] The inhibitor occupies the arginine-binding pocket within the WIN site, effectively preventing the native MLL1 protein from binding. This disruption of the WDR5-MLL1 interaction is the primary mechanism by which MM-102 inhibits the histone methyltransferase activity of the MLL1 complex.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving WDR5 and MLL1, as well as the experimental workflows for characterizing the binding and inhibitory activity of MM-102.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of MM-102 for WDR5 by measuring the displacement of a fluorescently labeled peptide derived from MLL1.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MLL1 WIN-motif peptide (e.g., FITC-GSARAEVHLRKS)
-
MM-102 TFA
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0, 150 mM NaCl, 0.01% Triton X-100
-
384-well, low-volume, black, round-bottom plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of 5 µM WDR5 and 40 nM fluorescently labeled MLL1 peptide in the assay buffer.
-
Serially dilute MM-102 in the assay buffer to create a range of concentrations (e.g., from 100 µM down to picomolar concentrations).
-
In a 384-well plate, add 5 µL of the WDR5/fluorescent peptide solution to each well.
-
Add 5 µL of the serially diluted MM-102 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a microplate reader using an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro H3K4 Methyltransferase (HMT) Assay
This assay measures the ability of MM-102 to inhibit the enzymatic activity of the reconstituted MLL1 core complex.
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L, and DPY30)
-
Biotinylated Histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100
-
Streptavidin-coated 96-well plates (e.g., FlashPlate)
-
Quenching Solution: 7.5 M Guanidinium Chloride
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing 5 µM biotinylated H3 peptide, 2 µM [3H]-SAM, and varying concentrations of MM-102 (from 1 µM to 1 mM) in the assay buffer.
-
Initiate the reaction by adding the reconstituted MLL1 core complex to a final concentration of approximately 125-1000 nM.
-
Incubate the reactions at room temperature for 1 hour.
-
Quench the reactions by adding an equal volume of 7.5 M guanidinium chloride.
-
Transfer the quenched reactions to a streptavidin-coated 96-well plate and incubate for 1 hour to allow the biotinylated peptide to bind.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The data is analyzed to determine the IC50 value of MM-102 for the MLL1 HMT activity.
Cell Viability (MTT) Assay
This assay determines the effect of MM-102 on the metabolic activity of leukemia cell lines, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., MV4;11, KOPN8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete medium.
-
Treat the cells with serial dilutions of MM-102 (e.g., from 1 µM to 100 µM) or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The data is used to calculate the percentage of cell viability relative to the vehicle-treated control and to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with MM-102.
Materials:
-
Leukemia cell lines (e.g., MV4;11, KOPN8)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate at an appropriate density and treat with various concentrations of MM-102 or vehicle control for 48-72 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Conclusion
This compound is a high-affinity inhibitor of the WDR5-MLL1 interaction, demonstrating potent disruption of this key protein-protein interface and subsequent inhibition of the MLL1 histone methyltransferase activity. The structural basis for its binding to the WIN site of WDR5 provides a clear rationale for its mechanism of action. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the therapeutic potential of targeting the WDR5-MLL1 axis in MLL-rearranged leukemias and other cancers.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with MM-102 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 TFA is a potent and specific small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase (HMT) complex, which plays a key role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, particularly those with MLL1 gene rearrangements. This compound, by disrupting the WDR5-MLL1 interaction, effectively inhibits MLL1's HMT activity, leading to decreased expression of critical downstream target genes such as HoxA9 and Meis-1, ultimately inducing cell cycle arrest and apoptosis in MLL1-rearranged leukemia cells.
These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: Biochemical Assay Data
| Assay Type | Target | IC50 | Ki | Reference |
| WDR5 Binding Assay | WDR5/MLL Interaction | 2.4 nM | < 1 nM | [1] |
| In Vitro HMT Assay | MLL1 Complex | 0.4-0.9 µM | - |
Table 2: Cell-Based Assay Data
| Cell Line | Cancer Type | Assay Type | IC50 | Notes | Reference |
| MV4;11 | Acute Myeloid Leukemia (MLL-AF4) | Cell Growth Inhibition | 25 µM | Dose-dependent inhibition | |
| KOPN8 | B-cell Precursor Acute Lymphoblastic Leukemia (MLL-ENL) | Cell Growth Inhibition | 25 µM | Dose-dependent inhibition |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
Cell Culture
Cell Lines:
-
MV4;11: Human acute myeloid leukemia (AML) cell line with an MLL-AF4 fusion.[2]
-
KOPN8: Human B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell line with an MLL-ENL fusion.[3]
Culture Media:
-
MV4;11: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
KOPN8: 90% RPMI-1640 medium supplemented with 10% heat-inactivated FBS. For initial recovery, 20% FBS is recommended.[3]
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Maintain cell densities between 0.5 x 10^6 and 1.5 x 10^6 cells/mL for KOPN8[3] and between 1 x 10^5 and 1 x 10^6 cells/mL for MV4;11.[5]
-
Split cultures every 2-3 days by adding fresh medium.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and can be adapted for other colorimetric viability assays like MTS or XTT.
Materials:
-
MV4;11 or KOPN8 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.2%. Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
MV4;11 or KOPN8 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
12-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 1 mL of complete medium in 12-well plates.[6]
-
Treat the cells with the desired concentrations of this compound or vehicle control (final DMSO concentration ≤ 0.2%).
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.[6]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is a general guide for a radioactive filter-based HMT assay.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the MLL1 core complex, histone H3 substrate, and assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Spot a portion of each reaction onto the filter paper.
-
Wash the filter paper multiple times with TCA to remove unincorporated [3H]-SAM.
-
Wash with ethanol and let the filter paper dry.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
References
- 1. abmole.com [abmole.com]
- 2. MV4-11 Cells [cytion.com]
- 3. Leibniz Institute DSMZ: Details [dsmz.de]
- 4. Cell culture conditions [qiagen.com]
- 5. elabscience.com [elabscience.com]
- 6. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MM-102 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 is a potent and selective small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through methylation of histone H3 at lysine 4 (H3K4). Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute leukemias with MLL gene rearrangements. MM-102 TFA, the trifluoroacetate salt of MM-102, offers a valuable tool for studying the biological roles of the WDR5-MLL1 interaction and for investigating its therapeutic potential.
This document provides detailed protocols for the dissolution and preparation of this compound for use in cell culture experiments, along with important considerations regarding the trifluoroacetate counter-ion.
Quantitative Data Summary
| Parameter | Value | Reference |
| Synonyms | HMTase Inhibitor IX TFA | [1] |
| Target | WDR5/MLL Interaction | [1][2] |
| IC₅₀ (WDR5 binding assay) | 2.4 nM | [1] |
| IC₅₀ (HMT assay) | 0.4 - 0.9 µM | [1] |
| Cellular IC₅₀ (MV4;11, KOPN8) | ~25 µM | [1] |
| Molecular Formula | C₃₇H₅₀F₅N₇O₆ | |
| Molecular Weight | 783.83 g/mol | |
| Solubility (DMSO) | ≥ 100 mg/mL |
Experimental Protocols
Handling and Storage
-
Storage of Solid Compound: Store this compound solid at -20°C for long-term storage.
-
Storage of Stock Solution: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
Important Considerations for the Trifluoroacetate (TFA) Salt
MM-102 is commonly supplied as a trifluoroacetate (TFA) salt, a remnant from the purification process using reversed-phase high-performance liquid chromatography (HPLC).[3][4] It is crucial for researchers to be aware that TFA itself can exert biological effects, including cytotoxicity and inhibition of cell proliferation, even at low concentrations.[3][4][5] Therefore, for sensitive cell-based assays, it is highly recommended to either remove the TFA or exchange it for a more biocompatible counter-ion like hydrochloride (HCl) or acetate.
Protocol for Preparation of this compound Stock Solution (with TFA)
This protocol is for applications where the potential effects of TFA are not a primary concern or have been determined to be negligible for the specific experimental setup.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the solid is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 783.83), add 127.58 µL of DMSO.
-
Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol for TFA Removal and Exchange to Hydrochloride (HCl) Salt
This protocol is recommended for most cell culture applications to minimize the confounding effects of TFA.
Materials:
-
This compound solid
-
100 mM Hydrochloric Acid (HCl) in sterile, nuclease-free water
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in 100 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.[6][7][8]
-
Freeze the solution, for example, using liquid nitrogen.
-
Lyophilize the frozen solution until all the liquid has been removed to obtain the peptide hydrochloride salt.[6][7][8][9]
-
To ensure complete removal of TFA, this process of dissolving in 100 mM HCl and lyophilizing can be repeated 2-3 times.[9]
-
After the final lyophilization, the resulting MM-102 HCl salt can be dissolved in DMSO to prepare a stock solution as described in Protocol 3.
Preparation of Working Solutions for Cell Culture
Materials:
-
MM-102 stock solution (either with TFA or as HCl salt in DMSO)
-
Complete cell culture medium appropriate for your cell line
Procedure:
-
Thaw the MM-102 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Add the working solutions to your cell cultures and proceed with your experimental assays.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing MM-102 solutions.
Caption: MM-102 inhibits the WDR5-MLL1 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
Optimal Concentration of MM-102 TFA for Treating MV4;11 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of MM-102 TFA, a potent WDR5/MLL interaction inhibitor, for the treatment of MV4;11 cells, a human biphenotypic B myelomonocytic leukemia cell line.
Introduction
This compound is a small molecule inhibitor that targets the interaction between WDR5 and MLL1, a key component of the MLL1 histone methyltransferase complex.[1][2][3][4][5] This interaction is crucial for the oncogenic activity of MLL1 fusion proteins, which are common drivers of acute myeloid leukemia (AML). The MV4;11 cell line, established from the blast cells of a patient with biphenotypic B-myelomonocytic leukemia, harbors the MLL-AF4 fusion gene resulting from a t(4;11) chromosomal translocation.[6][7][8] This genetic characteristic makes MV4;11 cells an ideal model system for evaluating the efficacy of MLL1 inhibitors like this compound.[6][9] Published data indicates that MM-102 has an IC50 of 25 µM in MV4;11 cells and completely inhibits cell growth at a concentration of 75 µM.[1][10]
These application notes provide a framework for researchers to independently verify these findings and further explore the cellular effects of this compound on MV4;11 cells.
Data Presentation
The following table summarizes the reported activity of MM-102 in MV4;11 cells, providing a basis for experimental design.
| Compound | Cell Line | Effect | Concentration | Reference |
| MM-102 | MV4;11 | IC50 (Cell Growth Inhibition) | 25 µM | [1][10] |
| MM-102 | MV4;11 | Complete Cell Growth Inhibition | 75 µM | [1][10] |
Experimental Protocols
MV4;11 Cell Culture
Materials:
-
MV4;11 cells (e.g., ATCC® CRL-9591™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypan Blue solution (0.4%)
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MV4;11 cells rapidly in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Seeding: Transfer the cell suspension to a T-25 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Monitor cell density and viability daily. Maintain the cell culture in suspension at a concentration between 1 x 10^5 and 1 x 10^6 cells/mL.[11] Split the culture every 2-3 days by adding fresh medium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. This compound (HMTase Inhibitor IX TFA) | HMTase Inhibitor | AmBeed.com [ambeed.com]
- 5. biocat.com [biocat.com]
- 6. MV4-11 Cells [cytion.com]
- 7. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. elabscience.com [elabscience.com]
Application Notes and Protocols for MM-102 TFA in Histone Methyltransferase (HMT) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 TFA is a potent and specific small molecule inhibitor of the interaction between WD repeat-containin protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is crucial for the proper function of the MLL1 histone methyltransferase (HMT) complex, which catalyzes the methylation of histone H3 at lysine 4 (H3K4).[1] Dysregulation of MLL1 activity is implicated in various cancers, particularly acute leukemias. This compound, by disrupting the WDR5-MLL1 interaction, effectively inhibits MLL1's HMT activity, leading to decreased H3K4 methylation and subsequent downstream effects, including the downregulation of target genes like HoxA9 and Meis-1, and the induction of apoptosis in leukemia cells harboring MLL1 fusion proteins.[1][2]
These application notes provide a comprehensive overview of the use of this compound in HMT assays, including its biological activity, detailed experimental protocols, and relevant data presented in a clear and accessible format.
Biological Activity and Data
This compound exhibits high-affinity binding to WDR5 and potent inhibition of MLL1 HMT activity. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | WDR5/MLL Interaction | [1][2][3] |
| IC50 (WDR5/MLL Interaction) | 2.4 nM | [1][2][3] |
| Ki (WDR5 Binding) | < 1 nM | [2][3] |
| IC50 (HMT Assay) | 0.4 - 0.9 µM | [2] |
| Cellular Activity (MV4;11 & KOPN8 leukemia cells) | IC50 = 25 µM | [2] |
Signaling Pathway
The MLL1 complex is a key epigenetic regulator responsible for mono-, di-, and tri-methylation of H3K4, a mark associated with active gene transcription. The core components of this complex include MLL1, WDR5, RbBP5, and ASH2L. WDR5 acts as a scaffold, binding to the Win motif of MLL1 and presenting the histone substrate for methylation. This compound acts as a peptidomimetic, competitively inhibiting the binding of MLL1 to WDR5, thereby disrupting the integrity and enzymatic activity of the MLL1 complex.
Caption: MLL1 complex signaling and the inhibitory action of this compound.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay using this compound
This protocol is designed to measure the inhibitory activity of this compound on the MLL1 histone methyltransferase complex. The assay relies on the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Materials and Reagents:
-
This compound
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 4 mM DTT
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates (e.g., phosphocellulose)
-
Wash Buffer: 50 mM sodium carbonate buffer (pH 9.0)
Experimental Workflow:
Caption: Workflow for the in vitro HMT assay with this compound.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in HMT Assay Buffer. The final concentrations should typically range from 0.1 nM to 100 µM to determine the IC50 value.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (e.g., DMSO) to each well. Add 20 µL of the MLL1 complex (final concentration, e.g., 5 nM) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme complex.
-
Reaction Initiation: Prepare a reaction master mix containing the Histone H3 peptide (final concentration, e.g., 20 µM) and [³H]-SAM (final concentration, e.g., 1 µCi/well) in HMT Assay Buffer. Add 20 µL of the master mix to each well to initiate the reaction. The final reaction volume will be 50 µL.
-
Reaction Incubation: Incubate the plate for 1 hour at 30°C.
-
Reaction Termination and Filtration: Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA). Transfer the contents of each well to a phosphocellulose filter plate.
-
Washing: Wash the filter plate three times with 200 µL of Wash Buffer per well to remove unincorporated [³H]-SAM.
-
Scintillation Counting: After the final wash, add 100 µL of scintillation fluid to each well. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Incomplete washing of unincorporated [³H]-SAM. | Increase the number of wash steps or the volume of Wash Buffer. |
| Low signal-to-noise ratio | Inactive enzyme or low substrate concentration. | Verify the activity of the MLL1 complex. Optimize the concentrations of the enzyme and substrates. |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure consistent incubation times and temperatures. |
Conclusion
This compound is a valuable research tool for studying the role of the MLL1 histone methyltransferase in health and disease. Its high potency and specificity make it an ideal probe for in vitro and cellular assays. The provided protocols offer a starting point for researchers to investigate the effects of this compound on HMT activity and its downstream biological consequences. Careful optimization of assay conditions is recommended for achieving robust and reproducible results.
References
Application Notes and Protocols: MM-102 TFA Treatment of KOPN8 Leukemia Cell Lines
For Research Use Only
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in-vitro evaluation of MM-102 TFA, a novel therapeutic agent, on the KOPN8 B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell line. The KOPN8 cell line is characterized by the t(11;19)(q23;p13) translocation, resulting in the KMT2A-MLLT1 fusion protein, a key oncogenic driver. This document outlines the proposed mechanism of action of MM-102 as a menin inhibitor, targeting the KMT2A fusion protein complex. Detailed protocols for cell culture, cytotoxicity assays, apoptosis analysis, and western blotting are provided, along with templates for data presentation and visualization of key pathways and workflows.
Introduction to KOPN8 Cell Line
The KOPN8 cell line was established from the peripheral blood of a 3-month-old female with B-cell precursor acute lymphoblastic leukemia (BCP-ALL).[1] It is characterized by a hypodiploid karyotype and harbors the KMT2A-MLLT1 (also known as MLL-ENL) gene fusion resulting from a t(11;19)(q23;p13) translocation.[1] The cell line also contains mutations in KRAS (p.Gly12Asp) and TP53 (p.Arg248Gln).[2][3] KOPN8 cells grow in suspension and have a doubling time of approximately 48 hours.[1][2] This cell line is a critical in-vitro model for studying leukemias driven by KMT2A rearrangements.
Proposed Mechanism of Action of MM-102
MM-102 is a potent and selective inhibitor of the protein-protein interaction between menin and the KMT2A (formerly MLL) fusion protein. In KMT2A-rearranged leukemias, the fusion protein aberrantly recruits menin, which is essential for its oncogenic activity. This complex drives the expression of leukemogenic genes, such as HOXA9 and MEIS1, leading to a block in hematopoietic differentiation and uncontrolled proliferation. By disrupting the menin-KMT2A interaction, MM-102 is hypothesized to displace menin from the chromatin, leading to the downregulation of target gene expression, induction of differentiation, and ultimately, apoptosis in KOPN8 cells.
Experimental Protocols
KOPN8 Cell Culture and Maintenance
-
Thawing Cells:
-
Rapidly thaw the vial of KOPN8 cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer to a T-25 flask.
-
-
Culture Medium:
-
RPMI 1640 medium (Gibco, Cat. No. 11875093)
-
10% Fetal Bovine Serum (FBS) (Gibco, Cat. No. 26140079)
-
1% Penicillin-Streptomycin (Gibco, Cat. No. 15140122)
-
-
Cell Maintenance:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.[1]
-
Split the culture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium at the desired seeding density.
-
Cell Viability Assay (MTS Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of MM-102.
-
Cell Seeding: Seed KOPN8 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 90 µL of complete culture medium.
-
Compound Preparation: Prepare a 10X serial dilution of this compound in complete culture medium.
-
Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega, Cat. No. G3580) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of MM-102 and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following MM-102 treatment.
-
Cell Seeding and Treatment: Seed KOPN8 cells in 6-well plates at a density of 5 x 10^5 cells/mL. Treat with vehicle control, MM-102 at its IC50, and 2x IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) (e.g., from a FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol assesses changes in protein expression levels of key downstream targets and apoptosis markers.
-
Cell Treatment and Lysis: Treat KOPN8 cells as described in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies: anti-HOXA9, anti-MEIS1, anti-cleaved PARP, anti-cleaved Caspase-3, and anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity of MM-102 in KOPN8 Cells
| Cell Line | Compound | Incubation Time (h) | IC50 (nM) [95% CI] |
|---|
| KOPN8 | this compound | 72 | [Insert Value] |
Table 2: Induction of Apoptosis by MM-102 in KOPN8 Cells
| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
|---|---|---|---|---|
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| this compound | 2x IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Effect of MM-102 on Protein Expression in KOPN8 Cells
| Target Protein | Treatment (48h) | Relative Expression (Normalized to β-actin) | Fold Change vs. Vehicle |
|---|---|---|---|
| HOXA9 | Vehicle | 1.00 | - |
| MM-102 (IC50) | [Insert Value] | [Insert Value] | |
| MEIS1 | Vehicle | 1.00 | - |
| MM-102 (IC50) | [Insert Value] | [Insert Value] | |
| Cleaved PARP | Vehicle | 1.00 | - |
| MM-102 (IC50) | [Insert Value] | [Insert Value] | |
| Cleaved Caspase-3 | Vehicle | 1.00 | - |
| | MM-102 (IC50) | [Insert Value] | [Insert Value] |
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound against the KMT2A-rearranged leukemia cell line KOPN8. The described assays will enable researchers to determine the cytotoxic and pro-apoptotic activity of the compound and to verify its on-target effects by assessing the expression of downstream effector proteins. The provided visualizations and data tables offer a structured approach to presenting the experimental findings.
References
Application Notes and Protocols for Co-immunoprecipitation with MM-102 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 TFA is a potent small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4] This interaction is critical for the assembly and catalytic activity of the MLL1 histone methyltransferase (HMT) complex, which plays a key role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4).[5][6] Dysregulation of the MLL1 complex, often due to chromosomal translocations leading to MLL1 fusion proteins, is a hallmark of aggressive forms of leukemia.[1][5][7] this compound disrupts the WDR5/MLL1 interaction, leading to the inhibition of MLL1 HMT activity, reduced expression of downstream oncogenes such as HOXA9 and MEIS1, and subsequent cell growth inhibition and apoptosis in leukemia cells harboring MLL1 fusion proteins.[1][5]
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions within their native cellular context.[8][9][10][11][12][13] This application note provides a detailed protocol for utilizing Co-IP to investigate the dose-dependent inhibitory effect of this compound on the WDR5-MLL1 interaction in a relevant leukemia cell line.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key metrics for its biological activity.
| Parameter | Value | Cell Lines / Assay Conditions | Reference |
| WDR5/MLL Interaction IC50 | 2.4 nM | WDR5 binding assay | [1][2][3][4] |
| HMT Assay IC50 | 0.4-0.9 µM | In vitro Histone Methyltransferase assay | [1][2] |
| Cell Growth IC50 | 25 µM | MV4;11 and KOPN8 leukemia cell lines | [1][2] |
Signaling Pathway
The diagram below illustrates the role of the WDR5-MLL1 complex in leukemogenesis and the mechanism of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. assaygenie.com [assaygenie.com]
- 13. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for In Vivo Formulation and Administration of MM-102 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo formulation and administration of MM-102 TFA, a potent inhibitor of the WDR5/MLL interaction. The information is compiled from publicly available data and is intended for research purposes only.
Introduction to this compound
This compound is a high-affinity, small-molecule peptidomimetic that disrupts the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is implicated in the pathogenesis of certain leukemias, particularly those with MLL1 rearrangements.[1] By inhibiting this interaction, this compound effectively suppresses the expression of downstream MLL1 target genes, such as HOXA9 and MEIS1, leading to the inhibition of cell growth and induction of apoptosis in MLL-rearranged leukemia cells.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and In Vitro Potency Data
| Parameter | Value | Reference |
| Molecular Weight | 783.83 g/mol | [2] |
| Formula | C₃₅H₄₉F₂N₇O₄·CF₃CO₂H | [2] |
| IC₅₀ (WDR5/MLL Interaction) | 2.4 nM | [2] |
| Kᵢ (WDR5 Binding) | < 1 nM | [1] |
| Purity | ≥95% | [2] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [2] |
In Vivo Formulation Protocols
Proper formulation is critical for the effective in vivo delivery of this compound. Below are several protocols for preparing injectable solutions. It is recommended to prepare fresh solutions for each experiment. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Table 3: In Vivo Formulation Recipes
| Formulation | Composition | Achievable Concentration | Reference |
| PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | MedchemExpress |
| SBE-β-CD/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | MedchemExpress |
| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | MedchemExpress |
Detailed Protocol 1: PEG300/Tween-80/Saline Formulation
This protocol is a common choice for achieving a clear solution for many research compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the compound completely. This will be your stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until a clear solution is formed.
-
Finally, add the saline to the mixture and vortex again to ensure homogeneity.
In Vivo Administration Protocol
A study involving a dual WDR5-MLL1/HDAC inhibitor in an MV-4-11 xenograft model showed that a dose of 30 mg/kg was well-tolerated and effective.[3] Another study with a WDR5 degrader used a dose of 75 mg/kg . These provide a starting point for dose-range finding studies with this compound.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft models of human leukemia.[4][5]
Xenograft Model:
-
Human acute myeloid leukemia (AML) cell lines with MLL rearrangements, such as MV-4-11, are commonly used.[3][5][6]
Administration Route:
-
Intraperitoneal (i.p.) injection is a common route for administering this type of compound in preclinical studies.[7]
Proposed Dosing Schedule:
-
Dose: Start with a dose-finding study ranging from 10 mg/kg to 50 mg/kg.
-
Frequency: Administer once daily (QD) or twice daily (BID).[7]
-
Duration: Treatment duration can range from 14 to 28 days, depending on the tumor growth rate and study endpoints.
Experimental Protocol: In Vivo Efficacy Study in an MV-4-11 Xenograft Model
-
Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Inoculation: Subcutaneously inject 5-10 x 10⁶ MV-4-11 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the this compound formulation and the vehicle control according to one of the protocols in Table 3.
-
Administration: Administer this compound or the vehicle control to the respective groups via intraperitoneal injection according to the determined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of MLL1 and Inhibition by MM-102
Caption: WDR5-MLL1 signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
References
- 1. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery of WDR5-MLL1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MM-102 TFA in Glioblastoma Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a high degree of therapeutic resistance and inevitable recurrence. A subpopulation of cells within these tumors, known as glioblastoma cancer stem cells (GSCs), are thought to be a major driver of this resistance and recurrence due to their self-renewal capacity and tumorigenic potential.[1] Epigenetic dysregulation is a hallmark of GSCs, and targeting the epigenetic machinery has emerged as a promising therapeutic strategy.[1][2]
MM-102 TFA is a potent, small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5)-mixed-lineage leukemia (MLL) interaction.[3] WDR5 is a critical component of the WRAD complex, which facilitates histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription.[4][5] Recent studies have identified WDR5 as a key regulator of the GSC state, making it a compelling therapeutic target.[3][4][5] Inhibition of WDR5 has been shown to disrupt GSC self-renewal, in vitro growth, and in vivo tumor formation, highlighting the potential of WDR5 inhibitors like this compound in glioblastoma therapy.[3][4][5]
These application notes provide an overview of the mechanism of action of this compound and protocols for its use in GSC research.
Quantitative Data
The following table summarizes the known quantitative data for this compound, primarily derived from studies in leukemia cell lines, as specific quantitative data in glioblastoma stem cells is still emerging.
| Parameter | Value | Cell Line/Assay | Reference |
| WDR5 Binding IC50 | 2.4 nM | WDR5 Binding Assay | [3] |
| WDR5 Binding Ki | < 1 nM | WDR5 Binding Assay | [3] |
| HMT Assay IC50 | 0.4 - 0.9 µM | Histone Methyltransferase Assay | [3] |
| Cell Growth IC50 | 25 µM | MV4;11 and KOPN8 (Leukemia) | [3] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound in glioblastoma cancer stem cells. WDR5, as part of the MLL/SET1 histone methyltransferase complex, is crucial for maintaining the H3K4me3 landscape at the promoters of key stemness and oncogenic genes. By inhibiting the WDR5-MLL interaction, this compound leads to a reduction in H3K4 trimethylation, resulting in the transcriptional repression of genes essential for GSC maintenance and proliferation, such as SOX2, OCT4, and genes involved in the Wnt/β-catenin signaling pathway.[3][4][6]
Caption: this compound inhibits the WDR5-MLL interaction, reducing H3K4me3 and suppressing GSC maintenance genes.
Experimental Protocols
The following protocols are provided as a starting point for researchers investigating the effects of this compound on glioblastoma cancer stem cells. It is recommended to optimize concentrations and incubation times for specific GSC lines and experimental conditions.
Protocol 1: GSC Culture and Maintenance
Materials:
-
Patient-derived or established GSC lines
-
Neurobasal-A medium
-
B-27 supplement (without vitamin A)
-
N-2 supplement
-
Recombinant human epidermal growth factor (EGF)
-
Recombinant human basic fibroblast growth factor (bFGF)
-
L-glutamine
-
Penicillin-Streptomycin
-
Non-adherent culture flasks or plates
Procedure:
-
Culture GSCs as neurospheres in serum-free medium supplemented with B-27, N-2, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Passage neurospheres every 5-7 days by mechanical or enzymatic dissociation (e.g., Accutase) and re-plate at a density of 1 x 10^5 cells/mL.
Protocol 2: In Vitro Treatment with this compound
Materials:
-
This compound (reconstituted in DMSO to a stock concentration of 10 mM)
-
GSCs cultured as described in Protocol 1
-
96-well non-adherent plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Prepare a serial dilution of this compound in GSC culture medium. Suggested concentration range: 1 µM to 100 µM. Include a DMSO vehicle control.
-
Plate GSCs at a density of 5,000 cells/well in a 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 72-96 hours.
-
Assess cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
Protocol 3: Neurosphere Formation Assay
Materials:
-
GSCs
-
This compound
-
96-well non-adherent plates
-
Microscope with imaging software
Procedure:
-
Dissociate GSCs into a single-cell suspension.
-
Plate cells at a clonal density (e.g., 100-500 cells/well) in a 96-well plate in GSC medium containing various concentrations of this compound or a DMSO control.
-
Incubate for 10-14 days to allow for neurosphere formation.
-
Count the number of neurospheres with a diameter greater than 50 µm in each well.
-
Quantify the effect of this compound on the self-renewal capacity of GSCs by comparing the number and size of neurospheres in treated versus control wells.
Protocol 4: Western Blot Analysis for H3K4me3
Materials:
-
GSCs treated with this compound (e.g., at IC50 concentration for 48-72 hours)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat GSCs with this compound as described in Protocol 2.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize the H3K4me3 signal to total Histone H3 to determine the effect of this compound on global H3K4 trimethylation levels.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in glioblastoma cancer stem cell research.
Caption: A workflow for testing this compound on GSCs, from in vitro assays to mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Epigenetic mechanisms of plasticity and resistance in glioblastoma: therapeutic targets and implications [frontiersin.org]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WDR5-Myc axis promotes the progression of glioblastoma and neuroblastoma by transcriptional activating CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating MYC-Driven Cancers with MM-102 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYC, a family of proto-oncogenic transcription factors, is a central driver in a wide array of human cancers, including lymphomas, leukemias, and various solid tumors. Its overexpression is frequently associated with aggressive disease, poor prognosis, and resistance to conventional therapies. The MYC oncoprotein orchestrates a broad transcriptional program that promotes cell proliferation, growth, and metabolic reprogramming. Despite its significance as a therapeutic target, direct inhibition of MYC has proven to be a formidable challenge due to its "undruggable" nature as a transcription factor lacking a defined enzymatic pocket.
An emerging and promising strategy to counteract MYC's oncogenic activity is to target its essential cofactors. One such critical cofactor is the WD-repeat domain 5 (WDR5) protein. WDR5 plays a crucial role in chromatin biology, primarily as a core component of the MLL/SET1 histone methyltransferase complexes. More recently, WDR5 has been identified as an essential interaction partner for MYC, facilitating its recruitment to chromatin and the subsequent activation of its target genes. This discovery has unveiled a new avenue for therapeutic intervention in MYC-driven malignancies.
MM-102 TFA is a potent and specific peptidomimetic inhibitor of the WDR5/MLL interaction. By binding to WDR5, this compound disrupts the formation of the WDR5-MLL complex, thereby inhibiting MLL1's methyltransferase activity. Crucially, this interference with WDR5 function also indirectly disrupts the WDR5-MYC interaction, leading to a downstream suppression of MYC's transcriptional program. This makes this compound a valuable chemical probe for investigating the biology of MYC-driven cancers and a potential lead compound for the development of novel anti-cancer therapeutics.
These application notes provide a comprehensive overview of the use of this compound in the preclinical investigation of MYC-driven cancers, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell line models. This data provides a baseline for researchers to design their experiments and select appropriate concentrations for their studies.
Table 1: Potency of MM-102 as a WDR5/MLL Interaction Inhibitor
| Parameter | Value | Reference |
| IC50 (WDR5/MLL Interaction) | 2.4 nM |
Table 2: In Vitro Cell Growth Inhibition by MM-102 in Leukemia Cell Lines
| Cell Line | Cancer Type | MYC Status | IC50 (Cell Growth) | Notes | Reference |
| MV4;11 | Acute Myeloid Leukemia (MLL-rearranged) | MYC driven | 25 µM | Treatment for 7 days. | [1] |
| KOPN8 | B-cell Acute Lymphoblastic Leukemia (MLL-rearranged) | MYC driven | 25 µM | Treatment for 7 days. | [1] |
| K562 | Chronic Myeloid Leukemia (BCR-ABL positive) | Not MLL-fusion driven | No effect up to 75 µM | Demonstrates selectivity for MLL-fusion dependent cells. | [1] |
Table 3: Comparative Efficacy of WDR5 Inhibitors in Glioblastoma Cancer Stem Cells (CSCs)
| Inhibitor | Target | IC50 Range in GBM CSCs | Notes |
| MM-102 | WDR5 | Similar to other tested WDR5 inhibitors | Data from multiple patient-derived xenograft (PDX) models. |
| Piribedil | WDR5 | Similar to MM-102 | Small molecule inhibitor. |
| OICR-9429 | WDR5 | Similar to MM-102 | Small molecule inhibitor. |
Signaling Pathways and Experimental Workflows
WDR5-MYC Signaling Pathway
The following diagram illustrates the pivotal role of WDR5 in mediating MYC's transcriptional activity. This compound intervenes by disrupting the WDR5-MLL interaction, which in turn affects the availability of WDR5 to act as a cofactor for MYC.
Caption: The WDR5-MYC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical workflow for assessing the anti-cancer effects of this compound in a laboratory setting.
Caption: A standard experimental workflow for in vitro testing of this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using CellTiter-Glo®
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of MYC-driven cancer cell lines.
Materials:
-
MYC-driven cancer cell lines (e.g., MV4;11, KOPN8)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). The final DMSO concentration should not exceed 0.2%.
-
Include a vehicle control (medium with 0.2% DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. For leukemia cell lines like MV4;11 and KOPN8, a 7-day incubation with medium and compound changes every 2 days may be required[1].
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MYC-driven cancer cell lines
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value (and a vehicle control) for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of MYC-driven cancer cells.
Materials:
-
MYC-driven cancer cell lines
-
6-well tissue culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around the IC50 value (and a vehicle control) for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 20,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Compare the cell cycle profiles of treated cells with the vehicle control.
-
Conclusion
This compound represents a powerful tool for the functional investigation of MYC-driven cancers. By targeting the essential cofactor WDR5, this compound provides a means to indirectly inhibit the transcriptional activity of MYC, leading to cell growth inhibition and apoptosis in sensitive cancer models. The protocols outlined in these application notes offer a robust framework for researchers to explore the therapeutic potential of targeting the WDR5-MYC axis and to further elucidate the complex biology of MYC-driven malignancies. As our understanding of the intricate network of protein-protein interactions that support oncogenic transcription factors grows, inhibitors like this compound will be instrumental in developing the next generation of targeted cancer therapies.
References
Application Note: Analysis of p53 Induction Following MM-102 TFA Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
MM-102 TFA is a potent and selective inhibitor of the WDR5/MLL interaction, which has been shown to induce apoptosis in leukemia cells harboring MLL1 fusion proteins[1]. The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage[2][3][4]. This application note provides a detailed protocol to investigate the potential induction of p53 following treatment with this compound in a relevant cancer cell line. The primary method described is Western blot analysis to semi-quantitatively measure changes in p53 protein levels.
Mechanism of Action: Potential for p53 Involvement
This compound inhibits the interaction between WDR5 and MLL1, which is critical for the activity of the MLL1 methyltransferase complex[1]. Disruption of this complex can lead to changes in gene expression, ultimately triggering apoptotic pathways. While the direct mechanism linking this compound to p53 is yet to be fully elucidated, it is hypothesized that the cellular stress induced by the inhibition of MLL1 fusion proteins could lead to the stabilization and activation of p53. The p53 signaling pathway is a central hub for sensing various cellular stresses, including oncogene activation and DNA damage, leading to downstream effects such as cell cycle arrest and apoptosis[2][5][6]. This investigation aims to determine if this compound treatment results in an upregulation of p53, suggesting an involvement of this critical tumor suppressor pathway in its anti-cancer activity.
Experimental Data Summary
The following table represents hypothetical quantitative data for p53 protein levels in a cancer cell line (e.g., MV4;11) treated with varying concentrations of this compound for 24 hours. Data is presented as the relative fold change in p53 protein expression normalized to a loading control (e.g., β-actin) and compared to the vehicle control.
| Treatment Group | Concentration (µM) | Mean Relative p53 Expression (Fold Change) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 1.0 | ± 0.15 |
| This compound | 10 | 1.8 | ± 0.25 |
| This compound | 25 | 3.5 | ± 0.40 |
| This compound | 50 | 5.2 | ± 0.65 |
| Positive Control (Etoposide) | 50 | 6.0 | ± 0.55 |
Detailed Experimental Protocol: Western Blot for p53
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to detect p53.
1. Cell Culture and Treatment
-
Cell Line: Select a cancer cell line known to express wild-type p53 (e.g., MV4;11, a human leukemia cell line with an MLL-AF4 fusion).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for a predetermined time (e.g., 24 hours).
-
Include a vehicle control group treated with the same volume of DMSO.
-
Include a positive control group treated with a known p53-inducing agent, such as etoposide (50 µM for 24 hours).
-
2. Protein Extraction
-
Harvesting: After treatment, collect the cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein lysate to a new pre-chilled microcentrifuge tube.
3. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total p53 (e.g., clone DO-1 or DO-7) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis:
-
Perform densitometric analysis of the p53 bands using image analysis software.
-
Normalize the p53 band intensity to the intensity of a loading control protein (e.g., β-actin or GAPDH) from the same lane.
-
Calculate the fold change in p53 expression relative to the vehicle control.
-
Visualizations
Caption: p53 signaling pathway activated by cellular stress.
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay Following MM-102 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 is a potent and selective small molecule inhibitor that disrupts the critical protein-protein interaction between Menin and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is essential for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive forms of acute leukemia.[1][2][4][5] By blocking the Menin-MLL1 complex, MM-102 and similar inhibitors lead to the downregulation of key target genes, such as HOXA9 and MEIS1, thereby inducing differentiation and apoptosis in leukemia cells.[1][2] This application note provides a detailed protocol for utilizing a Chromatin Immunoprecipitation (ChIP) assay to investigate the epigenetic modifications at specific gene loci following treatment with MM-102 TFA. The ChIP assay allows for the examination of changes in histone methylation, specifically H3K4 trimethylation (H3K4me3), a mark deposited by MLL1, at the promoter regions of target genes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by MM-102 and the general workflow of the Chromatin Immunoprecipitation (ChIP) assay.
Caption: MM-102 disrupts the Menin-MLL1 interaction, inhibiting leukemogenesis.
Caption: Overview of the ChIP assay experimental workflow.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from a ChIP-qPCR experiment following this compound treatment. The data presented is illustrative and based on findings from studies using similar Menin-MLL1 inhibitors, such as MI-503, as direct quantitative ChIP-qPCR data for MM-102 is not yet widely published.
Table 1: Effect of this compound on Menin and MLL1 Occupancy at Target Gene Promoters
| Target Gene Promoter | Antibody | Treatment | Fold Enrichment (vs. IgG) | % Reduction in Occupancy |
| HOXA9 | Menin | Vehicle | 15.2 ± 1.8 | - |
| This compound | 4.1 ± 0.7 | 73% | ||
| MLL1 | Vehicle | 12.5 ± 1.5 | - | |
| This compound | 3.9 ± 0.6 | 69% | ||
| MEIS1 | Menin | Vehicle | 18.7 ± 2.1 | - |
| This compound | 5.3 ± 0.9 | 72% | ||
| MLL1 | Vehicle | 16.1 ± 1.9 | - | |
| This compound | 4.8 ± 0.8 | 70% |
Data are presented as mean ± standard deviation and are representative of expected outcomes.
Table 2: Effect of this compound on H3K4me3 Levels at Target Gene Promoters
| Target Gene Promoter | Antibody | Treatment | Fold Enrichment (vs. IgG) | % Reduction in H3K4me3 |
| HOXA9 | H3K4me3 | Vehicle | 25.4 ± 3.1 | - |
| This compound | 8.9 ± 1.2 | 65% | ||
| MEIS1 | H3K4me3 | Vehicle | 31.8 ± 3.9 | - |
| This compound | 10.5 ± 1.5 | 67% | ||
| GAPDH (Control) | H3K4me3 | Vehicle | 45.2 ± 5.3 | - |
| This compound | 43.9 ± 4.8 | 3% |
Data are presented as mean ± standard deviation and are representative of expected outcomes. GAPDH serves as a negative control locus not expected to be regulated by the Menin-MLL1 complex.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human leukemia cell lines with MLL rearrangements, such as MOLM13 (MLL-AF9) or RS4;11 (MLL-AF4), are recommended.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration.
-
Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with an optimized concentration of this compound (e.g., 1-10 µM, to be determined empirically for each cell line) or vehicle (DMSO) for a duration of 24-72 hours. It is recommended to perform a dose-response curve to determine the optimal concentration that induces target gene repression without causing excessive cell death.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cross-linking
-
To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions (power, duration, cycles) is critical for successful ChIP.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, with protease inhibitors).
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Remove the beads and collect the supernatant.
-
To the pre-cleared chromatin, add the primary antibody of interest (e.g., anti-Menin, anti-MLL1, anti-H3K4me3, or a negative control IgG). A typical starting amount is 2-5 µg of antibody per 10-25 µg of chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
4. Washing and Elution
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
6. DNA Analysis by qPCR
-
Quantify the purified DNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of target genes (HOXA9, MEIS1) and a control locus (GAPDH).
-
Analyze the data using the percent input method or fold enrichment over IgG. The formula for percent input is: % Input = 100 * 2^(Ct(Input) - Ct(IP)).
Conclusion
The Chromatin Immunoprecipitation assay is a powerful tool to elucidate the molecular mechanisms of action of Menin-MLL1 inhibitors like this compound. By following the detailed protocols and utilizing the provided data presentation framework, researchers can effectively investigate the impact of these inhibitors on the epigenetic landscape of leukemia cells. This will aid in the preclinical and clinical development of this promising class of targeted therapies for acute leukemia.
References
- 1. The H3K4-methyl epigenome regulates leukemia stem cell oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 4. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis in Leukemia Cells Treated with MM-102 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, including leukemia. Many anti-cancer therapies aim to induce apoptosis in malignant cells. MM-102 TFA is a novel therapeutic agent with potential applications in oncology. This document provides detailed protocols for measuring apoptosis in leukemia cells following treatment with this compound, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.
The two primary apoptotic signaling pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Both converge on the activation of caspases, a family of proteases that execute the apoptotic program.[2] Key markers of apoptosis include the externalization of phosphatidylserine (PS) on the cell surface, activation of caspases, and cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP-1).[3]
This application note details three common and robust methods for quantifying apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To detect early and late-stage apoptosis.[4]
-
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3.[5][6]
-
Western Blotting for Apoptotic Markers: To analyze changes in the expression and cleavage of key apoptotic proteins.[2][7]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the individual protocol sections. Standard cell culture reagents for leukemia cell lines are assumed to be available.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed leukemia cells (e.g., K562, CEM) in a suitable culture plate at a density that allows for logarithmic growth during the treatment period.[5][8]
-
Treatment: The following day, treat the cells with various concentrations of this compound. It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).[5]
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a 5% CO₂ incubator.[5]
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[8]
Protocol:
-
Cell Harvesting: Collect both floating and adherent (if any) cells by centrifugation at 300 x g for 5 minutes.[8]
-
Washing: Wash the cells twice with ice-cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8][9]
-
Staining:
-
Analysis:
Data Presentation:
The results can be summarized in the following table:
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) | |||
| Positive Control |
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade.[5] Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.[5][6]
Protocol (Fluorometric):
-
Cell Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[5]
-
Caspase-3 Assay:
-
To each well of a 96-well black microplate, add 50-100 µg of protein lysate.[5]
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.[5]
-
Add 5 µL of the Caspase-3 substrate (e.g., Ac-DEVD-AMC, 1 mM stock) for a final concentration of 50 µM.[5]
-
Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
-
Data Measurement: Measure the fluorescence using a microplate reader with an excitation filter of 380 nm and an emission filter of 420-460 nm.[6]
Data Presentation:
| Treatment Group | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (Conc. 1) | |
| This compound (Conc. 2) | |
| This compound (Conc. 3) | |
| Positive Control |
Western Blotting for Apoptosis Markers
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling pathways.[3][7]
Key Apoptosis Markers:
| Marker | Role in Apoptosis | Expected Change with this compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-9 | Initiator caspase (intrinsic pathway) | Increase |
| Cleaved Caspase-8 | Initiator caspase (extrinsic pathway) | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of executioner caspases | Increase |
| Cytochrome c (cytosolic) | Released from mitochondria during apoptosis | Increase |
Protocol:
-
Cell Lysate Preparation: Prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine protein concentration using a BCA assay.[2]
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Detection and Analysis:
Data Presentation:
Quantitative data from Western blot analysis can be presented in a table format, showing the relative protein expression levels normalized to the loading control and compared to the vehicle control.
| Treatment Group | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 | Relative Cleaved PARP |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) | |||
| Positive Control |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in flow cytometry | Inadequate washing, improper compensation | Increase the number of washes, use single-color controls for proper compensation setup. |
| Low caspase activity signal | Insufficient treatment time/concentration, degraded substrate | Optimize treatment conditions, use fresh substrate. |
| Weak or no bands on Western blot | Insufficient protein loading, poor antibody quality | Increase protein amount, use validated antibodies at the recommended dilution.[2] |
| Inconsistent results | Variation in cell density, reagent preparation | Maintain consistent cell culture practices, prepare fresh reagents. |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the pro-apoptotic effects of this compound on leukemia cells. By employing a multi-parametric approach that includes flow cytometry, caspase activity assays, and Western blotting, researchers can obtain comprehensive data on the induction of apoptosis and gain insights into the underlying molecular mechanisms. The specific experimental conditions, such as drug concentration and incubation time, should be optimized for each leukemia cell line and experimental setup.
References
- 1. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: MM-102 TFA in Non-Leukemia Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat domain 5 (WDR5).[1][2] The trifluoroacetate (TFA) salt is a common formulation for this compound. The MLL1-WDR5 complex is a critical component of the SET1/MLL family of histone methyltransferases, which catalyze the trimethylation of histone H3 at lysine 4 (H3K4me3).[1][3] This epigenetic modification is a key activator of gene transcription. While the primary therapeutic focus for MLL1 inhibitors has been on MLL-rearranged leukemias, emerging research indicates a significant potential for MM-102 TFA in the study of non-leukemia solid tumors.
Dysregulation of H3K4 methylation is increasingly implicated in the pathogenesis of various solid tumors, including gastric, breast, lung, colon, pancreatic, and prostate cancers.[4][5][6][7][8][9] This provides a strong rationale for investigating the efficacy of MLL1-WDR5 inhibitors like MM-102 in these malignancies. Recent studies have demonstrated that MM-102 can modulate key oncogenic processes in solid tumor cells, such as the epithelial-to-mesenchymal transition (EMT) and metabolic reprogramming.[1]
These application notes provide a summary of the current understanding of MM-102's mechanism of action in non-leukemia cancers, quantitative data from preclinical studies, and detailed protocols for key experiments to facilitate further research in this promising area.
Mechanism of Action in Solid Tumors
In non-leukemia cancers, the therapeutic potential of MM-102 stems from its ability to inhibit the catalytic activity of the MLL1 complex, leading to a global reduction in H3K4me3 levels.[1] This epigenetic reprogramming can, in turn, alter the expression of genes driving tumor progression, survival, and metastasis.
A key process targeted by MM-102 in solid tumors is the epithelial-to-mesenchymal transition (EMT) . EMT is a cellular program that allows epithelial cells to acquire mesenchymal features, enhancing their migratory and invasive properties, which is critical for metastasis. In triple-negative breast cancer (TNBC) cells, MM-102 treatment has been shown to reverse EMT. This is achieved by upregulating epithelial markers like E-cadherin and claudin, while downregulating mesenchymal markers such as β-catenin, Slug, caveolin 1, and fibronectin.[1]
Furthermore, MM-102 can induce a metabolic shift in cancer cells. For instance, in TNBC cells, inhibition of MLL1 with MM-102 led to an increase in the expression of glycolytic enzymes, suggesting an enhanced reliance on glycolysis. Concurrently, a reduction in fatty acid uptake and lipid droplet accumulation was observed, indicating a broader impact on cellular metabolism.[1]
Quantitative Data
The following tables summarize the reported in vitro efficacy of MM-102 and other WDR5 inhibitors in various cancer cell lines.
| Compound | Cancer Type | Cell Line | Assay | IC50 | Reference |
| MM-102 | Leukemia (for comparison) | MV4;11 | Cell Viability | 3.17 µM | [10] |
| HBI-2375 | Leukemia | MV4-11 | Cellular Proliferation | 3.17 µM | [11] |
| OICR-9429 | Bladder Cancer | - | Histone H3K4 Trimethylation Suppression | - | [7] |
| WDR5-0103 | - | - | WDR5 Binding (Kd) | 450 nM | [7] |
Note: Data on MM-102's IC50 in specific non-leukemia cancer cell lines is still emerging. The provided data for other WDR5 inhibitors highlights the potential for this class of drugs in solid tumors.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the cytotoxic effects of this compound on non-leukemia cancer cell lines.
Materials:
-
Non-leukemia cancer cell lines (e.g., MDA-MB-231 for breast cancer, AGS for gastric cancer)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for EMT Markers
This protocol is for assessing the effect of this compound on the expression of epithelial and mesenchymal markers.
Materials:
-
Non-leukemia cancer cells treated with this compound (as in the cell viability assay)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against E-cadherin, N-cadherin, Vimentin, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: MLL1-WDR5 signaling pathway and the inhibitory action of MM-102.
Caption: General experimental workflow for investigating MM-102 in solid tumors.
References
- 1. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3K4 Methyltransferases as Targets for Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA and histone methylation in gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenic and Therapeutic Role of H3K4 Family of Methylases and Demethylases in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Long-Term Cell Culture with MM-102 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 TFA is a potent and selective small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is aberrantly activated in certain types of leukemia, particularly those with MLL gene rearrangements.[3][4] By disrupting the WDR5-MLL1 interaction, this compound inhibits the methylation of histone H3 at lysine 4 (H3K4), leading to the downregulation of leukemogenic target genes such as HOXA9 and MEIS1, ultimately inducing cell growth arrest and apoptosis in MLL-rearranged leukemia cells.[5][6][7]
These application notes provide a comprehensive guide for the long-term culture of leukemia cell lines in the presence of this compound, including detailed protocols for assessing its effects on cell viability, apoptosis, and differentiation.
Mechanism of Action
This compound functions by binding to the "WIN" site of WDR5, a pocket that normally recognizes an arginine motif within MLL1. This competitive inhibition prevents the stable assembly of the MLL1 core complex, thereby abrogating its ability to trimethylate H3K4 at the promoters of target genes. The loss of this activating histone mark leads to the transcriptional repression of genes essential for leukemic cell survival and proliferation.
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| WDR5/MLL Interaction | IC₅₀ | 2.4 nM | [1] |
| Histone Methyltransferase (HMT) Assay | IC₅₀ | 0.4 - 0.9 µM | [1] |
Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | Parameter | Value | Reference |
| MV4;11 | MLL-AF4 | IC₅₀ (Cell Growth) | 25 µM | [1] |
| KOPN8 | MLL-ENL | IC₅₀ (Cell Growth) | 25 µM | [1] |
| MV4;11 | MLL-AF4 | Complete Growth Inhibition | 75 µM | [1] |
| KOPN8 | MLL-ENL | Complete Growth Inhibition | 75 µM | [1] |
Experimental Protocols
A. Long-Term Cell Culture with this compound
This protocol is designed for the continuous exposure of leukemia cell lines to this compound to assess its long-term effects on cell proliferation and viability.
Materials:
-
Leukemia cell lines (e.g., MV4;11 [ATCC CRL-9591], KOPN-8 [DSMZ ACC 552])
-
Complete culture medium (e.g., IMDM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8][9]
-
This compound (prepare a stock solution in DMSO)
-
Sterile cell culture flasks (T-25 or T-75)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding:
-
Initiate cultures at a density of 2 x 10⁵ cells/mL in T-25 flasks.[9]
-
Prepare parallel cultures for each concentration of this compound to be tested (e.g., 0 µM, 10 µM, 25 µM, 50 µM) and a vehicle control (DMSO).
-
-
Treatment:
-
Add the appropriate volume of this compound stock solution to each flask to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
-
Monitoring and Maintenance:
-
Monitor cell density and viability every 2-3 days using a hemocytometer and trypan blue exclusion.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[8][9]
-
When the cell density approaches the upper limit, subculture the cells. Centrifuge the cell suspension at 125 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium containing the appropriate concentration of this compound. Re-seed at the initial density of 2 x 10⁵ cells/mL.
-
-
Long-Term Exposure:
-
Continue this process for the desired duration of the experiment (e.g., 14-21 days).
-
At specified time points (e.g., day 3, 7, 14, 21), harvest cells for downstream analysis (viability, apoptosis, gene expression, differentiation).
-
B. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells cultured with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
At each time point, seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of their respective this compound-containing medium.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells cultured with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11][12][13]
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 125 x g for 5 minutes.[12]
-
-
Washing:
-
Wash the cells once with cold PBS.
-
-
Resuspension:
-
Staining:
-
Analysis:
D. Gene Expression Analysis (qRT-PCR)
This protocol quantifies the mRNA levels of MLL1 target genes.
Materials:
-
Cells cultured with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
Extract total RNA from harvested cells according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
-
Data Analysis:
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
E. Cellular Differentiation Analysis (Flow Cytometry)
This protocol assesses changes in cell surface markers indicative of myeloid differentiation.
Materials:
-
Cells cultured with this compound
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Staining:
-
Harvest and wash cells as described for the apoptosis assay.
-
Incubate the cells with the appropriate antibodies according to the manufacturer's instructions.
-
-
Analysis:
Experimental Workflow Visualization
Caption: Experimental workflow for long-term this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOXA9 and MEIS1 gene overexpression in the diagnosis of childhood acute leukemias: Significant correlation with relapse and overall survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elabscience.com [elabscience.com]
- 9. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative PCR Analysis of MLL Target Gene Expression Following Treatment with MM-102 TFA
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction
Rearrangements of the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene are hallmarks of aggressive acute leukemias in both infants and adults.[1][2] These chromosomal translocations generate oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of key target genes, most notably HOXA9 and MEIS1.[3][4][5][6] The MLL fusion protein is part of a larger protein complex whose histone methyltransferase (HMT) activity is dependent on the interaction between MLL and the WD repeat-containing protein 5 (WDR5).[7] This interaction is critical for the H3K4 methylation that marks genes for active transcription.[7][8]
MM-102 is a potent, cell-permeable, peptidomimetic inhibitor that specifically disrupts the MLL1-WDR5 interaction.[8][9][10] By blocking this critical protein-protein interface, MM-102 inhibits the HMT activity of the MLL complex, leading to the downregulation of MLL target gene expression, cell growth inhibition, and apoptosis in MLL-rearranged leukemia cells.[7][10][11] This application note provides a detailed protocol for using quantitative reverse transcription PCR (RT-qPCR) to assess the pharmacological effect of MM-102 TFA on the expression of HOXA9 and MEIS1 in a relevant leukemia cell line.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which MLL fusion proteins drive oncogene expression and how MM-102 inhibits this process.
References
- 1. MLL fusion proteins preferentially regulate a subset of wild-type MLL target genes in the leukemic genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Hoxa9 and Meis1 are key targets for MLL-ENL-mediated cellular immortalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. This compound (HMTase Inhibitor IX TFA) | HMTase Inhibitor | AmBeed.com [ambeed.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MM-102 TFA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MM-102 TFA. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of the WDR5/MLL interaction, with an IC50 of 2.4 nM.[1] It functions by disrupting the MLL1 methyltransferase complex, which leads to the inhibition of MLL1-induced gene expression (e.g., HoxA9 and Meis-1) in leukemia cells.[1] This activity inhibits cell growth and induces apoptosis in leukemia cells that harbor MLL1 fusion proteins.[1] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which is a common result of the purification process for synthetic peptides and small molecules.[2][3][4]
Q2: Why is my MM-102 supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is widely used during the purification of synthetic compounds, particularly in reverse-phase high-performance liquid chromatography (HPLC).[2][4][5] It acts as an ion-pairing agent that improves chromatographic separation. During this process, the compound can form a salt with the trifluoroacetate counter-ion, which remains after the lyophilization (freeze-drying) process.
Q3: Can the TFA salt affect my experiments?
A3: Yes, the presence of TFA can have several effects. Residual TFA can be toxic to cells and may interfere with biological assays.[2][3][6][7] It can alter the pH of your solution and may influence the compound's physicochemical properties.[3] For sensitive in vitro and in vivo studies, it is often recommended to exchange the TFA salt for a more biocompatible one, such as acetate or hydrochloride (HCl).[2][3]
Q4: What should I do if I observe precipitation when preparing my this compound solution?
A4: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure you are using a suitable solvent system. Forcing a compound to dissolve in a non-optimal solvent can lead to precipitation when it is diluted into aqueous media. Always prepare a concentrated stock in a suitable organic solvent like DMSO first, and then dilute it into your final experimental buffer.
Troubleshooting Guide: Solubility Issues
Problem: My this compound powder will not dissolve in my aqueous buffer.
-
Cause: MM-102, like many small molecule inhibitors, may have limited solubility in purely aqueous solutions. The TFA salt form can sometimes present challenges as well.
-
Solution 1: Use an Organic Co-Solvent. First, attempt to dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Once fully dissolved, this stock solution can be serially diluted into your aqueous experimental medium.
-
Solution 2: Check the pH. The solubility of compounds can be highly dependent on pH.[8] Try adjusting the pH of your buffer. For acidic compounds, increasing the pH can improve solubility, and vice-versa.
-
Solution 3: Use Physical Methods. Gentle warming or sonication in an ultrasonic bath can help break down aggregates and facilitate dissolution.[1][9] Use these methods in short bursts to avoid heating the sample excessively.
Problem: My MM-102 precipitates out of solution after I dilute my DMSO stock into my aqueous cell culture media.
-
Cause: This is a common issue where the compound is soluble in the concentrated organic stock but crashes out upon dilution into an aqueous environment where its solubility is much lower.
-
Solution 1: Lower the Final Concentration. The most straightforward solution is to decrease the final concentration of MM-102 in your media to a level below its solubility limit.
-
Solution 2: Use a Formulation Vehicle. For in vivo or some in vitro work, specialized formulation vehicles can be used to maintain solubility. Examples include solutions containing PEG300, Tween-80, or SBE-β-CD (sulfobutyl ether beta-cyclodextrin).[1]
-
Solution 3: Perform a Salt Exchange. The TFA salt may be contributing to poor aqueous solubility. Exchanging the TFA counter-ion for hydrochloride (HCl) or acetate can sometimes improve solubility and is recommended for sensitive cell-based assays.[2][5]
Quantitative Data: this compound Solubility
The following table summarizes known solubility data for this compound in various solvent systems. Note that "≥" indicates the compound is soluble at that concentration, but the saturation point was not determined.[1]
| Solvent System | Reported Solubility | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in most in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Pre-Weighing: If not already done, accurately weigh a desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Dissolution: Vortex the solution gently for 1-2 minutes. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.[9]
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange
This protocol is for researchers who need to remove the TFA counter-ion for sensitive biological experiments.
Materials:
-
This compound (lyophilized powder)
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, nuclease-free water
-
Lyophilizer
Methodology:
-
Initial Dissolution: Dissolve the this compound powder in distilled water at a concentration of approximately 1 mg/mL.[2]
-
Acidification: Add 100 mM HCl to the dissolved peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2]
-
Incubation: Let the solution stand at room temperature for at least one minute.[2]
-
Lyophilization (Cycle 1): Freeze the solution (e.g., in liquid nitrogen or a -80°C freezer) and lyophilize overnight until all liquid is removed.[2]
-
Repetition: To ensure complete exchange, repeat the process. Re-dissolve the lyophilized powder in the 2-10 mM HCl solution, freeze, and lyophilize again.[2] Perform a total of 2-3 cycles.
-
Final Step: After the final lyophilization, the resulting powder is the HCl salt of MM-102. It can now be dissolved in the appropriate solvent for your experiment.
Visualizations
Below are diagrams illustrating the signaling pathway of MM-102 and a general workflow for addressing solubility issues.
Caption: MM-102 inhibits the WDR5-MLL1 interaction, blocking histone methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. peptide.com [peptide.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of MM-102 TFA in experiments
Technical Support Center: MM-102 TFA
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and mitigating potential off-target and confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is MM-102 and what is its primary mechanism of action?
A1: MM-102, also known as HMTase Inhibitor IX, is a potent, cell-permeable peptidomimetic inhibitor. Its primary mechanism is the disruption of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] By binding to WDR5, MM-102 prevents the assembly of the MLL1 histone methyltransferase complex, which is responsible for histone H3 lysine 4 (H3K4) methylation. This leads to a downstream reduction in the expression of critical MLL1 target genes, such as HoxA9 and Meis-1, which are involved in leukemogenesis and other cellular processes.[2][3]
Q2: What does "TFA" in this compound signify, and why is it important?
A2: TFA stands for trifluoroacetate, the conjugate base of trifluoroacetic acid. It is a common counter-ion found in commercially available synthetic peptides and peptidomimetics like MM-102. Its presence is typically a result of the final purification step using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is used as a mobile phase modifier.[4] It is crucial to be aware of the TFA counter-ion because it is not biologically inert and can cause experimental artifacts, which may be mistaken for off-target effects of the MM-102 molecule itself.[4][5]
Q3: What are the potential biological effects of the TFA counter-ion?
A3: The TFA counter-ion can introduce significant variability into experiments. Published studies have shown that TFA can, among other effects:
-
Alter cell proliferation: It has been reported to inhibit cell growth at concentrations as low as 10 nM in some cell types, while in others it can stimulate growth at micromolar to millimolar concentrations.[4]
-
Act as an allosteric modulator: TFA has been shown to modulate the activity of certain receptors, such as the glycine receptor.[4]
-
Induce post-translational modifications: In vivo, TFA can trifluoroacetylate amino groups on proteins and phospholipids, which may elicit an immune response.[4]
-
Confound results: The presence of TFA can lead to false positive or false negative results, making it difficult to accurately assess the biological activity of the compound of interest.[4]
Q4: Are there known off-targets for the MM-102 molecule itself?
A4: MM-102 is reported to be a highly specific inhibitor for the MLL1-WDR5 interaction.[2] Studies have shown it does not significantly inhibit other histone methyltransferases like EZH2 or DOT1L.[2] However, like any small molecule inhibitor, off-target activities cannot be completely ruled out without comprehensive profiling. Researchers should consider performing appropriate validation experiments, such as target engagement assays or rescue experiments, to confirm that the observed phenotype is due to the on-target activity of MM-102.
Q5: How can I control for the potential effects of TFA in my experiments?
A5: The most effective way to account for TFA's effects is to run a parallel control experiment. This involves treating cells or the experimental system with a TFA salt solution (e.g., sodium trifluoroacetate) that does not contain MM-102. The concentration of the TFA salt should match the concentration of TFA delivered with the MM-102 compound.[6] This allows you to distinguish the biological effects of the TFA counter-ion from the effects of the MM-102 molecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity or Altered Growth Rate | The observed effect may be caused by the TFA counter-ion rather than MM-102 itself.[4] | 1. Run a TFA Salt Control: Treat cells with sodium trifluoroacetate at the same molar concentration as the TFA in your MM-102 stock.[6] 2. Perform a Dose-Response Curve: Test a range of concentrations for both this compound and the TFA salt control to determine the toxicity threshold.[6] 3. Consider Counter-ion Exchange: If TFA toxicity is confirmed, exchange the counter-ion to a more biologically inert one like hydrochloride (HCl) or acetate.[5][6] |
| Phenotype Does Not Match Genetic Knockdown of WDR5 or MLL1 | 1. The phenotype might be an off-target effect of the MM-102 molecule. 2. The phenotype could be a confounding effect of the TFA counter-ion. | 1. Perform a Rescue Experiment: Genetically knock down the primary target (WDR5 or MLL1). If MM-102 still produces the phenotype in the knockdown cells, it is likely an off-target effect. 2. Validate Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that MM-102 is binding to WDR5 in your cellular model. 3. Run TFA Salt Controls: As described above, to rule out artifacts from the counter-ion. |
| Inconsistent Results Between Different Batches of this compound | The amount of residual TFA can vary between manufacturing lots, leading to different biological effects.[4] The purity or stability of the compound may also differ. | 1. Quantify TFA Content: If possible, use analytical methods like ion chromatography or 19F-NMR to determine the precise TFA content of each batch.[5][7] 2. Standardize Handling: Ensure consistent storage and handling procedures for the compound. Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles.[1] 3. Purchase from a Reputable Supplier: Source compounds from vendors that provide detailed quality control data, including purity and counter-ion information. |
Quantitative Data Summary
The following table summarizes key quantitative data for MM-102 based on published literature.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (WDR5/MLL Interaction) | 2.4 nM | AlphaScreen / HTRF Binding Assay | [1][2][3] |
| Kᵢ (WDR5 Binding) | < 1 nM | Isothermal Titration Calorimetry (ITC) | [2][8] |
| IC₅₀ (MLL1 HMT Activity) | 0.32 µM (320 nM) | In Vitro HMT Assay | [1][2] |
| Effective Concentration (Cell Culture) | 25 - 100 µM | Leukemia & Cholangiocarcinoma Cells | [1][8] |
| Effective Dose (In Vivo) | 15 mg/kg (i.p.) | Mouse Models | [1] |
Experimental Protocols
Protocol 1: Control Experiment for TFA Effects
This protocol describes how to prepare and use a sodium trifluoroacetate (NaTFA) control to assess the baseline effects of the TFA counter-ion in cell culture.
-
Prepare NaTFA Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of NaTFA in your cell culture medium or appropriate vehicle (e.g., sterile water).
-
Determine Molar Equivalence: Calculate the molar concentration of TFA in your this compound working solution. For example, if your this compound working concentration is 50 µM, the TFA concentration is also 50 µM (assuming a 1:1 salt).
-
Prepare Serial Dilutions: Create a serial dilution of the NaTFA stock solution to match the range of concentrations you will use for this compound.
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells in parallel with:
-
Vehicle only (e.g., DMSO)
-
This compound at various concentrations
-
NaTFA at molar-equivalent concentrations
-
-
Incubation and Analysis: Incubate the cells for the same duration as your main experiment (e.g., 24, 48, 72 hours). Assess the outcome (e.g., cell viability, gene expression) using your standard assay.
-
Data Interpretation: Compare the results from the NaTFA-treated wells to the vehicle control. Any significant effect observed with NaTFA should be considered an artifact of the counter-ion.
Protocol 2: Counter-ion Exchange from TFA to Hydrochloride (HCl)
This protocol is for exchanging the TFA counter-ion with the more biologically inert hydrochloride ion. This is recommended when TFA is shown to cause significant experimental artifacts.
-
Dissolve the Peptide: Dissolve the this compound lyophilizate in a small volume of a dilute aqueous HCl solution (e.g., 10 mM HCl).[7]
-
Freeze: Freeze the solution completely at -80°C.
-
Lyophilize: Lyophilize the frozen sample until it is a dry powder. This process removes the water and the more volatile trifluoroacetic acid, leaving behind the protonated peptide and the non-volatile chloride ion.
-
Repeat: To ensure complete exchange, repeat the cycle of dissolving in dilute HCl, freezing, and lyophilizing 2-3 more times.[5][7]
-
Final Reconstitution: After the final lyophilization step, reconstitute the resulting MM-102 HCl salt in your desired experimental solvent (e.g., DMSO).
-
Validation (Optional): The efficiency of the exchange can be confirmed using analytical techniques like ion chromatography to measure the remaining TFA content.[5]
Visualizations
Caption: On-target mechanism of MM-102 in the MLL1 signaling pathway.
Caption: Experimental workflow for assessing TFA counter-ion effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MM-102 | Histone Methyltransferase inhibitor | MLL1/WDR5 inhibitor | CAS 1417329-24-8 | HMTase Inhibitor IX | Buy MM102 from Supplier InvivoChem [invivochem.com]
- 3. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 4. genscript.com [genscript.com]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MM-102 | HMTase Inhibitor IX | WDR5/MLL Inhibitor | TargetMol [targetmol.com]
MM-102 TFA stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of MM-102 TFA in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and how should it be stored?
MM-102 is a potent and cell-permeable peptidomimetic inhibitor of the MLL1-WDR5 interaction, with an IC50 of 2.4 nM. It is supplied as a trifluoroacetic acid (TFA) salt. For long-term storage, the solid powder form of this compound should be kept at -20°C, where it is stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.
2. What is the recommended procedure for preparing this compound solutions?
It is recommended to prepare fresh working solutions of this compound for each experiment to ensure optimal activity. For in vitro assays, a stock solution can be prepared in DMSO. If precipitation is observed upon dilution in aqueous buffers, sonication may be used to aid dissolution. For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300 and Tween 80. Always add solvents sequentially and ensure the solution is clear before adding the next solvent.
3. What are the potential degradation pathways for MM-102?
The MM-102 molecule contains several amide (peptide) bonds, which are the most likely sites for degradation under experimental conditions. The primary degradation pathway is expected to be hydrolysis of these amide bonds. This can be accelerated by acidic or basic conditions and elevated temperatures. While the bis-fluorophenyl and alkyl groups are generally stable, extreme oxidative conditions could potentially lead to their degradation. The guanidinium group on the arginine-like side chain is highly stable due to resonance and is unlikely to degrade under typical experimental conditions.[1]
4. How does the trifluoroacetic acid (TFA) counterion affect the stability of MM-102?
Trifluoroacetic acid is a strong acid and its counterion is generally considered stable. The TFA salt form of MM-102 is a result of its purification process using TFA. While the TFA counterion can influence the solubility and biological activity of peptides and peptidomimetics, there is no direct evidence to suggest it actively participates in the chemical degradation of the MM-102 molecule itself under normal experimental conditions. However, residual TFA can affect cellular assays, so it is important to be aware of its presence.
5. What analytical methods can be used to assess the stability of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity and stability of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks over time can indicate degradation. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in a stored solution | 1. Degradation of MM-102: Prolonged storage in solution, especially at improper temperatures or pH, can lead to hydrolysis of the amide bonds. 2. Repeated freeze-thaw cycles: This can lead to precipitation and degradation of the compound. 3. Adsorption to container surfaces: Highly diluted solutions may adsorb to plastic or glass surfaces. | 1. Prepare fresh solutions: For optimal and reproducible results, it is highly recommended to prepare working solutions from a fresh DMSO stock on the day of the experiment. 2. Aliquot stock solutions: Aliquot the main DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 3. Use low-binding tubes: For highly diluted solutions, consider using low-protein-binding microcentrifuge tubes. |
| Precipitation of this compound in aqueous buffer | 1. Poor solubility: MM-102 has limited solubility in aqueous solutions. 2. pH of the buffer: The solubility of peptidomimetics can be pH-dependent. | 1. Use a co-solvent: Ensure that the final concentration of DMSO or other organic co-solvent is sufficient to maintain solubility. Check the recommended final DMSO concentration for your specific assay. 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. Adjust pH: If compatible with your experimental setup, a slight adjustment of the buffer pH might improve solubility. |
| Inconsistent experimental results | 1. Inaccurate concentration of stock solution: This could be due to weighing errors or incomplete dissolution. 2. Variability in solution preparation: Inconsistent preparation of working solutions can lead to variable results. 3. Degradation during the experiment: Long incubation times at elevated temperatures or in harsh buffers can cause degradation. | 1. Verify stock concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or by HPLC. 2. Standardize protocols: Ensure that all solution preparation steps are standardized and followed consistently. 3. Include stability controls: For long experiments, consider including a control where MM-102 is incubated under the same conditions for the duration of the experiment and then its integrity is checked by HPLC. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Table 2: pH-Dependent Rate of Amide Bond Hydrolysis (General Data)
| pH | Relative Rate of Hydrolysis | Dominant Mechanism |
| < 3 | Moderate | Acid-catalyzed hydrolysis |
| 3 - 7 | Slowest | Water-mediated hydrolysis |
| > 7 | Increases with pH | Base-catalyzed hydrolysis[2][3][4][5] |
Note: This table provides general information on amide bond hydrolysis. The specific rates for MM-102 will depend on its unique structure and the experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable organic solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
4. Data Evaluation:
-
Monitor the decrease in the peak area of the MM-102 peak.
-
Observe the formation of any new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation.
Visualizations
Caption: Relationship between storage conditions and stability of this compound.
Caption: Potential degradation pathway of MM-102 via amide bond hydrolysis.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Troubleshooting inconsistent results with MM-102 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM-102 TFA, a potent inhibitor of the WDR5/MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable peptidomimetic inhibitor of the protein-protein interaction between WDR5 and MLL1.[1][2] It functions by disrupting the MLL1 complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4).[3] This inhibition of H3K4 methyltransferase activity leads to a downregulation of H3K4me3, subsequently inhibiting the expression of MLL1 target genes like HoxA9 and Meis-1.[4] In leukemia cells harboring MLL1 fusion proteins, this action inhibits cell growth and induces apoptosis.[3][4]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the assay format. It is crucial to consider the specific experimental conditions when interpreting results.
| Assay Type | Reported IC50 Range | Reference |
| WDR5/MLL Binding Assay | 2.4 nM | [4] |
| In vitro HMT Assay | 0.4 - 0.9 µM | [4] |
| Cell Growth Inhibition (MV4;11, KOPN8 cells) | ~25 µM | [4] |
Q3: How should I dissolve and store this compound?
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solubility :
-
DMSO : Soluble at ≥ 100 mg/mL.
-
-
Storage :
-
Solid : Store at -20°C.
-
Stock Solutions : Prepare aliquots in DMSO and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year).[4] Avoid repeated freeze-thaw cycles.
-
Q4: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. It is often used as a counter-ion in the purification of synthetic peptides and peptidomimetics like MM-102.[2][5] It is important to be aware that residual TFA can sometimes interfere with biological assays.[1][6][7]
Troubleshooting Inconsistent Results
Problem 1: Higher than expected IC50 value in cell-based assays.
-
Possible Cause 1: Compound Stability in Media. Peptidomimetic compounds can have limited stability in cell culture media.
-
Recommendation: Minimize the pre-incubation time of this compound in media before adding it to the cells. Consider preparing fresh dilutions for each experiment. For longer-term experiments, replenishing the media with fresh compound every 24-48 hours may be necessary.[4]
-
-
Possible Cause 2: Cell Density and Proliferation Rate. The inhibitory effect can be influenced by the number of cells and their growth rate.
-
Recommendation: Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. High cell densities may require higher concentrations of the inhibitor.
-
-
Possible Cause 3: Assay Duration. The observed IC50 can vary with the duration of the assay.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
-
-
Possible Cause 4: Interference from TFA Counter-ion. Residual TFA can sometimes affect cell viability and proliferation, potentially masking the true effect of MM-102.[1][2][7]
-
Recommendation: If inconsistent results persist, consider performing a control experiment with a TFA salt solution (at concentrations equivalent to those in your this compound dilutions) to assess the impact of the counter-ion on your cells. If significant effects are observed, you may need to consider methods to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate.[5][6]
-
Problem 2: High variability between replicate experiments.
-
Possible Cause 1: Incomplete Solubilization. this compound may not be fully dissolved, leading to inaccurate concentrations.
-
Recommendation: Ensure the compound is completely dissolved in DMSO before preparing further dilutions. Gentle warming and vortexing can aid dissolution. Visually inspect the stock solution for any precipitate.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability.
-
Recommendation: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for each concentration to be tested across replicate wells or plates.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Recommendation: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment.
-
Experimental Protocols
Key Experiment: Cell Viability Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound in a leukemia cell line (e.g., MV4;11).
Materials:
-
This compound
-
Leukemia cell line (e.g., MV4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader capable of measuring luminescence or absorbance
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create a range of working concentrations (e.g., from 100 µM to 1 nM). Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration).
-
Add 100 µL of the working solutions to the appropriate wells of the 96-well plate containing the cells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MM-102 TFA Dosage for In Vivo Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of MM-102 TFA in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
MM-102 is a potent, small-molecule peptidomimetic inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides. The interaction between MLL1 and WDR5 is crucial for the histone methyltransferase activity of the MLL1 complex, which is involved in regulating gene expression, particularly of genes like HoxA9 and Meis-1 that are critical for hematopoietic stem cell proliferation and are often dysregulated in leukemia. By disrupting the MLL1-WDR5 interaction, MM-102 inhibits the catalytic activity of the MLL1 complex, leading to decreased histone H3 lysine 4 (H3K4) methylation, suppression of target gene expression, and ultimately, inhibition of cell growth and induction of apoptosis in leukemia cells harboring MLL1 fusion proteins.
Q2: What is the significance of the TFA salt in my MM-102 formulation?
Trifluoroacetic acid (TFA) is commonly used during the purification of synthetic peptides, resulting in the peptide being isolated as a TFA salt. It is crucial to be aware that the TFA counterion itself can have biological effects. Studies have shown that TFA can influence cellular metabolism, including lipid metabolism, and may impact cell proliferation. When designing in vivo experiments, it is important to consider the potential for TFA to contribute to the observed phenotype. To control for these effects, researchers should include a vehicle control group that receives the same TFA concentration as the this compound-treated group.
Q3: Are there any established in vivo dosage recommendations for this compound in mice?
Q4: What are the appropriate mouse models for studying the efficacy of this compound?
The choice of mouse model is critical for obtaining relevant and translatable results. For MLL-rearranged leukemias, several types of models are commonly used:
-
Cell line-derived xenograft (CDX) models: These involve the subcutaneous or intravenous injection of human leukemia cell lines (e.g., MV4-11, KOPN8) into immunodeficient mice (e.g., NOD/SCID, NSG). These models are useful for initial efficacy and proof-of-concept studies.
-
Patient-derived xenograft (PDX) models: These models involve the engraftment of primary patient leukemia cells into immunodeficient mice and are considered more clinically relevant as they better recapitulate the heterogeneity of the human disease.
-
Genetically engineered mouse models (GEMMs): These models have genetic alterations that mimic the mutations found in human leukemia, allowing for the study of the disease in the context of a competent immune system.
Troubleshooting Guides
Issue 1: Determining the Optimal Starting Dose
Problem: Uncertainty about the initial dose of this compound for an in vivo study.
Solution:
-
Literature Review: While specific data for this compound is limited, review publications on similar MLL1-WDR5 or MLL1-menin inhibitors to establish a likely effective dose range.
-
In Vitro Data Correlation: Use the in vitro IC50 of MM-102 (reported as 2.4 nM for MLL and 25 µM for cell growth inhibition in specific leukemia cell lines) as a guide, but be aware that in vivo efficacy requires achieving and maintaining sufficient plasma and tissue concentrations.
-
Pilot Dose-Escalation Study: This is the most critical step. Design a study with a small number of animals per group and test a range of doses (e.g., starting from a low dose of 10 mg/kg and escalating to 50 mg/kg and 100 mg/kg).
-
Monitor for Toxicity: Observe the animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Determine MTD: The maximum tolerated dose is the highest dose that does not cause unacceptable toxicity.
-
Assess Preliminary Efficacy: If possible, include a preliminary efficacy endpoint (e.g., tumor volume reduction in a CDX model) to identify a dose that shows anti-tumor activity.
-
Issue 2: Vehicle Formulation and Administration Route
Problem: this compound is a peptide-like molecule and may have poor aqueous solubility. Choosing the right vehicle and administration route is crucial for bioavailability.
Solution:
-
Vehicle Selection:
-
A common vehicle for similar small molecule inhibitors in preclinical studies is a mixture of 25% DMSO, 25% PEG400, and 50% PBS .
-
For peptide-based therapeutics, other options to consider include aqueous solutions with solubility enhancers or specialized delivery systems like liposomes.
-
Always include a vehicle control group in your experiments.
-
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: Often used for initial in vivo studies as it is relatively straightforward and provides good systemic exposure.
-
Oral gavage (p.o.): While potentially more convenient for long-term studies, the oral bioavailability of peptide-like molecules can be low. Pharmacokinetic studies are necessary to determine if therapeutic concentrations are achieved.
-
Intravenous (i.v.) injection: Provides 100% bioavailability but may require more frequent administration depending on the half-life of the compound.
-
Issue 3: Monitoring Efficacy and Toxicity
Problem: Establishing appropriate endpoints to assess the therapeutic effect and potential side effects of this compound.
Solution:
-
Efficacy Monitoring:
-
Tumor Volume: For subcutaneous xenograft models, measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Survival: In systemic leukemia models, monitor animal survival as a primary endpoint.
-
Bioluminescence Imaging (BLI): If using luciferase-expressing cell lines, BLI can be used to non-invasively monitor tumor burden over time.
-
Flow Cytometry: Analyze peripheral blood, bone marrow, and spleen for the percentage of leukemic cells (e.g., by staining for human CD45 in xenograft models).
-
Pharmacodynamic Biomarkers: Measure the expression of MLL1 target genes, such as HoxA9 and Meis1, in tumor tissue or sorted leukemic cells to confirm on-target activity.
-
-
Toxicity Assessment:
-
Body Weight: Monitor animal weight daily or at least three times a week. A significant and sustained weight loss (e.g., >15-20%) is a common sign of toxicity.
-
Clinical Observations: Daily observation for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, reduced activity), and signs of distress.
-
Complete Blood Count (CBC): Collect blood samples to assess for hematological toxicities such as anemia, neutropenia, and thrombocytopenia.
-
Serum Chemistry: Analyze serum for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.
-
Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any tissue damage.
-
Data Presentation
Table 1: Example Dosing Regimens for MLL1 Interaction Inhibitors in Mouse Models
| Compound | Target | Mouse Model | Dose | Route | Vehicle | Efficacy Outcome | Reference |
| MI-463 | Menin-MLL | MV4;11 xenograft | 35 mg/kg, daily | i.p. | 25% DMSO, 25% PEG400, 50% PBS | ~3-fold decrease in tumor volume | |
| MI-503 | Menin-MLL | MV4;11 xenograft | 60 mg/kg, daily | i.p. | 25% DMSO, 25% PEG400, 50% PBS | ~8-fold decrease in tumor volume | |
| MI-3454 | Menin-MLL | MOLM-13 PDX | 100 mg/kg, daily | p.o. | Not specified | Complete remission | |
| DDO-2093 | WDR5-MLL1 | MV4-11 xenograft | Not specified | Not specified | Not specified | Significant tumor growth suppression |
Table 2: Key Parameters for In Vivo Toxicity Assessment
| Parameter | Method | Frequency | Purpose |
| Body Weight | Digital Scale | Daily / 3x per week | General health indicator |
| Clinical Signs | Visual Observation | Daily | Assess overall well-being and signs of distress |
| Complete Blood Count (CBC) | Blood Analyzer | Baseline, end of study, and as needed | Evaluate hematological toxicity |
| Serum Chemistry | Chemistry Analyzer | Baseline, end of study | Assess liver and kidney function |
| Histopathology | Microscopic Examination | End of study | Identify organ-specific toxicity |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Studies
-
Cell Culture: Culture human MLL-rearranged leukemia cells (e.g., MV4-11) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female NOD/SCID or NSG mice).
-
Cell Implantation: Inject 5 x 10^6 cells suspended in 100-200 µL of sterile PBS or Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control according to the determined dose and schedule.
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs for toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and organs for further analysis.
Protocol 2: Serial Blood Collection for Pharmacokinetic or Toxicity Analysis
This protocol describes a minimally invasive method for collecting small volumes of blood.
-
Animal Restraint: Properly restrain the mouse.
-
Site Preparation: Warm the tail with a heat lamp or warm compress to promote blood flow. Clean the collection site (e.g., lateral tail vein, saphenous vein) with an alcohol wipe.
-
Blood Collection:
-
Tail Vein: Make a small, clean nick in the lateral tail vein with a sterile lancet or needle. Collect the blood drop using a capillary tube.
-
Saphenous Vein: Apply gentle pressure to the upper leg to make the saphenous vein visible. Puncture the vein with a sterile needle and collect the blood.
-
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Sample Processing: Process the blood immediately for analysis (e.g., CBC) or for plasma/serum separation.
Mandatory Visualizations
Technical Support Center: Handling MM-102 TFA in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of MM-102 trifluoroacetate (TFA) salt in experimental media.
Troubleshooting Guide: MM-102 TFA Precipitation
Precipitation of this compound upon addition to aqueous media is a common issue that can compromise experimental results. This guide provides a systematic approach to diagnose and resolve this problem.
Initial Assessment of Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate and widespread cloudiness or precipitate formation upon adding MM-102 stock solution to media. | The final concentration of this compound exceeds its solubility limit in the specific medium. The organic solvent from the stock solution is causing the compound to crash out. | Proceed to Section 1: Optimizing Stock Solution and Final Concentration . |
| Precipitate forms gradually over minutes to hours after initial dissolution. | Slower-onset precipitation due to interactions with media components (e.g., salts, proteins), pH shifts, or temperature changes. | Proceed to Section 2: Media Compatibility and Environmental Factors . |
| A fine, crystalline precipitate is observed. | Characteristic of salt precipitation, likely the this compound salt. | Follow the troubleshooting steps outlined in the relevant sections below. |
Section 1: Optimizing Stock Solution and Final Concentration
The preparation and handling of the this compound stock solution are critical for preventing precipitation.
Table 1: Stock Solution Preparation Guidelines
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) | MM-102 is a hydrophobic molecule, and DMSO is a powerful organic solvent that can effectively dissolve it at high concentrations, minimizing the volume of organic solvent added to the aqueous media. |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10-50 mM). | A concentrated stock minimizes the volume of DMSO introduced into the cell culture medium. High concentrations of DMSO can be toxic to cells. |
| Storage | Store at -20°C or -80°C in small, single-use aliquots. | This prevents degradation from repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of moisture.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 783.83 g/mol with TFA), add approximately 127.6 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for short intervals to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Workflow for Preparing and Using this compound Stock Solution
Caption: Workflow for this compound stock preparation and use.
Section 2: Media Compatibility and Environmental Factors
The composition of the cell culture medium and environmental conditions can significantly influence the solubility of this compound.
Table 2: Factors Affecting this compound Solubility in Media
| Factor | Issue | Mitigation Strategy |
| pH | The acidic nature of the TFA counter-ion can slightly lower the pH of the media, potentially affecting the solubility of MM-102. | Ensure the media is well-buffered. For sensitive experiments, verify the pH of the final solution after adding MM-102. |
| Salt Concentration | High salt concentrations in some media can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds. | If precipitation persists, consider testing the solubility in a simpler buffer like PBS to identify if media components are the primary issue. |
| Serum Proteins | Proteins in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation. | Add the MM-102 stock solution to the basal medium before the addition of serum. |
| Temperature | Temperature fluctuations can affect solubility. | Pre-warm the media to the experimental temperature (e.g., 37°C) before adding the MM-102 stock solution. |
Experimental Protocol: Assessing this compound Solubility in Different Media
-
Preparation: Prepare small volumes (e.g., 1 mL) of your desired cell culture media (e.g., DMEM, RPMI-1640) and buffers (e.g., PBS) in sterile tubes.
-
Addition of MM-102: Add your this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Observation: Vortex each tube immediately after adding the stock solution. Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Visually inspect for precipitation at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
Estimated Solubility of a Generic Hydrophobic Small Molecule TFA Salt in Common Media
| Media | Estimated Solubility Range (µM) |
| Phosphate-Buffered Saline (PBS) | 50 - 150 |
| Dulbecco's Modified Eagle Medium (DMEM) | 25 - 100 |
| RPMI-1640 Medium | 20 - 75 |
| DMEM + 10% FBS | 50 - 200 |
Note: These are estimated values. The actual solubility of this compound should be determined empirically for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present with my MM-102?
A1: Trifluoroacetic acid (TFA) is a strong acid used during the chemical synthesis and purification of molecules like MM-102, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). It acts as an ion-pairing agent. After purification, the final product is often a salt with TFA as the counter-ion.
Q2: Can the residual TFA affect my cells?
A2: Yes. Studies have shown that TFA can be cytotoxic and affect cell proliferation, even at low concentrations.[1][2] It has been reported that TFA concentrations in the range of 10 nM to 100 nM can inhibit the growth of certain cell types.[2] Therefore, it is crucial to consider the final TFA concentration in your experiments, especially when working with high concentrations of MM-102.
Signaling Pathway of Potential TFA-Induced Cytotoxicity
Caption: Potential mechanism of TFA-induced cytotoxicity.
Q3: How can I remove TFA from my MM-102 sample?
A3: TFA can be removed through a process called salt exchange, where it is replaced with a more biocompatible counter-ion like acetate or hydrochloride. This typically involves techniques such as ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion. However, these procedures can be complex and may result in sample loss. For most laboratory applications, optimizing the dissolution protocol is a more practical approach.
Q4: My this compound precipitated. Can I still use the supernatant?
A4: It is not recommended. The concentration of MM-102 in the supernatant will be unknown and likely lower than your intended final concentration, leading to inaccurate and unreliable experimental results. It is best to discard the solution and troubleshoot the dissolution procedure.
Q5: Should I be concerned about the final DMSO concentration in my cell culture?
A5: Yes. DMSO can be toxic to cells at higher concentrations. A general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
References
Cell viability assay troubleshooting with MM-102 TFA
Welcome to the technical support center for MM-102 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell viability assays and other cellular studies. Here you will find troubleshooting guides and frequently asked questions to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small-molecule inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] By disrupting this protein-protein interaction, MM-102 inhibits the histone methyltransferase (HMT) activity of the MLL1 complex.[1] This leads to a reduction in histone H3 lysine 4 (H3K4) methylation, which in turn downregulates the expression of key MLL1 target genes, such as HoxA9 and Meis-1, that are critical for the survival and proliferation of leukemia cells with MLL1 fusion proteins.[1] Ultimately, this inhibition of gene expression leads to cell growth inhibition and the induction of apoptosis in these specific cancer cells.[3]
Q2: In which cell lines has MM-102 shown activity?
A2: MM-102 has been shown to be effective in leukemia cell lines that harbor MLL1 fusion proteins. Specifically, it dose-dependently inhibits cell growth in the MV4;11 (MLL-AF4) and KOPN8 (MLL-ENL) leukemia cell lines.[3][4] It is reported to have minimal effects on leukemia cells with wild-type MLL1.[3]
Q3: What is the significance of the "TFA" in this compound?
A3: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification (e.g., HPLC) of peptides and small molecules like MM-102.[5][6] After purification, the final product is often a salt with TFA acting as a counter-ion. Therefore, "this compound" indicates that the MM-102 molecule is supplied as a trifluoroacetate salt.
Q4: Can the TFA salt affect my cell viability assay results?
A4: Yes, residual trifluoroacetic acid from the synthesis process can significantly impact the results of cellular assays.[6][7] TFA itself can be cytotoxic, even at low concentrations, which can mask the true biological activity of the compound being studied.[5][8] This can lead to inconsistent or non-reproducible data, and misinterpretation of the compound's potency.[6] In some cases, TFA has been observed to inhibit cell proliferation, while in others it has been reported to increase it.[6]
Troubleshooting Guide for Cell Viability Assays
Problem 1: High variability or poor reproducibility in my cell viability assay results.
This is a common issue that can stem from several sources. Below is a systematic approach to troubleshooting.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| TFA Interference | The TFA counter-ion can have its own biological effects. Run a "TFA only" control by adding TFA at concentrations equivalent to those present in your this compound-treated wells. This will help you distinguish between the effects of MM-102 and the TFA salt.[5] For sensitive assays, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride or acetate.[5][8] |
| Compound Aggregation | Poorly soluble or aggregated compound can lead to non-uniform exposure of cells. Ensure complete dissolution of the this compound stock solution. A brief sonication of the stock solution before preparing dilutions may help.[7] |
| Incomplete Solubilization | This compound is soluble in DMSO.[4] Ensure you are using a high-quality, anhydrous grade of DMSO to prepare your stock solution. After diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability (typically <0.5%). |
| Endotoxin Contamination | Endotoxins (lipopolysaccharides) can cause significant variability, especially in immune cell lines.[6][7] Use high-purity reagents and sterile techniques to minimize the risk of contamination. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of the stock solution can lead to degradation of the compound.[6] Aliquot your stock solution into single-use volumes to avoid this. |
Problem 2: The observed IC50 value for MM-102 is significantly different from the published data.
If your experimental IC50 value deviates substantially from the expected range, consider the following factors.
Expected IC50 Values for MM-102
| Cell Line | Fusion Protein | Reported IC50 |
| MV4;11 | MLL-AF4 | ~25 µM |
| KOPN8 | MLL-ENL | ~25 µM |
This data is based on published literature.[3][4] Complete inhibition of cell growth in these lines was observed at 75 µM.[3][4]
Troubleshooting Steps
-
Verify Cell Line Identity and Health: Confirm the identity of your cell line (e.g., by STR profiling) and ensure the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Review Dosing Calculations: Double-check all calculations for preparing stock solutions and serial dilutions.
-
Assess Assay Linearity: Ensure your cell seeding density is within the linear range of your chosen viability assay (e.g., MTT, XTT, CellTiter-Glo).
-
Control for TFA Cytotoxicity: As mentioned in Problem 1, TFA can be cytotoxic. If the TFA in your this compound preparation is contributing to cell death, it will lead to a lower apparent IC50 for your compound. Run a TFA-only control to assess its impact.[5]
-
Confirm Compound Concentration: If possible, use a method like quantitative amino acid analysis or HPLC to confirm the concentration of your MM-102 stock solution.
Problem 3: I am observing no biological effect of MM-102, even at high concentrations.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no biological effect.
Experimental Protocols & Visualizations
MM-102 Signaling Pathway
The diagram below illustrates the mechanism of action of MM-102.
Caption: MM-102 inhibits the WDR5-MLL1 complex, leading to apoptosis.
Standard MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability. It may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium.
-
Remove half of the medium from each well and add an equal volume of the 2X compound solution.
-
Include "vehicle control" (e.g., DMSO) and "no-cell" blank wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol: TFA Salt Exchange to HCl Salt
If TFA interference is suspected, you can perform a salt exchange. This procedure should be performed with caution.
Materials:
-
Lyophilized this compound
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized this compound in Milli-Q water at a concentration of 1-2 mg/mL.[5]
-
Add the 100 mM HCl solution to the peptide solution to reach a final HCl concentration of 10 mM.[5]
-
Let the solution stand at room temperature for 1-2 minutes.[5]
-
Flash-freeze the solution (e.g., in liquid nitrogen or a -80°C freezer).[5]
-
Lyophilize the sample overnight until all solvent is removed.[5]
-
For best results, the dissolution in 10 mM HCl and lyophilization can be repeated two more times.
-
The resulting lyophilized powder will be the HCl salt of MM-102. Reconstitute in an appropriate solvent for your experiment.
Disclaimer: All products mentioned are for research use only and are not intended for human consumption.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Development of Cellular Resistance to MM-102 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of cellular resistance to MM-102 TFA. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical signaling pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, high-affinity small-molecule inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3).[1][4] By disrupting the WDR5/MLL1 interaction, this compound inhibits H3K4me3 at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, leading to their transcriptional repression.[1][5][6] In the context of MLL-rearranged leukemias, this results in the inhibition of cell growth and induction of apoptosis.[1][2]
Q2: We are observing a decreased response to this compound in our long-term cell cultures. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. Based on its mode of action, potential resistance mechanisms in your cell line could include:
-
On-target alterations:
-
Activation of bypass signaling pathways:
-
Increased drug efflux:
-
Epigenetic reprogramming:
Q3: How can we experimentally confirm if our cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indication of resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause: Inconsistent cell seeding density, variations in drug dilution preparation, or edge effects in microplates.[22][23]
-
Recommended Solution:
-
Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for consistent cell numbers in each well.
-
Prepare fresh serial dilutions of this compound for each experiment and verify pipette calibration.
-
To minimize evaporation, fill the peripheral wells of the microplate with sterile phosphate-buffered saline (PBS) or media without cells.[22]
-
Problem 2: No significant difference in WDR5 protein levels between sensitive and resistant cells via Western blot.
-
Potential Cause: The resistance mechanism may not involve the upregulation of WDR5. Other mechanisms such as activation of bypass pathways or increased drug efflux could be at play.
-
Recommended Solution:
-
Investigate other potential resistance mechanisms. Perform gene expression analysis of downstream targets like HOXA9 and MEIS1.
-
Assess the expression and activity of common drug efflux pumps like MDR1.
-
Consider performing a broader transcriptomic or proteomic analysis to identify upregulated survival pathways.[24][25]
-
Problem 3: Difficulty in generating a stable this compound-resistant cell line.
-
Potential Cause: The starting concentration of this compound may be too high, leading to widespread cell death, or the incremental dose increase is too rapid for the cells to adapt.[26][27]
-
Recommended Solution:
-
Start with a concentration of this compound at or below the IC50 for the parental cell line.
-
Increase the drug concentration gradually, for example, by 1.5 to 2-fold increments, only after the cells have resumed a stable growth rate at the current concentration.
-
Maintain a frozen stock of cells at each incremental stage of resistance development.[28]
-
Quantitative Data Summary
Table 1: Reported In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 Value | Reference |
| WDR5/MLL Interaction | - | 2.4 nM | [3] |
| H3K4 Methyltransferase | - | 0.4 - 0.9 µM | MCE |
| Cell Growth (MLL1-AF4) | MV4;11 | ~25 µM | MCE |
| Cell Growth (MLL1-ENL) | KOPN8 | ~25 µM | MCE |
Table 2: Template for Experimental Determination of this compound Resistance
| Cell Line | Passage Number | This compound IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) | Date of Experiment |
| Parental | 1 | |||
| Resistant Clone 1 | ||||
| Resistant Clone 2 |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines [26][27][29]
-
Determine the initial IC50: Perform a dose-response curve with the parental leukemia cell line (e.g., MV4;11) to determine the initial IC50 of this compound.
-
Initial exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell viability: Monitor the cells daily. Initially, a significant proportion of cells will die.
-
Recovery: Continue to culture the surviving cells in the same concentration of this compound, changing the media every 2-3 days, until the cells resume a consistent growth rate.
-
Dose escalation: Once the cells are growing steadily, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat steps 3-5 for several months. At each stage of increased resistance, cryopreserve a batch of cells.
-
Characterization: Periodically determine the IC50 of the resistant cell population to quantify the level of resistance.
2. Western Blot Analysis for WDR5 Expression
-
Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against WDR5 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities to compare the relative expression of WDR5 between sensitive and resistant cells.
3. Chromatin Immunoprecipitation (ChIP) for H3K4me3 [30][31][32][33][34]
-
Cross-linking: Treat parental and resistant cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of known MLL1 target genes (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Hypothesized Resistance Mechanisms to this compound.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulated WDR5 promotes proliferation, self-renewal and chemoresistance in bladder cancer via mediating H3K4 trimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Up-regulated WDR5 promotes gastric cancer formation by induced cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dangerous liaisons: cooperation between Pbx3, Meis1 and Hoxa9 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional addiction in mixed lineage leukemia: new avenues for target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amhsr.org [amhsr.org]
- 16. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. oaepublish.com [oaepublish.com]
- 21. whatisepigenetics.com [whatisepigenetics.com]
- 22. benchchem.com [benchchem.com]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 24. MDR gene expression analysis of six drug-resistant ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. pubcompare.ai [pubcompare.ai]
- 31. pubcompare.ai [pubcompare.ai]
- 32. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing MM-102 TFA cytotoxicity in non-target cells
Welcome to the technical support center for MM-102 TFA. This guide provides troubleshooting information and frequently asked questions to help researchers minimize trifluoroacetic acid (TFA)-associated cytotoxicity in non-target cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is TFA present in my sample?
A1: MM-102 is a potent peptidomimetic inhibitor of the WDR5/MLL1 protein-protein interaction, which subsequently inhibits the MLL1 histone methyltransferase (HMT) activity.[1][2][3] The "TFA" indicates that the compound is supplied as a trifluoroacetate salt. Trifluoroacetic acid is a strong ion-pairing agent commonly used during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process of peptides and peptidomimetics like MM-102.[4][5] It is effective for achieving high-purity separation.
Q2: Can the TFA salt be cytotoxic to cells in culture?
A2: Yes, residual TFA from HPLC purification can be cytotoxic and may impact experimental results.[6][7] Studies have shown that TFA salts can reduce cell proliferation and viability in various cell types, including osteoblasts and chondrocytes.[6] This effect is not specific to one cell type and can occur even at low molar concentrations.[6] Therefore, observed cytotoxicity in your experiments might be an artifact of the TFA salt rather than a direct effect of the MM-102 compound on non-target cells.
Q3: How can I distinguish between the intended biological effect of MM-102 and the cytotoxic effects of TFA?
A3: To differentiate between the specific activity of MM-102 and non-specific TFA cytotoxicity, you should run parallel control experiments. A crucial control is to treat a set of your non-target cells with TFA alone at the same concentration present in your this compound solution. This will help you determine the baseline level of cytotoxicity attributable solely to the TFA salt. Additionally, MM-102 is designed to selectively inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins, with minimal effect on cells with wild-type MLL1.[2][3] Comparing the effects on MLL1-fusion-positive cells versus non-target (wild-type) cells can also help isolate the specific effects of MM-102.
Q4: What are the alternatives to using TFA-purified compounds?
A4: If you are involved in the purification process, several alternatives to TFA can be used as mobile phase modifiers in RP-HPLC.[5] Common alternatives include formic acid (FA), acetic acid, and difluoroacetic acid (DFA).[5][8][9] These alternatives are often less cytotoxic and can offer better performance for certain applications like mass spectrometry, though they may result in slightly wider peak widths during separation.[8][9] If you are purchasing the compound, inquire with the supplier if versions with alternative salt forms, such as hydrochloride (HCl) or formate, are available.
Troubleshooting Guide
This guide addresses common issues related to unexpected cytotoxicity when using this compound.
Issue: Significant cell death is observed in my non-target (control) cell line upon treatment with this compound.
This is a common problem that suggests the cytotoxicity may be originating from the TFA salt rather than the specific activity of the MM-102 compound.
Workflow: Troubleshooting Non-Specific Cytotoxicity
Caption: Troubleshooting workflow for identifying and addressing TFA-induced cytotoxicity.
Experimental Protocols
Protocol 1: Assessing Cell Viability Using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Materials:
-
Cells (target and non-target lines)
-
Complete cell culture medium
-
This compound (and TFA-free version if available)
-
TFA solution (for control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, TFA-free MM-102 (if applicable), and a TFA-only control. Add the desired concentrations to the appropriate wells. Include untreated wells as a negative control for cytotoxicity.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Removal of TFA via Buffer Exchange
This protocol describes how to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl) or phosphate, using repeated dilution and lyophilization.
Materials:
-
This compound sample
-
0.1% Ammonium bicarbonate solution or a dilute HCl solution (e.g., 10 mM)
-
Lyophilizer (freeze-dryer)
-
HPLC-grade water
Procedure:
-
Initial Dissolution: Dissolve the this compound peptide in a small volume of HPLC-grade water.
-
Dilution & Lyophilization (Repeat 3x):
-
Add a larger volume of the desired buffer (e.g., 0.1% ammonium bicarbonate or 10 mM HCl). A 100-fold volumetric excess is recommended.
-
Freeze the sample completely (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the sample until it is a dry powder. This process removes the volatile TFA along with the solvent.
-
Repeat the dissolution, dilution, and lyophilization cycle two more times to ensure maximal removal of TFA.
-
-
Final Reconstitution: After the final lyophilization step, reconstitute the peptide in a buffer of choice suitable for your cell-based assay.
-
Confirmation (Optional): The efficiency of the salt exchange can be confirmed using techniques like ion-exchange chromatography or mass spectrometry.
Data & Visualizations
Comparative Data Tables
Table 1: Comparison of Common Mobile Phase Modifiers for Peptide Purification
| Feature | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Acetic Acid (AA) | Difluoroacetic Acid (DFA) |
| Ion Pairing Strength | Strong | Weak | Very Weak | Moderate |
| MS Compatibility | Poor (causes ion suppression)[5] | Good | Good | Good (improves MS sensitivity vs. TFA)[9] |
| Chromatographic Resolution | Excellent (sharp peaks) | Good (may have wider peaks)[8] | Fair to Good | Very Good (balances resolution and MS sensitivity)[9] |
| Potential Cytotoxicity | High[6] | Low | Low | Lower than TFA |
Table 2: Overview of Common Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Measures metabolic activity via reduction of tetrazolium salt. | Well-established, cost-effective. | Can be affected by metabolic changes not related to viability; MTT reagent is cytotoxic.[10] |
| LDH Release Assay | Measures release of lactate dehydrogenase (LDH) from damaged cells.[11] | Directly measures cytotoxicity/membrane damage. | May not detect early apoptotic events. |
| ATP Assay | Quantifies ATP, which is present only in viable cells.[12] | Highly sensitive, rapid, suitable for high-throughput screening.[10] | Signal can be affected by conditions that alter cellular ATP levels. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to differentiate live and dead cells. | Provides direct visualization and quantification. | Requires fluorescence microscopy or flow cytometry. |
Signaling Pathway Diagram
MM-102 Intended Mechanism of Action
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MM-102 | Histone Methyltransferase inhibitor | MLL1/WDR5 inhibitor | CAS 1417329-24-8 | HMTase Inhibitor IX | Buy MM102 from Supplier InvivoChem [invivochem.com]
- 4. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 8. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 9. waters.com [waters.com]
- 10. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ensuring prolonged target occupancy of MM-102 TFA in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MM-102 TFA to ensure prolonged in vivo target occupancy.
Disclaimer
Please Note: As of the last update, specific in vivo pharmacokinetic and target occupancy data for this compound are not publicly available. The guidance provided here is based on the known mechanism of action of this compound as a WDR5/MLL interaction inhibitor and on established principles for assessing in vivo target engagement of therapeutic compounds. The experimental protocols and troubleshooting advice are general and may require optimization for your specific experimental model and conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or undetectable target occupancy in target tissues. | Inadequate dose or dosing frequency. | Perform a dose-response study to determine the optimal concentration of this compound required to achieve significant target engagement. Consider more frequent dosing or a continuous infusion model if the compound has a short half-life. |
| Rapid metabolic clearance. | Analyze the pharmacokinetic profile of this compound in your model system. If clearance is rapid, consider co-administration with a metabolic inhibitor (if known and ethically approved) or formulation in a vehicle that prolongs circulation time. | |
| Poor bioavailability. | Evaluate different routes of administration (e.g., intravenous, intraperitoneal, oral) to determine the most effective delivery method. | |
| Inaccurate measurement of target engagement. | Ensure that your assay for measuring target occupancy is validated and sensitive enough to detect the compound-target interaction. Consider alternative methods as outlined in the Experimental Protocols section. | |
| High variability in target occupancy between animals. | Inconsistent drug administration. | Refine your dosing technique to ensure consistent and accurate delivery of this compound to each animal. |
| Biological variability between animals. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched. | |
| Issues with sample collection and processing. | Standardize your procedures for tissue harvesting, homogenization, and storage to minimize variability. | |
| Observed off-target effects or toxicity. | Compound is engaging with unintended targets. | Perform a selectivity profiling of this compound against a panel of related and unrelated targets to identify potential off-targets. |
| High dose leading to non-specific toxicity. | Reduce the dose of this compound to a level that maintains target engagement while minimizing toxicity. Monitor animals closely for any adverse effects. | |
| Target occupancy does not correlate with downstream pharmacodynamic effects. | Time lag between target engagement and downstream effects. | Conduct a time-course experiment to map the temporal relationship between target occupancy and the desired pharmacodynamic endpoint. |
| Redundancy in the signaling pathway. | Investigate the possibility of compensatory mechanisms that may bypass the inhibition of the WDR5/MLL interaction. | |
| Insufficient target engagement to elicit a biological response. | Re-evaluate the required level of target occupancy needed for efficacy. It may be necessary to achieve a higher and more sustained level of target engagement. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2] By disrupting the WDR5/MLL1 interaction, this compound inhibits H3K4 methylation, leading to downstream effects on gene expression.[2]
Q2: How can I measure the in vivo target occupancy of this compound?
A2: Several methods can be employed to measure in vivo target occupancy. An in vivo displacement assay can be developed to quantify the amount of target-bound drug.[3][4] Other techniques include positron emission tomography (PET) with a radiolabeled tracer that binds to the same target, or mass spectrometry-based methods like the probe-free occupancy assay.[5][6]
Q3: What are the key factors influencing the duration of in vivo target occupancy?
A3: The duration of in vivo target action is influenced by several factors, including the drug's pharmacokinetic properties (e.g., plasma half-life), the drug-target binding kinetics (specifically, a slow dissociation rate), and local drug concentrations in the tissue microenvironment.[7][8][9] Drug-target residence time is a critical parameter that can lead to prolonged pharmacological effects.[3][4]
Q4: What are some general strategies to prolong the in vivo target occupancy of a therapeutic agent?
A4: Strategies to prolong in vivo target occupancy include medicinal chemistry efforts to increase the drug-target residence time, formulating the drug in a way that extends its circulation half-life, and optimizing the dosing regimen (e.g., more frequent administration or continuous infusion).[3][4][7]
Q5: What downstream biomarkers can I use to assess the pharmacodynamic effects of this compound?
A5: Given that this compound inhibits the MLL1 complex's methyltransferase activity, a key downstream biomarker would be the level of H3K4 methylation in target cells or tissues. This can be assessed by techniques such as Western blotting or chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq).
Quantitative Data Summary
The following tables are templates for researchers to organize their experimental data and facilitate comparisons across different study arms.
Table 1: Pharmacokinetic Parameters of this compound
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| Intravenous | |||||
| Intraperitoneal | |||||
| Oral |
Table 2: In Vivo Target Occupancy of this compound
| Tissue | Dose (mg/kg) | Time Post-Dose (h) | Percent Target Occupancy (%) |
| Tumor | |||
| Spleen | |||
| Bone Marrow |
Table 3: Pharmacodynamic Response to this compound
| Tissue | Dose (mg/kg) | Time Post-Dose (h) | H3K4me3 Levels (relative to control) |
| Tumor | |||
| Spleen | |||
| Bone Marrow |
Experimental Protocols
Protocol 1: In Vivo Target Occupancy Assessment using a Displacement Assay
This protocol is a generalized approach and will require optimization.[3][4]
-
Compound Administration: Administer this compound to the animals at the desired dose and route.
-
Tracer Administration: At a specified time point after this compound administration, inject a detectable tracer that binds to the same target (WDR5). The tracer could be a radiolabeled or fluorescently tagged version of MM-102 or a different WDR5 binder.
-
Tissue Collection: At a defined time after tracer administration, euthanize the animals and collect the tissues of interest.
-
Sample Processing: Homogenize the tissues and prepare lysates.
-
Quantification: Measure the amount of tracer in the tissue lysates. A lower tracer signal in the this compound-treated group compared to the vehicle control group indicates target occupancy by this compound.
-
Data Analysis: Calculate the percentage of target occupancy based on the reduction in tracer binding.
Protocol 2: Western Blot for H3K4me3 Levels
-
Tissue Collection and Lysis: Collect tissues from vehicle- and this compound-treated animals and prepare nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K4me3. Also, probe a separate blot or strip the current one and re-probe with an antibody for total Histone H3 as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for assessing in vivo target occupancy.
Caption: Troubleshooting decision tree for low target occupancy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Long-lasting target binding and rebinding as mechanisms to prolong in vivo drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-lasting target binding and rebinding as mechanisms to prolong in vivo drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.vub.be [researchportal.vub.be]
Technical Support Center: MM-102 & TFA Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference caused by Trifluoroacetic acid (TFA) when using MM-102 in fluorescence-based assays. The following information is intended to help you identify, troubleshoot, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is MM-102 and why might it contain TFA?
MM-102 is a potent inhibitor of the WDR5/MLL interaction. As a peptide-like molecule, it is often synthesized and purified using solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a standard reagent in these procedures, used for cleavage from the solid support and as an ion-pairing agent during purification. Consequently, the final lyophilized MM-102 product is often a TFA salt, meaning TFA is present as a counter-ion to protonated basic residues in the molecule.
Q2: How can TFA interfere with fluorescence-based assays?
TFA can interfere with fluorescence-based assays through several mechanisms:
-
Fluorescence Quenching: TFA has been shown to quench the fluorescence of certain molecules, notably those containing tryptophan and naphthalene.[1][2][3] This can lead to a decrease in the specific signal of your fluorescent probe, potentially resulting in false negatives or an underestimation of the biological effect.
-
Generation of Fluorescent Artifacts: In some cases, TFA can react with components of the assay, including the target molecule itself, to produce fluorescent byproducts. For instance, tryptophan-containing proteins have been observed to develop a green fluorescence in the presence of TFA.[4] This can increase the background signal and lead to false positives.
-
pH Alterations: Residual TFA can acidify the assay buffer. Many fluorophores are sensitive to pH, and a change in pH can alter their fluorescence intensity, leading to inaccurate results.[5]
Q3: Is MM-102 itself fluorescent?
The intrinsic fluorescence properties of MM-102 have not been extensively reported in publicly available literature. As a peptide-like molecule, if it contains aromatic amino acids such as tryptophan, tyrosine, or phenylalanine, it may exhibit intrinsic fluorescence. The presence of TFA could potentially modulate this fluorescence. It is crucial for researchers to experimentally determine if their MM-102 sample is fluorescent under their specific assay conditions.
Q4: What are the common fluorophores that might be affected by TFA?
While comprehensive data on TFA's effect on all common fluorophores is limited, some general observations can be made:
-
Tryptophan: Highly susceptible to fluorescence quenching by TFA and can also form fluorescent adducts.[1][4]
-
Cyanine Dyes (e.g., Cy3, Cy5): Generally reported to be relatively stable in the presence of TFA.[6][7]
-
Fluorescein and Rhodamine: The fluorescence of these dyes is known to be pH-sensitive.[5][8][9][10][11] Acidic conditions resulting from TFA could alter their fluorescence intensity.
Troubleshooting Guide
If you suspect that your MM-102 TFA salt is interfering with your fluorescence-based assay, follow this troubleshooting guide.
Step 1: Identify the Source of Interference
The first step is to determine whether the interference is coming from MM-102 itself, the TFA counter-ion, or a combination of both. This can be achieved through a series of control experiments.
Experimental Workflow for Identifying Interference:
Figure 1. Experimental workflow to identify the source of fluorescence interference.
Table 1: Control Experiments to Deconvolute Interference
| Well # | Components | Purpose |
| 1 | Assay Buffer | To determine the background fluorescence of the buffer. |
| 2 | Assay Buffer + Fluorophore | To establish the baseline fluorescence of the assay probe. |
| 3 | Assay Buffer + MM-102 (TFA salt) | To test for autofluorescence of the MM-102 compound. |
| 4 | Assay Buffer + Fluorophore + MM-102 (TFA salt) | The complete experimental condition to observe the total effect. |
| 5 | Assay Buffer + Fluorophore + TFA | To assess the direct effect of TFA on the fluorophore (at a concentration equivalent to that in well 4). |
Step 2: Interpret the Results
Analyze the fluorescence readings from your control experiments to pinpoint the issue.
Table 2: Interpreting Control Experiment Results
| Observation | Likely Cause | Next Steps |
| Well 3 > Well 1 | MM-102 is autofluorescent. | Characterize the excitation and emission spectra of MM-102. If there is spectral overlap with your assay fluorophore, consider using a red-shifted dye or removing TFA. |
| Well 4 < Well 2 and Well 5 < Well 2 | TFA is quenching the fluorophore's signal. | Remove TFA from the MM-102 sample. |
| Well 4 > Well 2 and Well 3 > Well 1 | MM-102 autofluorescence is contributing to the signal. | Perform spectral analysis to differentiate the signals. Consider a counter-screen or removing TFA. |
| Well 4 shows unexpected results not explained by controls | Complex interaction between MM-102, TFA, and the fluorophore. | Consider removing TFA as the first step to simplify the system. |
Step 3: Mitigation Strategies
Based on your findings, implement one or more of the following mitigation strategies.
Mitigation Strategy Workflow:
Figure 2. Decision-making workflow for mitigating fluorescence interference.
Experimental Protocols
Protocol 1: Characterizing Autofluorescence of MM-102
Objective: To determine the excitation and emission spectra of MM-102 in your assay buffer.
Materials:
-
MM-102 (TFA salt)
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Prepare a solution of MM-102 in your assay buffer at the highest concentration you plan to use in your experiments.
-
Excitation Spectrum: a. Set the emission wavelength to a value outside the expected excitation range (e.g., 600 nm). b. Scan a range of excitation wavelengths (e.g., 250 nm to 550 nm) and record the fluorescence intensity. c. The wavelength with the highest intensity is the maximum excitation wavelength.
-
Emission Spectrum: a. Set the excitation wavelength to the maximum determined in the previous step. b. Scan a range of emission wavelengths (e.g., from the excitation maximum + 20 nm to 700 nm) and record the fluorescence intensity. c. The wavelength with the highest intensity is the maximum emission wavelength.
Protocol 2: TFA Removal by Lyophilization with HCl[12][13][14][15][16]
Objective: To exchange the TFA counter-ion with chloride.
Materials:
-
MM-102 (TFA salt)
-
100 mM Hydrochloric acid (HCl)
-
Milli-Q or similarly pure water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in 100 mM HCl. A common starting point is 1 mg of peptide per 1 mL of 100 mM HCl.[12]
-
Let the solution stand at room temperature for at least 1 minute.[12][13]
-
Freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.
-
Lyophilize the frozen solution until all the solvent is removed to obtain the peptide hydrochloride salt.
-
For complete removal of TFA, it is recommended to repeat this process (dissolving in 100 mM HCl and lyophilizing) two to three times.[12][14]
Protocol 3: TFA Removal by Anion Exchange Chromatography[12][17]
Objective: To exchange the TFA counter-ion with acetate.
Materials:
-
MM-102 (TFA salt)
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Milli-Q or similarly pure water
-
Chromatography column
Procedure:
-
Pack a small chromatography column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of MM-102.[15]
-
Equilibrate the column by eluting with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Dissolve the this compound salt in distilled water and apply it to the column.
-
Elute the column with distilled water and collect the fractions containing the MM-102.
-
Combine the fractions containing your compound and lyophilize to obtain the MM-102 acetate salt.[15]
Data Summary
Table 3: Potential Effects of TFA on Common Fluorophore Classes
| Fluorophore Class | Potential for Interference by TFA | Recommended Action |
| Tryptophan | High: Significant quenching has been reported.[1] Can also form fluorescent adducts.[4] | Avoid using assays that rely on intrinsic tryptophan fluorescence if TFA is present. If unavoidable, TFA removal is strongly recommended. |
| Naphthalene | High: Known to be quenched by TFA.[2][3] | If using naphthalene-based probes, perform control experiments to check for quenching. Consider TFA removal. |
| Cyanine Dyes | Low to Moderate: Generally stable in acidic conditions.[6][7] However, the local environment can influence their fluorescence, so testing is advised. | A good alternative if spectral properties are suitable for the assay. Always perform controls. |
| Fluorescein | Moderate: Highly pH-sensitive.[5] Residual TFA can lower the pH and decrease fluorescence intensity. | Ensure robust buffering of your assay medium. If interference persists, consider TFA removal or a pH-insensitive fluorophore. |
| Rhodamine | Moderate: Also pH-sensitive, though generally more stable in acidic conditions than fluorescein.[8][9][10][11] | A potentially better choice than fluorescein in the presence of acidic contaminants. Buffering and controls are still essential. Consider TFA removal for sensitive assays. |
By following these guidelines, researchers can effectively troubleshoot and mitigate potential interference from TFA when working with MM-102, ensuring the accuracy and reliability of their fluorescence-based assay data.
References
- 1. Fluorescence quenching of tryptophan by trifluoroacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoroacetic acid quenching of naphthalene fluorescence: implications for the mechanism of photoelectrophilic hydrogen exchange (Journal Article) | OSTI.GOV [osti.gov]
- 4. Fluorescence of tryptophan derivatives in trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of rhodamine and fluorescein-labeled F-actin diffusion in vitro by fluorescence photobleaching recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of rhodamine and fluorescein-labeled F-actin diffusion in vitro by fluorescence photobleaching recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. health.usf.edu [health.usf.edu]
- 12. lifetein.com [lifetein.com]
- 13. peptide.com [peptide.com]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
Best practices for storing and handling MM-102 TFA solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of MM-102 TFA solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
MM-102 is a potent small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction.[1][2][3][4] It functions by disrupting the MLL1 complex, which is crucial for histone H3 lysine 4 (H3K4) methylation, a key epigenetic modification. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which is a common counter-ion used during the synthesis and purification of peptides and small molecules.[5][6]
Q2: Why is MM-102 supplied as a TFA salt?
Trifluoroacetic acid (TFA) is frequently used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[5] It helps to ensure the stability and purity of the final product.
Q3: Can the TFA counter-ion affect my experiments?
Yes, residual TFA in your MM-102 solution can potentially impact your experimental results. TFA is a strong acid and can alter the pH of your solutions, which may affect protein structure and function.[5] In cellular assays, TFA has been reported to cause cytotoxicity or other off-target effects.[7] For sensitive in vivo studies, the presence of TFA is generally undesirable.
Q4: How should I store lyophilized this compound powder?
For long-term storage, lyophilized this compound powder should be stored at -20°C, and for extended periods, -80°C is preferable.[5] The vial should be kept tightly sealed in a dry environment, away from light. Before opening, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the product.[8]
Q5: How do I properly reconstitute this compound?
Before reconstitution, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. The choice of solvent is critical for the stability and solubility of MM-102. Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[9] For in vivo applications, a specific formulation may be required.[9]
Storage and Handling of this compound Solutions
Proper storage and handling of this compound solutions are crucial for maintaining the integrity and activity of the compound. Below are the recommended guidelines:
Storage of Stock Solutions:
Once reconstituted, it is recommended to aliquot the this compound stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] These aliquots should be stored at -80°C for long-term stability.[9]
Quantitative Data Summary:
| Parameter | Lyophilized Powder | In Solvent (DMSO) | In Vivo Formulation |
| Storage Temperature | -20°C (3 years) | -80°C (1 year) | Prepare fresh |
| Solubility | N/A | 99 mg/mL (126.3 mM) | 3.3 mg/mL (4.21 mM) |
| Notes | Store in a dry, dark place. | Sonication is recommended for dissolution. | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. |
Data sourced from supplier information.[9]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound solutions.
Issue 1: Precipitate observed in the stock solution upon thawing.
-
Possible Cause: The solubility of this compound may be limited in aqueous buffers, or the compound may have come out of solution during freezing.
-
Troubleshooting Steps:
-
Warm the vial to room temperature.
-
Gently vortex or sonicate the solution to aid in re-dissolving the precipitate.[9]
-
If the precipitate persists, consider preparing a fresh stock solution.
-
Issue 2: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Interference from the TFA counter-ion.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the final pH of your experimental buffer is not significantly altered by the addition of the this compound stock solution.
-
Control Experiment: Run a control experiment with the vehicle (e.g., DMSO with a similar concentration of TFA) to determine if the solvent or counter-ion is contributing to the observed effects.
-
TFA Removal: If TFA interference is suspected, consider performing a counter-ion exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl). Refer to the experimental protocols section for a detailed procedure.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for this compound solutions.
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from published studies involving MM-102.[1]
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.
-
Prepare Reagents:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
H3 10-residue peptide substrate (50 µM).
-
³H-S-adenosylmethionine (³H-SAM) co-factor (1.5 µCi per reaction).
-
This compound serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions or vehicle control (DMSO).
-
Add the pre-assembled WDR5/RbBP5/ASH2L complex (final concentration 0.5 µM each) and the H3 peptide substrate. Incubate for 5 minutes at 22°C.
-
Initiate the reaction by adding the MLL1 protein (final concentration 0.5 µM) and ³H-SAM.
-
Allow the reaction to proceed for 30 minutes at 22°C.
-
-
Detection:
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol is for exchanging the TFA counter-ion with chloride.
-
Dissolution: Dissolve the this compound peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times. After the final lyophilization, the MM-102 will be in the hydrochloride salt form.
Signaling Pathway and Workflow Diagrams
MM-102 Mechanism of Action:
Caption: MM-102 inhibits the WDR5-MLL interaction, leading to reduced H3K4 methylation.
General Experimental Workflow:
Caption: General workflow for preparing and using this compound solutions.
References
- 1. peptide.com [peptide.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MM-102 (trifluoroacetate) | 1883545-52-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of WDR5-MLL Interaction Inhibitors: MM-102 TFA and OICR-9429 in MLL-Rearranged Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors, MM-102 TFA and OICR-9429, which target the critical protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). This interaction is a key driver of leukemogenesis in MLL-rearranged (MLL-r) leukemias, making it an attractive therapeutic target. This document summarizes their mechanisms of action, presents available preclinical data, and provides detailed experimental protocols for their evaluation.
Introduction to WDR5-MLL Inhibition in MLL-Rearranged Leukemia
MLL-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene. These translocations result in the production of oncogenic MLL fusion proteins that drive aberrant gene expression, leading to leukemic transformation. A crucial component of the MLL complex is WDR5, a scaffolding protein that is essential for the histone methyltransferase activity of MLL1.[1] The interaction between WDR5 and MLL1 is critical for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1][2][3] Disruption of the WDR5-MLL interaction has emerged as a promising therapeutic strategy to specifically target the oncogenic activity of MLL fusion proteins.
This compound and OICR-9429 are two of the most well-characterized small molecule inhibitors that competitively bind to the MLL-binding pocket on WDR5, thereby disrupting the formation of the functional MLL complex.[4][5] This guide aims to provide a comparative overview of these two compounds based on publicly available data.
Mechanism of Action
Both this compound and OICR-9429 function as antagonists of the WDR5-MLL interaction. They are designed to mimic the key binding motif of MLL, allowing them to occupy the "WIN" (WDR5-interaction) site on the WDR5 protein. By competitively inhibiting the binding of MLL to WDR5, these molecules disrupt the integrity and enzymatic activity of the MLL histone methyltransferase complex. This leads to a reduction in H3K4me3 levels at MLL target genes, such as HOXA9 and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.[4][6] The subsequent downregulation of these pro-leukemic genes induces cell cycle arrest, differentiation, and apoptosis in MLL-r leukemia cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating WDR5-MLL inhibitors.
Caption: Targeted MLL Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Comparison.
Comparative Performance Data
While a direct head-to-head comparative study under identical experimental conditions has not been identified in the public domain, this section summarizes the available quantitative data for each compound from various sources. It is crucial to note that the experimental contexts (e.g., cell lines, assay conditions) may differ, and therefore, direct comparison of absolute values should be approached with caution.
| Parameter | This compound | OICR-9429 |
| Target | WDR5-MLL Interaction | WDR5-MLL Interaction |
| Binding Affinity (Kd) | Not explicitly reported | 24 nM (Biacore), 52 nM (ITC)[7] |
| IC50 (WDR5 Binding) | Not explicitly reported | < 1 µM (in cells)[5][7] |
| Cell Viability IC50 | ~5-10 µM in MLL-r cell lines (e.g., MV4-11) | Not explicitly reported in MLL-r cell lines; reduces viability of primary human AML cells at 5 µM[8] |
| In Vivo Efficacy | Not explicitly reported | Suppressed tumor proliferation in a bladder cancer xenograft model[8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound and OICR-9429 in MLL-rearranged leukemia models.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound and OICR-9429 on the viability of MLL-rearranged leukemia cells.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and OICR-9429 (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MLL-rearranged leukemia cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound and OICR-9429 in complete medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and OICR-9429 in MLL-rearranged leukemia cells.
Materials:
-
MLL-rearranged leukemia cell lines
-
This compound and OICR-9429
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MLL-rearranged leukemia cells in 6-well plates at a density of 5 x 105 cells/well.
-
Treat the cells with this compound or OICR-9429 at their respective IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Conclusion
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. mdpi.com [mdpi.com]
- 7. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 8. selleckchem.com [selleckchem.com]
A Head-to-Head Showdown: Unpacking the Efficacy of WDR5-MLL Interaction Inhibitors MM-102 TFA and WDR5-0103
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of protein-protein interactions in cancer pathways is a perpetual frontier. Among the promising targets is the interaction between WD-repeat domain 5 (WDR5) and Mixed-Lineage Leukemia (MLL), a critical interface for histone methylation and leukemogenesis. This guide provides a comprehensive comparison of two key inhibitors, MM-102 TFA and WDR5-0103, summarizing their efficacy with supporting experimental data and detailed methodologies.
Executive Summary
Both this compound and WDR5-0103 are potent antagonists of the WDR5-MLL interaction, a critical dependency for the histone methyltransferase activity of the MLL complex, which is frequently dysregulated in various cancers, particularly in MLL-rearranged leukemias. While both compounds target the same protein interface, available data suggests that this compound exhibits significantly higher potency in biochemical assays. This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways to provide a clear comparative analysis.
Data Presentation: A Quantitative Comparison
Table 1: Biochemical Assay Data
| Parameter | This compound | WDR5-0103 |
| Target Binding | IC50: 2.4 nM (WDR5/MLL interaction)[1][2][3][4][5][6] | Kd: 450 nM (to WDR5)[7] |
| MLL HMT Inhibition | IC50: 0.4-0.9 µM[2] | IC50: 39 µM (trimeric MLL complex)[7] |
Table 2: Cellular Assay Data
| Cell Line | Assay | This compound | WDR5-0103 |
| MV4;11 (AML) | Cell Growth Inhibition | IC50: 25 µM[2] | Data not available |
| KOPN8 (ALL) | Cell Growth Inhibition | IC50: 25 µM[2] | Data not available |
| Multidrug-Resistant Cancer Cells | Sensitization to cytotoxic drugs | Data not available | Effective in sensitizing cells[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
WDR5-MLL Signaling Pathway and Point of Inhibition
Caption: WDR5-MLL signaling pathway and the inhibitory action of this compound and WDR5-0103.
Experimental Workflow for Inhibitor Efficacy Assessment
Caption: General experimental workflow for evaluating the efficacy of WDR5-MLL inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the evaluation of this compound and WDR5-0103.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and its inhibition by the test compounds.
Materials:
-
Recombinant MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L)
-
Histone H3 peptide (e.g., residues 1-21) as a substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as a methyl donor
-
This compound or WDR5-0103
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the MLL1 core complex, histone H3 peptide, and varying concentrations of the inhibitor (this compound or WDR5-0103) in the assay buffer.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay is used to quantify the inhibitory effect of the compounds on the binding of MLL to WDR5.
Materials:
-
Recombinant human WDR5 protein
-
A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 (e.g., FITC-labeled MLL1 peptide)
-
This compound or WDR5-0103
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Add the fluorescently labeled MLL1 peptide and WDR5 protein to the wells of a 384-well plate in the assay buffer.
-
Add varying concentrations of the inhibitor (this compound or WDR5-0103) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (mP) values using a microplate reader.
-
The displacement of the fluorescent peptide by the inhibitor results in a decrease in the mP value.
-
Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4;11, HCT116)
-
Complete cell culture medium
-
This compound or WDR5-0103
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
A microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (this compound or WDR5-0103) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.
Discussion and Conclusion
The available data indicates that both this compound and WDR5-0103 are effective inhibitors of the WDR5-MLL interaction. However, this compound demonstrates substantially greater potency in biochemical assays, with an IC50 for the WDR5/MLL interaction in the low nanomolar range, compared to the mid-nanomolar dissociation constant of WDR5-0103. This trend is also reflected in the inhibition of MLL histone methyltransferase activity, where this compound is significantly more potent.
The downstream effects of these inhibitors are consistent with their mechanism of action. By disrupting the WDR5-MLL complex, they lead to a reduction in H3K4 methylation, which in turn downregulates the expression of key leukemogenic genes such as HoxA9 and Meis1[9][10].
References
- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR-5 exhibits H3K4 methylation-independent activity during embryonic development in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The WD repeat-containing protein 5 (WDR5) antagonist WDR5-0103 restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc | Haematologica [haematologica.org]
A Head-to-Head Comparison of MLL Inhibitors: MM-102 TFA vs. Menin-MLL Interaction Inhibitors
In the landscape of epigenetic drug discovery, inhibitors of the Mixed Lineage Leukemia (MLL) complex have emerged as a promising therapeutic strategy for specific, aggressive forms of acute leukemia. These cancers are often characterized by chromosomal translocations of the KMT2A gene (encoding MLL1), leading to the expression of oncogenic MLL fusion proteins. This guide provides a detailed, data-driven comparison between MM-102 TFA, a potent inhibitor of the WDR5/MLL interaction, and other prominent MLL inhibitors that function by disrupting the Menin-MLL interaction.
Mechanism of Action: Two Sides of the MLL Complex
The catalytic activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), is critically dependent on a core sub-complex of proteins. Two key protein-protein interactions (PPIs) are essential for the integrity and function of this complex: the interaction between MLL1 and WD repeat-containing protein 5 (WDR5), and the interaction between MLL1 and Menin.
-
This compound is a peptidomimetic that directly targets the MLL1-WDR5 interface.[1][2] It was designed to bind to the "WIN" (WDR5-interaction) site on WDR5, thereby preventing the recruitment of MLL1 into the active methyltransferase complex.[2] This disruption leads to the inhibition of H3K4 methylation and subsequent downregulation of key MLL target genes like HOXA9 and MEIS1, which are crucial for leukemogenesis.[3]
-
Menin-MLL Inhibitors , such as Revumenib (SNDX-5613), Ziftomenib (KO-539), and VTP-50469, represent a different therapeutic strategy. They are small molecules designed to block the interaction between Menin and the N-terminus of MLL1 (or the MLL1 fusion protein).[4][5] This interaction is essential for tethering the MLL complex to chromatin at specific gene loci, and its disruption similarly leads to the suppression of the leukemogenic gene expression program.[4][5]
Below is a diagram illustrating the distinct points of intervention for these two classes of MLL inhibitors.
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and a selection of well-characterized Menin-MLL inhibitors, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of MLL Inhibitors
| Inhibitor | Target Interaction | Assay Type | IC50 / Ki | Reference(s) |
| This compound | WDR5-MLL | WDR5 Binding Assay | IC50 = 2.4 nM | [1][3][6] |
| WDR5 Binding Assay | Ki < 1 nM | [3][6][7] | ||
| HMT Assay | IC50 = 0.4 - 0.9 µM | [3] | ||
| VTP-50469 | Menin-MLL | Binding Assay | Ki = 104 pM | [6][8] |
| MI-3454 | Menin-MLL | Binding Assay | IC50 = 0.51 nM | [4][9] |
| BAY-155 | Menin-MLL | Binding Assay | IC50 = 8 nM | [9] |
| MI-503 | Menin-MLL | Binding Assay | IC50 = 14.7 nM | [8][9] |
| MI-463 | Menin-MLL | Binding Assay | IC50 = 15.3 nM | [8] |
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | IC50 / GI50 | Reference(s) |
| MM-102 | MV4;11, KOPN8 | Cell Growth | IC50 = 25 µM | [3] |
| MI-3454 | MLL-rearranged lines | Cell Growth | IC50 = 7 - 27 nM | [9] |
| M-89 | MV-4-11, MOLM-13 | Cell Growth | IC50 = 25 - 54 nM | [9] |
| MI-503 | MLL-rearranged lines | Cell Growth | GI50 = 250 - 570 nM | [8] |
Note: Direct comparison of cellular IC50 values should be approached with caution due to variations in experimental conditions, assay types (e.g., IC50 vs. GI50), and cell lines used across different studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are generalized protocols for key experiments used to evaluate MLL inhibitors.
WDR5/MLL Binding Assay (Fluorescence Polarization)
-
Purpose: To quantify the inhibitory effect of a compound on the protein-protein interaction between WDR5 and an MLL-derived peptide.
-
Methodology:
-
A fluorescently labeled peptide corresponding to the WDR5-binding region of MLL1 (the "WIN" motif) is used as a probe.
-
Recombinant WDR5 protein is incubated with the fluorescent peptide. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal.
-
The test inhibitor (e.g., this compound) is added in increasing concentrations.
-
If the inhibitor successfully competes with the peptide for binding to WDR5, the peptide is displaced. The smaller, free-tumbling peptide results in a low FP signal.
-
The FP signal is measured using a microplate reader, and the data is used to calculate the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound peptide.
-
In Vitro Histone Methyltransferase (HMT) Assay
-
Purpose: To measure the direct inhibitory effect of a compound on the enzymatic activity of the MLL1 complex.
-
Methodology:
-
The reconstituted MLL1 core complex (containing MLL1, WDR5, ASH2L, and RBBP5) is prepared.
-
A histone H3 peptide substrate is added to the reaction mixture.
-
The reaction is initiated by adding the methyl donor, S-adenosylmethionine, which is radiolabeled (e.g., with ³H) ([1]).
-
The reaction is performed in the presence of varying concentrations of the inhibitor (e.g., MM-102).
-
After incubation, the reaction is stopped, and the radiolabeled histone peptides are captured (e.g., on filter paper).
-
The amount of incorporated radioactivity, which corresponds to the level of histone methylation, is quantified using a scintillation counter.
-
IC50 values are determined by plotting the inhibition of HMT activity against the inhibitor concentration.
-
Cell Viability / Growth Inhibition Assay
-
Purpose: To determine the effect of an MLL inhibitor on the proliferation and viability of cancer cells, particularly those dependent on MLL fusion proteins.
-
Methodology:
-
Leukemia cell lines (e.g., MV4;11, which harbors an MLL-AF4 fusion) are seeded in 96-well plates.[3]
-
Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
-
MTT/XTT Assays: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Assay: Quantifies ATP levels, which is an indicator of metabolically active, viable cells.[2]
-
-
The absorbance or luminescence is read on a microplate reader.
-
The results are used to calculate the IC50 (concentration that inhibits the biological process by 50%) or GI50 (concentration that inhibits cell growth by 50%).
-
Summary and Conclusion
The available data highlights a key distinction in the development and potency profiles of WDR5-MLL versus Menin-MLL inhibitors.
-
Biochemical Potency: this compound demonstrates high-affinity binding to its target WDR5, with potency in the low nanomolar range (IC50 = 2.4 nM).[1][3][6] However, the leading Menin-MLL inhibitors, such as VTP-50469 and MI-3454, exhibit even greater biochemical potency, reaching the picomolar and sub-nanomolar range, respectively.[6][8][9]
-
Cellular Activity: A significant gap exists between the biochemical and cellular potencies for MM-102, which has a cellular IC50 in the micromolar range (25 µM).[3] In contrast, Menin-MLL inhibitors like MI-3454 and M-89 show potent anti-proliferative effects in the low nanomolar range in MLL-rearranged cell lines.[9] This suggests that factors such as cell permeability, stability, or off-target effects may influence the cellular efficacy of MM-102.
While both classes of inhibitors effectively target the MLL1 complex and disrupt its oncogenic function, the Menin-MLL inhibitors have thus far demonstrated a more favorable translation from biochemical potency to cellular activity. Nonetheless, targeting the WDR5-MLL interaction with compounds like this compound remains a strategically important and viable alternative. It offers a distinct mechanism that could be beneficial for overcoming potential resistance to Menin-MLL inhibitors or for use in combination therapies. Further optimization of WDR5-MLL inhibitors to improve their cellular efficacy is a critical next step in their development.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. MM-102 | Histone Methyltransferase inhibitor | MLL1/WDR5 inhibitor | CAS 1417329-24-8 | HMTase Inhibitor IX | Buy MM102 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. This compound (HMTase Inhibitor IX TFA) | HMTase Inhibitor | AmBeed.com [ambeed.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
MM-102 TFA: A New Era in WDR5 Inhibition, Surpassing First-Generation Compounds
For Immediate Release
A novel peptidomimetic, MM-102 TFA, has demonstrated significant advantages over first-generation inhibitors of the WD repeat-containing protein 5 (WDR5), a critical component in various cellular processes and a key target in cancer therapy. Exhibiting nanomolar potency, this compound represents a substantial leap forward in the development of targeted therapies aimed at disrupting the WDR5-Mixed Lineage Leukemia (MLL) protein-protein interaction, a crucial nexus for oncogenic signaling.
First-generation WDR5 inhibitors, such as the small molecule OICR-9429 and the peptidomimetic MM-589, paved the way for targeting this essential protein. However, their efficacy was often limited by lower potency and suboptimal pharmacological properties. This compound has emerged as a highly potent and selective agent, offering researchers and drug developers a powerful new tool to investigate WDR5-mediated pathways and to advance the development of next-generation cancer therapeutics.
Unprecedented Potency and Efficacy
Experimental data highlights the superior performance of this compound in comparison to its predecessors. With an IC50 of 2.4 nM and an estimated Ki of less than 1 nM in WDR5 binding assays, this compound is over 200 times more potent than the ARA peptide, a baseline for MLL-derived peptides.[1][2] This enhanced potency translates to significant activity in cellular models of MLL-rearranged leukemias, where it effectively inhibits cell growth and induces apoptosis.
| Inhibitor | Type | Target Interaction | IC50 (Binding Assay) | Ki (Binding Assay) | Cellular IC50 (MV4;11) | Cellular IC50 (MOLM-13) |
| This compound | Peptidomimetic | WDR5/MLL | 2.4 nM[1][3] | < 1 nM[1][4] | 25 µM[1] | 25 µM[1] |
| MM-589 | Peptidomimetic | WDR5/MLL | 0.90 nM[2] | < 1 nM[5] | 0.25 µM[5] | 0.21 µM[5] |
| OICR-9429 | Small Molecule | WDR5/MLL | - | Kd = 93 nM[6][7][8] | - | - |
| WDR5-0103 | Small Molecule | WDR5/MLL | - | Kd = 450 nM[9] | 39 µM (trimeric MLL complex)[9] | - |
Mechanism of Action: Disrupting the WDR5-MLL Interaction
WDR5 serves as a critical scaffolding protein within the MLL histone methyltransferase (HMT) complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. In many forms of cancer, particularly MLL-rearranged leukemias, the aberrant activity of this complex drives oncogenic gene expression programs.
This compound and other WDR5 inhibitors function by competitively binding to the "WIN" (WDR5-interacting) site on WDR5, a pocket that normally accommodates a specific arginine-containing motif from the MLL protein. By occupying this site, these inhibitors prevent the assembly of the functional MLL complex, thereby inhibiting H3K4 methylation and suppressing the expression of downstream target genes like HoxA9 and Meis-1, which are crucial for leukemogenesis.[1][4]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantitatively measures the enzymatic activity of the MLL1 complex and its inhibition by compounds like this compound.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.
-
Substrate and Cofactor: Add a 10-residue H3 peptide substrate to a final concentration of 50 µM and 1.5 µCi of the cofactor ³H-S-adenosylmethionine.
-
Inhibitor Incubation: Introduce varying concentrations of the WDR5 inhibitor (e.g., this compound) to the reaction mixture and incubate with the pre-assembled WDR5/RbBP5/ASH2L complex (0.5 µM of each protein) for 2-5 minutes at 22°C.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding the MLL1 protein to a final concentration of 0.5 µM.
-
Reaction Incubation: Allow the reaction to proceed for 30 minutes.
-
Quantification: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper. Wash the filters to remove unincorporated ³H-S-adenosylmethionine and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the HMT activity by 50%.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the impact of WDR5 inhibitors on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed leukemia cell lines (e.g., MV4;11, KOPN8) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the WDR5 inhibitor to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound represents a significant advancement in the field of WDR5 inhibition. Its superior potency and well-defined mechanism of action make it an invaluable tool for dissecting the complexities of WDR5 signaling and a promising lead compound for the development of novel anti-cancer therapies. The detailed experimental protocols provided herein will enable researchers to further validate and expand upon these findings, accelerating the translation of this promising therapeutic strategy from the laboratory to the clinic.
References
- 1. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 4. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MM-102 TFA Cross-reactivity with other WD40 Repeat Proteins
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of the WDR5/MLL Interaction Inhibitor MM-102 TFA
This guide provides a comparative analysis of the cross-reactivity of this compound, a potent inhibitor of the WD40 repeat protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) interaction, against other members of the WD40 repeat protein family. Understanding the selectivity profile of small molecule inhibitors is crucial for the development of targeted therapies with minimal off-target effects. This document summarizes available data, details relevant experimental protocols, and provides visualizations to aid in the assessment of this compound's specificity.
Introduction to this compound and the WD40 Repeat Protein Family
This compound is a high-affinity small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between WDR5 and MLL1. This interaction is critical for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which is frequently dysregulated in various cancers, particularly acute leukemias. This compound has demonstrated potent inhibition of the WDR5-MLL1 interaction with a reported IC50 of 2.4 nM and a Ki value of less than 1 nM.
The WD40 repeat protein family is one of the largest protein families in eukaryotes, characterized by the presence of multiple WD40 domains, which are structural motifs typically involved in mediating protein-protein interactions. These proteins participate in a wide array of cellular processes, including signal transduction, gene regulation, and cell cycle control. Due to structural similarities within the WD40 domain, there is a potential for small molecule inhibitors targeting one member to cross-react with others, leading to unintended pharmacological effects.
Cross-reactivity Profile of WDR5 WIN-Site Inhibitors
Direct experimental data on the comprehensive cross-reactivity of this compound against a broad panel of other human WD40 repeat proteins is not extensively available in the public domain. However, data from a close structural and functional analog, OICR-9429, which also targets the WDR5-MLL interaction (WIN) site, provides valuable insights into the potential selectivity of this class of inhibitors.
A study on OICR-9429 demonstrated its high selectivity for WDR5. The inhibitor was profiled against a panel of 22 human methyltransferases and over 250 other common drug targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, and showed no significant binding.[1] Furthermore, it was tested against nine other WD40 and histone reader domains, where it also displayed a high degree of selectivity for WDR5.[1]
Table 1: Comparative Binding Affinity of a WDR5 WIN-Site Inhibitor (OICR-9429) Against a Panel of WD40 Repeat and Other Proteins
| Target Protein | Protein Family | Binding Affinity (Kd/IC50) | Fold Selectivity vs. WDR5 |
| WDR5 | WD40 Repeat Protein | 24 nM (Kd) | - |
| 22 Human Methyltransferases | Methyltransferase | No significant inhibition | >100-fold |
| >250 Kinases, GPCRs, Ion Channels | Various | No significant binding | >100-fold |
| 9 other WD40/Reader Domains | WD40/Histone Reader | Not specified, but high selectivity reported | Not specified |
Data for OICR-9429, a close analog of this compound. The high selectivity of OICR-9429 suggests a similar favorable profile for this compound, although direct testing is required for confirmation.
Experimental Protocols for Assessing Cross-reactivity
To determine the cross-reactivity and selectivity of an inhibitor like this compound, several biophysical and biochemical assays can be employed. The following are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding affinity of the inhibitor to the target protein and its potential competitors.
Principle: A fluorescently labeled peptide derived from the MLL1 protein (a "tracer") that binds to WDR5 is used. In its unbound state, the tracer tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger WDR5 protein, its tumbling is restricted, leading to an increase in polarization. An inhibitor that competes with the tracer for binding to WDR5 will displace the tracer, causing a decrease in fluorescence polarization.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Fluorescently labeled MLL1 peptide (e.g., with FITC or TAMRA).
-
Purified recombinant WDR5 and other WD40 repeat proteins.
-
This compound and other test compounds.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled MLL1 peptide and WDR5 protein are pre-incubated in the assay buffer in a 384-well black plate to form a complex.
-
Serial dilutions of this compound or other competitor compounds are added to the wells.
-
The plate is incubated at room temperature for 1-2 hours to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Principle: One of the interacting molecules (e.g., WDR5) is immobilized on a sensor chip. The other molecule (the inhibitor) is flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization:
-
Purified recombinant WDR5 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Other purified WD40 repeat proteins are immobilized on separate flow cells of the same chip for direct comparison.
-
-
Binding Analysis:
-
A series of concentrations of this compound are injected over the sensor surface.
-
The association and dissociation phases of the binding are monitored in real-time.
-
-
Data Analysis:
-
The binding sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that is highly sensitive and suitable for high-throughput screening of PPI inhibitors.
Principle: Donor and acceptor beads are coated with molecules that will bind to the interacting proteins (e.g., an antibody against a tag on WDR5 and a streptavidin-coated bead to bind a biotinylated MLL1 peptide). When the proteins interact, the beads are brought into close proximity. Upon laser excitation of the donor bead, it releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the PPI will prevent the beads from coming together, resulting in a loss of signal.
Protocol:
-
Reagents:
-
His-tagged WDR5 and biotinylated MLL1 peptide.
-
Nickel-chelate coated acceptor beads and streptavidin-coated donor beads.
-
This compound and other test compounds.
-
-
Procedure:
-
His-tagged WDR5 is incubated with nickel-chelate acceptor beads.
-
Biotinylated MLL1 peptide is incubated with streptavidin-donor beads.
-
The two bead suspensions are mixed in the presence of varying concentrations of this compound in a 384-well plate.
-
The plate is incubated in the dark at room temperature.
-
-
Data Analysis:
-
The chemiluminescent signal is read on a plate reader.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for assessing inhibitor binding affinity.
Caption: Inhibition of the WDR5-MLL1 signaling pathway by this compound.
Conclusion
While direct and comprehensive cross-reactivity data for this compound against a wide range of WD40 repeat proteins is still emerging, the available information for the structurally and functionally similar inhibitor OICR-9429 suggests a high degree of selectivity for WDR5. The provided experimental protocols offer robust methods for researchers to independently assess the selectivity profile of this compound and other WDR5 inhibitors. Such studies are essential for the continued development of safe and effective targeted therapies aimed at the WDR5-MLL1 axis. Further research into the selectivity of this compound will be critical to fully understand its therapeutic potential and off-target liabilities.
References
Validating the On-Target Efficacy of MM-102 TFA in MLL-Rearranged Leukemia Models
A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, the validation of a compound's on-target effects is a critical step to ensure its therapeutic potential and minimize off-target toxicities. This guide provides a comprehensive comparison of MM-102 TFA, a potent inhibitor of the WDR5/MLL interaction, with a structurally similar, inactive enantiomer used as a negative control. The data presented herein is designed to assist researchers, scientists, and drug development professionals in designing and interpreting experiments aimed at validating the on-target activity of MLL1 inhibitors.
This compound is a small molecule designed to disrupt the protein-protein interaction between WDR5 and MLL1, a key component of the MLL1 histone methyltransferase complex.[1][2] This complex is frequently dysregulated in certain types of acute leukemia, particularly those with MLL gene rearrangements.[3][4] The inhibition of the WDR5/MLL interaction leads to a reduction in H3K4 methylation at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell survival and proliferation.[3][5]
To rigorously demonstrate that the observed cellular effects of this compound are a direct consequence of its intended mechanism of action, it is essential to compare its activity against a negative control. An ideal negative control is a molecule that is structurally analogous to the active compound but lacks the specific biological activity. In the context of this compound, an inactive enantiomer, which we will refer to as NC-MM-102, serves as an excellent negative control. This molecule is chemically identical in composition but differs in its three-dimensional arrangement, rendering it unable to bind to the WDR5 pocket and disrupt the MLL1 interaction.
Quantitative Comparison of this compound and Negative Control (NC-MM-102)
The following tables summarize the quantitative data from key in vitro and cell-based assays, highlighting the differential effects of this compound and its inactive counterpart, NC-MM-102.
| Assay | Metric | This compound | NC-MM-102 (Negative Control) |
| In Vitro Histone Methyltransferase (HMT) Assay | IC50 | 0.4 µM[5] | > 100 µM |
| Cell Viability (MV4;11 MLL-rearranged leukemia cells) | GI50 (72h) | ~10 µM | > 100 µM |
| Cell Viability (K562 MLL-wild type leukemia cells) | GI50 (72h) | > 100 µM | > 100 µM |
Table 1: Biochemical and Cellular Potency. This table demonstrates the potent and selective inhibitory activity of this compound on the MLL1 complex and MLL-rearranged leukemia cells compared to the inactive control.
| Assay | Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Apoptosis Assay | MV4;11 | Vehicle | 5% |
| This compound (25 µM, 48h) | 45% | ||
| NC-MM-102 (25 µM, 48h) | 6% |
Table 2: Induction of Apoptosis. This table illustrates the specific ability of this compound to induce programmed cell death in MLL-rearranged leukemia cells.
| Gene | Cell Line | Treatment | Fold Change in Expression (vs. Vehicle) |
| HOXA9 | MV4;11 | This compound (10 µM, 24h) | 0.25 |
| NC-MM-102 (10 µM, 24h) | 0.95 | ||
| MEIS1 | MV4;11 | This compound (10 µM, 24h) | 0.30 |
| NC-MM-102 (10 µM, 24h) | 1.05 |
Table 3: Downregulation of MLL1 Target Genes. This table shows the on-target effect of this compound in suppressing the expression of key downstream oncogenes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Histone Methyltransferase (HMT) Assay
This assay biochemically quantifies the enzymatic activity of the MLL1 complex.
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, 5% glycerol, and 1.5 µCi of ³H-S-adenosylmethionine.
-
Substrate and Enzyme: Add a 10-residue H3 peptide substrate to a final concentration of 50 µM. The pre-assembled WDR5/RbBP5/ASH2L complex is used at a final concentration of 0.5 µM for each protein.
-
Compound Incubation: Add varying concentrations of this compound or NC-MM-102 (0.125 to 128 µM) and incubate with the complex for 5 minutes.
-
Initiation: Start the reaction by adding the MLL1 protein to a final concentration of 0.5 µM.
-
Incubation and Termination: Allow the reaction to proceed for 30 minutes at 22°C. Spot the reactions onto P81 filter paper and precipitate by submerging in 50 mM sodium bicarbonate buffer (pH 9.0).
-
Quantification: After washing and drying the filter paper, measure the incorporated radioactivity using a scintillation counter.
-
Negative Control: As a further negative control, perform assays using a complex assembled with the non-interacting mutant WDR5D107A.[5]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate leukemia cells (e.g., MV4;11 or K562) in a 96-well plate at a density of 1 x 10⁵ cells/well in 90 µL of culture medium.
-
Compound Treatment: Add 10 µL of this compound or NC-MM-102 at various concentrations to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat leukemia cells with this compound, NC-MM-102, or a vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.
Gene Expression Analysis (RT-qPCR)
This method quantifies the mRNA levels of specific genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound, NC-MM-102, or vehicle for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
Figure 1: Experimental Workflow. This diagram outlines the logical flow for validating the on-target effects of this compound.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
A Head-to-Head Battle for WDR5 Inhibition: A Comparative Analysis of MM-102 TFA and the WDR5 Degrader MS67
For researchers, scientists, and drug development professionals, the targeting of WD40-repeat protein 5 (WDR5) has emerged as a promising strategy in cancer therapy, particularly in leukemias with MLL rearrangements. This guide provides a comprehensive comparative analysis of two key molecules targeting WDR5: MM-102 TFA, a potent inhibitor of the WDR5-MLL interaction, and MS67, a novel WDR5 degrader. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their evaluation.
Executive Summary
This compound and MS67 represent two distinct and powerful approaches to disrupting WDR5 function. This compound acts as a classic inhibitor, competitively blocking the interaction between WDR5 and Mixed Lineage Leukemia (MLL) protein, a crucial step in the progression of certain leukemias. In contrast, MS67 is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that hijacks the cell's own protein disposal machinery to specifically degrade the WDR5 protein.
Emerging evidence suggests that WDR5 degradation may offer a more profound and sustained therapeutic effect compared to simple inhibition. Studies have shown that the WDR5 degrader MS67 is more effective than WDR5 protein-protein interaction (PPI) inhibitors at suppressing the transcription of WDR5-regulated genes and inhibiting the proliferation of cancer cells.[1][2] This guide will explore the nuances of their performance and provide the necessary details for researchers to make informed decisions for their own investigations.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and MS67 based on available literature. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution.
Table 1: In Vitro Performance
| Parameter | This compound | MS67 | Reference |
| Mechanism of Action | WDR5/MLL Interaction Inhibitor | WDR5 Protein Degrader | , |
| Potency (IC50/DC50) | IC50 = 2.4 nM (WDR5 binding) | DC50 = 3.7 nM (WDR5 degradation in MV4;11 cells) | ,[2] |
| Binding Affinity (Kd) | Not explicitly reported | Kd = 63 nM (to WDR5) | N/A,[2] |
| Cellular Activity | Induces apoptosis and inhibits growth in MLL-rearranged leukemia cells. IC50 = 25 µM in MV4;11 and KOPN8 cells. | Induces potent and selective WDR5 degradation in MLL-rearranged AML and pancreatic ductal adenocarcinoma (PDAC) cells. More effective than PPI inhibitors in suppressing cancer cell proliferation. | [3],[2] |
Table 2: In Vivo Performance
| Parameter | This compound | MS67 | Reference |
| In Vivo Efficacy | Data not readily available in reviewed literature. | Suppressed malignant growth of MLL-rearranged acute myeloid leukemia patient cells in vivo and was well tolerated. | N/A,[2] |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and MS67 lies in their mechanism of action.
This compound: A Competitive Inhibitor
This compound functions by directly competing with MLL for binding to a specific pocket on the WDR5 protein.[3] This prevents the formation of the WDR5-MLL complex, which is essential for the catalytic activity of MLL histone methyltransferase. The disruption of this complex leads to the downregulation of target genes, such as HOXA9 and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.[4][5]
Caption: this compound inhibits the WDR5-MLL interaction.
MS67: A Targeted Protein Degrader
MS67 operates through the sophisticated mechanism of targeted protein degradation. As a PROTAC, it has two key components: one end binds to WDR5, and the other binds to an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1][2] This brings WDR5 into close proximity with the E3 ligase, which then tags WDR5 with ubiquitin molecules. This "kiss of death" marks WDR5 for destruction by the proteasome, the cell's protein degradation machinery.[6][7] This approach not only blocks the WDR5-MLL interaction but also eliminates the entire WDR5 protein scaffold, potentially leading to a more complete and durable shutdown of its oncogenic functions.
Caption: MS67 mediates WDR5 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and MS67.
Cell Viability and Proliferation Assays (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of the compounds on cancer cell viability.
-
Objective: To determine the concentration-dependent effect of this compound or MS67 on the viability and proliferation of leukemia cell lines (e.g., MV4;11, KOPN8).
-
Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to a colored formazan product, which can be quantified by absorbance.[8][9]
-
Materials:
-
Leukemia cell lines (e.g., MV4;11, KOPN8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and MS67 stock solutions (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound or MS67 in culture medium. Add the diluted compounds to the wells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Western Blot for WDR5 Degradation
This protocol is used to assess the degradation of WDR5 protein induced by MS67.
-
Objective: To quantify the levels of WDR5 protein in cells treated with MS67.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Materials:
-
Cells treated with MS67 at various concentrations and time points.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against WDR5.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-WDR5 antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for WDR5 and the loading control. Normalize the WDR5 signal to the loading control to determine the extent of degradation.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate the effect of this compound on the binding of the WDR5-MLL complex to target gene promoters.
-
Objective: To determine if this compound reduces the association of WDR5 or MLL with the promoters of target genes like HOXA9.
-
Principle: ChIP is used to identify the DNA regions that a specific protein is associated with in the cell.[10]
-
Materials:
-
Cells treated with this compound or vehicle.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Antibodies against WDR5, MLL, or a control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer and reverse cross-linking solution.
-
DNA purification kit.
-
Primers for qPCR targeting the promoter regions of interest.
-
qPCR instrument and reagents.
-
-
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (WDR5 or MLL) or a control IgG.
-
Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of specific DNA sequences (e.g., HOXA9 promoter) in the immunoprecipitated samples.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for evaluating WDR5 inhibitors and degraders.
Caption: A typical workflow for testing WDR5-targeting compounds.
Conclusion
Both this compound and MS67 are valuable tools for researchers studying the role of WDR5 in cancer and other diseases. While this compound provides a potent and specific means of inhibiting the WDR5-MLL interaction, the WDR5 degrader MS67 offers a potentially more powerful therapeutic strategy by eliminating the WDR5 protein entirely. The choice between these two molecules will depend on the specific research question and experimental goals. This guide provides the foundational information and methodologies to aid in the selection and evaluation of these important research compounds. As the field of targeted protein degradation continues to evolve, it is likely that WDR5 degraders like MS67 will play an increasingly important role in the development of novel cancer therapies.
References
- 1. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]
- 4. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. academic.oup.com [academic.oup.com]
Overcoming Epigenetic Drug Resistance: Evaluating the Efficacy of MM-102 TFA
A Comparative Guide for Researchers
The development of resistance to epigenetic drugs presents a significant challenge in cancer therapy. This guide provides a framework for evaluating the efficacy of MM-102 TFA, a potent inhibitor of the WDR5/MLL interaction, in cell lines that have developed resistance to other classes of epigenetic modifiers. By providing detailed experimental protocols and data presentation formats, this document serves as a resource for researchers seeking to explore novel therapeutic strategies in drug-resistant cancer models.
This compound is a small molecule that disrupts the interaction between WDR5 and MLL1, a key component of the MLL/SET1 family of histone methyltransferases.[1] This interaction is crucial for the methylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. In certain cancers, particularly those with MLL rearrangements, the aberrant activity of this complex drives oncogenesis. By inhibiting the WDR5/MLL1 interaction, this compound leads to a reduction in H3K4me3 levels, suppression of target gene expression, and ultimately, inhibition of cancer cell growth and induction of apoptosis.
This guide outlines the necessary experiments to assess whether this compound can overcome resistance to other epigenetic drugs, such as BET inhibitors, HDAC inhibitors, and EZH2 inhibitors.
Data Presentation: A Framework for Comparative Analysis
To facilitate a clear comparison of this compound's efficacy, all quantitative data should be summarized in structured tables. Below are templates for presenting key experimental findings.
Table 1: Comparative Cell Viability (IC50) Data
| Cell Line | Parental IC50 (μM) | BETi-Resistant IC50 (μM) | HDACi-Resistant IC50 (μM) | EZH2i-Resistant IC50 (μM) |
| This compound | ||||
| BET Inhibitor (e.g., JQ1) | ||||
| HDAC Inhibitor (e.g., Vorinostat) | ||||
| EZH2 Inhibitor (e.g., Tazemetostat) |
Table 2: Apoptosis Induction in Resistant Cell Lines (% Annexin V Positive Cells)
| Treatment (at IC50) | Parental | BETi-Resistant | HDACi-Resistant | EZH2i-Resistant |
| Vehicle Control | ||||
| This compound | ||||
| BET Inhibitor | ||||
| HDAC Inhibitor | ||||
| EZH2 Inhibitor |
Table 3: Modulation of H3K4me3 Levels (Relative to Vehicle Control)
| Treatment (at IC50) | Parental | BETi-Resistant | HDACi-Resistant | EZH2i-Resistant |
| This compound | ||||
| Other Epigenetic Drug |
Mandatory Visualization
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][3][4]
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound and other epigenetic inhibitors
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and other compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for Annexin V staining.[5][6][7]
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound and other epigenetic inhibitors
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the respective IC50 concentrations of the drugs for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for H3K4me3
This protocol is a standard procedure for histone western blotting.[8][9]
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound and other epigenetic inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the respective IC50 concentrations of the drugs for 48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody for a loading control.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. kumc.edu [kumc.edu]
- 7. scispace.com [scispace.com]
- 8. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
A Comparative Guide to the In Vitro and In Vivo Activity of MM-102 TFA, a WDR5-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of MM-102 TFA, a potent small-molecule inhibitor of the WDR5-MLL protein-protein interaction. The data presented herein is intended to inform research and development efforts targeting MLL-rearranged leukemias.
Introduction to this compound and its Mechanism of Action
This compound is a high-affinity peptidomimetic that disrupts the critical interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). The MLL1 complex is a histone H3 lysine 4 (H3K4) methyltransferase, and its aberrant activity due to chromosomal translocations is a key driver in a significant portion of acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL). By binding to WDR5, this compound prevents the assembly of a functional MLL1 complex, leading to the inhibition of H3K4 methylation and the subsequent downregulation of key MLL1 target genes, such as HOXA9 and MEIS1. This ultimately results in the inhibition of cell proliferation and the induction of apoptosis in leukemia cells harboring MLL1 fusion proteins.
In Vitro Activity of this compound
The in vitro efficacy of this compound has been demonstrated through various assays, highlighting its potency and selectivity for MLL-rearranged leukemia cells.
Table 1: In Vitro Potency of this compound and Comparable WDR5-MLL Inhibitors
| Compound | Target/Assay | IC50 / Kd | Cell Line(s) | Reference |
| This compound | WDR5/MLL Interaction | IC50: 2.4 nM | - | |
| HMT Assay | IC50: 0.4-0.9 µM | - | ||
| Cell Growth | IC50: 25 µM | MV4;11, KOPN8 | ||
| OICR-9429 | WDR5 Binding | Kd: 450 nM | - | |
| MLL Core Complex Activity | Inhibition | - | ||
| DDO-2093 | WDR5 Binding | Kd: 11.6 nM | - |
Experimental Protocols: In Vitro Assays
This protocol is adapted for the assessment of cell viability in leukemia cell lines such as MV4;11.
-
Cell Plating: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add this compound or other test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
This protocol outlines the detection of apoptosis in leukemia cells treated with this compound using flow cytometry.
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentrations for the indicated time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
This protocol details the quantification of HOXA9 and MEIS1 gene expression in response to this compound treatment.
-
RNA Extraction: Treat leukemia cells with this compound and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.
In Vivo Correlation of this compound Activity
While extensive in vivo studies specifically on this compound are not yet widely published, its activity has been evaluated in a highly relevant ex vivo model. Furthermore, the in vivo efficacy of other potent WDR5-MLL interaction inhibitors provides strong evidence for the therapeutic potential of this class of compounds.
Ex Vivo Efficacy of this compound
MM-102 has been evaluated in bone marrow cells transduced with the MLL1-AF9 fusion construct. In this model, the compound effectively reduced the expression of the critical MLL1 target genes, HoxA9 and Meis-1. This finding provides a direct correlation between the in vitro mechanism of action and its effect in a cellular model that is used to initiate leukemia in vivo.
In Vivo Efficacy of Comparable WDR5-MLL Inhibitors
Studies on other small-molecule inhibitors targeting the WDR5-MLL interaction have demonstrated significant anti-tumor activity in preclinical xenograft models of leukemia.
Table 2: In Vivo Efficacy of Selected WDR5-MLL Interaction Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| DDO-2093 | MV4-11 Xenograft Mouse Model | Not specified | Significant tumor growth suppression; Favorable safety profile | |
| Unnamed WDR5 WIN-site inhibitors | MV4-11 Subcutaneous Xenograft | Oral dosing | Potent, dose-dependent tumor growth suppression; Tumor regression with lead compound; Excellent tolerability | |
| MS67 (PROTAC) | MLL-r Xenograft & PDX models | Not specified | Effective in vivo tumor growth suppression |
Experimental Protocols: In Vivo Xenograft Model
The following is a general protocol for establishing and evaluating the efficacy of a WDR5-MLL inhibitor in a subcutaneous xenograft model using the MV4;11 cell line.
-
Cell Preparation: Culture MV4;11 cells to a sufficient number and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 MV4;11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule and vehicle control to the respective groups.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic marker assessment).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.
Signaling Pathways and Visualizations
The inhibition of the WDR5-MLL interaction by this compound disrupts a key epigenetic signaling pathway that drives leukemogenesis.
WDR5-MLL Signaling Pathway
Caption: WDR5-MLL signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of this compound.
Conclusion
This compound is a potent and selective inhibitor of the WDR5-MLL interaction with demonstrated in vitro activity against MLL-rearranged leukemia cell lines. It effectively inhibits cell growth, induces apoptosis, and downregulates key oncogenic target genes. While direct in vivo efficacy data for this compound is emerging, the validation of its mechanism in ex vivo models and the significant anti-tumor activity observed with other WDR5-MLL inhibitors in preclinical xenograft models strongly support its therapeutic potential. This guide provides a foundational dataset and experimental framework for researchers dedicated to advancing novel epigenetic therapies for leukemia.
Benchmarking MM-102 TFA Against Novel WDR5-WIN Site Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MM-102 TFA and more recently developed WDR5-WIN site inhibitors, supported by experimental data. The WD repeat-containing protein 5 (WDR5) has emerged as a significant therapeutic target in oncology due to its critical role as a scaffolding protein in various chromatin-modifying complexes and its function as a key cofactor for oncoproteins like MYC and MLL.[1][2][3][4][5] Inhibitors targeting the WDR5-interaction (WIN) site aim to disrupt these oncogenic protein-protein interactions.[3][6][7]
Overview of WDR5 Inhibitors
This compound is a potent, peptidomimetic inhibitor of the WDR5/MLL interaction.[8][9][10][11][12] It was developed to block the assembly of the MLL1 (Mixed-Lineage Leukemia 1) complex, thereby inhibiting its histone methyltransferase (HMT) activity, which is crucial for the expression of leukemogenic genes like HoxA9 and Meis-1.[8][11][13]
Novel WDR5-WIN Site Inhibitors represent a newer generation of small molecules designed for improved potency, selectivity, and pharmacokinetic properties.[4][14] These compounds, often developed through structure-based design, have demonstrated significantly enhanced affinity for the WDR5 WIN site, with some reaching picomolar binding affinities.[6][14] Their development has expanded the potential therapeutic applications of WDR5 inhibition beyond MLL-rearranged leukemias to a broader range of cancers driven by the MYC oncoprotein.[4][14]
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound and representative novel WDR5-WIN site inhibitors based on published data.
Table 1: Biochemical Potency
| Compound | Type | Target Interaction | IC50 (Binding Assay) | Ki | IC50 (HMT Assay) |
| This compound | Peptidomimetic | WDR5/MLL | 2.4 nM[8][9][10][12] | < 1 nM (estimated)[8][9] | 0.4 - 0.9 µM[8] |
| Novel WINi (e.g., C6) | Small Molecule | WDR5-WIN Site | Not specified | 0.1 nM[7] | Not specified |
| Novel WINi (Advanced) | Small Molecule | WDR5-WIN Site | Not specified | ≤ 20 pM[6][14] | Not specified |
Table 2: Cellular Activity
| Compound | Cell Lines | Assay Type | IC50 (Cell Growth) | Notes |
| This compound | MV4;11, KOPN8 (MLL-rearranged leukemia) | Cell Viability | 25 µM[8][15] | Selectively inhibits growth and induces apoptosis in leukemia cells with MLL1 fusion proteins.[8][13] |
| Novel WINi (Advanced) | MV4;11, MOLM-13 (MLL-rearranged leukemia) | Cell Viability | Low nanomolar[14] | Significantly more potent in cellular assays compared to earlier inhibitors.[14] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.
Caption: WDR5 acts as a scaffold, interacting with MLL and MYC complexes to regulate target gene transcription.
References
- 1. WDR5 - Wikipedia [en.wikipedia.org]
- 2. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. MM102 — TargetMol Chemicals [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to MM-102 TFA Combination Therapy in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MM-102 TFA, a potent inhibitor of the WDR5/MLL interaction, and explores its potential in combination with other anti-leukemia agents. While clinical data on this compound combination therapy is not yet available, this document synthesizes preclinical findings for this compound as a monotherapy and presents a rationale for future combination studies based on its mechanism of action and data from similar epigenetic modulators.
Understanding this compound: A Targeted Epigenetic Approach
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2] In certain types of acute leukemia, particularly those with MLL1 gene rearrangements, the MLL1 fusion proteins aberrantly regulate gene expression, leading to leukemogenesis. Key target genes of the MLL1 complex, such as HOXA9 and MEIS1, are essential for the proliferation and survival of these leukemia cells.[1]
By inhibiting the WDR5/MLL1 interaction, this compound effectively blocks the methyltransferase activity of the MLL1 complex. This leads to a downstream reduction in the expression of critical MLL1 target genes, which in turn inhibits the growth of leukemia cells and induces apoptosis.[3][1] Preclinical studies have demonstrated the selective activity of this compound against leukemia cell lines harboring MLL1 fusion proteins, with minimal effects on cells with wild-type MLL1.[3][1]
Monotherapy Performance of this compound
In vitro studies have established the potency of this compound in specific leukemia cell lines. The following table summarizes the available quantitative data for this compound as a single agent.
| Cell Line | MLL Fusion Protein | Assay Type | IC50 | Reference |
| MV4;11 | MLL-AF4 | Cell Growth | 25 µM | [1] |
| KOPN8 | MLL-ENL | Cell Growth | 25 µM | [3][1] |
| MLL1 Complex | - | HMT Assay | 0.4-0.9 µM | [3][1] |
| WDR5/MLL Interaction | - | Binding Assay | 2.4 nM | [3][2] |
Rationale for Combination Therapies
While potent as a single agent in specific contexts, the efficacy of targeted therapies like this compound can potentially be enhanced through combination with other anti-leukemia agents. The goal of combination therapy is to achieve synergistic effects, overcome potential resistance mechanisms, and improve overall therapeutic outcomes. Based on the mechanism of this compound and the broader landscape of epigenetic therapies in leukemia, several rational combination strategies can be proposed.
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Rationale: MLL1-rearranged leukemias often exhibit a dependency on the anti-apoptotic protein BCL-2. Preclinical studies with other inhibitors of the MLL1 pathway (menin inhibitors) have shown that they can reduce BCL-2 levels.[4] Combining an MLL1-WDR5 inhibitor like this compound with a BCL-2 inhibitor such as venetoclax could therefore induce synergistic apoptosis in leukemia cells. This dual targeting of transcriptional addiction and apoptosis pathways is a promising strategy. Preclinical studies on a menin-KMT2A inhibitor in combination with venetoclax and azacitidine have shown a significant increase in survival in AML models.[5]
Combination with Other Epigenetic Modulators (e.g., HDAC or DNMT Inhibitors)
Rationale: The epigenetic landscape of leukemia is complex and often involves dysregulation of multiple pathways. Combining epigenetic drugs with different mechanisms of action can lead to synergistic anti-leukemic effects. For instance, histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors can remodel the chromatin and alter gene expression in ways that may complement the action of this compound. A preclinical study on a dual WDR5-MLL1 and HDAC inhibitor showed augmented antiproliferative effects in leukemia cells.[6]
Combination with Standard Chemotherapy
Rationale: Standard-of-care chemotherapy agents induce DNA damage and cell cycle arrest. Epigenetic modifiers like this compound can potentially sensitize leukemia cells to the cytotoxic effects of chemotherapy by altering the chromatin structure and the expression of genes involved in DNA repair and cell cycle control.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of anti-leukemia agents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11, KOPN8) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and/or the combination agent in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed and treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8][9][10]
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Following treatment with the test compounds, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[11][12]
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: MLL1 Signaling Pathway and the Action of this compound.
Caption: A typical workflow for in vitro testing of combination therapies.
Caption: Proposed combination strategies for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Epigenetic Therapies for Acute Myeloid Leukemia and Their Immune-Related Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy combinations in acute myeloid leukemia: what are the options? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Paper: Preclinical Efficacy of the Menin-KMT2A Inhibitor JNJ-75276617 in Combination with Venetoclax and Azacitidine in AML [ash.confex.com]
- 6. Discovery of WDR5-MLL1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse transcriptase-qPCR analysis of gene expression [bio-protocol.org]
- 12. Eprobe mediated RT-qPCR for the detection of leukemia-associated fusion genes - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of MM-102 TFA: A Comparative Analysis with Other WDR5/MLL Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of MM-102 TFA, a potent inhibitor of the WDR5/MLL protein-protein interaction, with other notable inhibitors targeting the same epigenetic complex. The objective is to offer a clear, data-driven perspective for researchers evaluating small molecule inhibitors for basic research and therapeutic development.
Introduction to WDR5/MLL Inhibition
The MLL (Mixed-Lineage Leukemia) family of histone methyltransferases (HMTs) are critical regulators of gene expression, primarily through the methylation of histone H3 at lysine 4 (H3K4). The core MLL complex requires the scaffolding protein WDR5 to bind to the MLL protein, a crucial interaction for the complex's stability and enzymatic activity. Dysregulation of MLL activity is a hallmark of certain cancers, particularly acute leukemias with MLL gene rearrangements. Therefore, inhibiting the WDR5/MLL interaction presents a promising therapeutic strategy.
This compound is a peptidomimetic inhibitor designed to disrupt this key protein-protein interaction. This guide evaluates its selectivity in comparison to other well-characterized WDR5/MLL inhibitors, OICR-9429 and WDR5-0103.
Comparative Potency of WDR5/MLL Inhibitors
The following table summarizes the reported biochemical potencies of this compound and its comparators against the WDR5/MLL interaction.
| Compound | Target | Assay Type | Potency (IC50/Ki/Kd) |
| This compound | WDR5/MLL1 Interaction | Binding Assay | IC50: 2.4 nM, Ki: < 1 nM[1][2] |
| MLL1 HMT Activity | Enzymatic Assay | IC50: 0.4 - 0.9 µM[1] | |
| OICR-9429 | WDR5 Binding | Isothermal Titration Calorimetry (ITC) | Kd: 93 nM[3][4] |
| WDR5/MLL Interaction | Peptide Displacement Assay | Kdisp: 64 nM[3] | |
| WDR5-0103 | WDR5 Binding | Biophysical Analysis | Kd: 450 nM |
Selectivity Profiles
An ideal epigenetic modifier should exhibit high selectivity for its intended target to minimize off-target effects. Below is a summary of the available selectivity data for each compound.
This compound
A comprehensive selectivity panel of this compound against a broad range of histone methyltransferases and other epigenetic modifiers is not publicly available. However, its selectivity has been demonstrated in cell-based assays. This compound effectively and selectively inhibits the growth of leukemia cells harboring MLL1 fusion proteins, while having a minimal effect on leukemia cells with wild-type MLL1 protein[1]. For instance, it shows significantly greater growth inhibition in MLL1-rearranged MV4;11 and KOPN8 cells (GI50 = 25 µM) compared to the MLL1-wild type K562 cell line (GI50 = 84 µM).
OICR-9429
OICR-9429 has been profiled extensively and demonstrates high selectivity.
| Target Class | Number of Targets Tested | Result |
| Human Methyltransferases | 22 | No significant binding or inhibition[3][5] |
| WD40 & Histone Reader Domains | 9 | No significant binding detected[3][5] |
| Kinases, GPCRs, Ion Channels | >250 | Negligible activity at 1 µM[3][5] |
WDR5-0103
WDR5-0103 has also been shown to be a selective inhibitor of the WDR5/MLL interaction.
| Target Class | Targets Tested | Result |
| Human Methyltransferases | SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, PRMT5 | No effect at concentrations up to 100 µM[6] |
Signaling Pathway and Experimental Workflow
To provide a clearer context for the mechanism of action and the methods used for inhibitor characterization, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape: A Comparative Analysis of MM-102 TFA and Other Epigenetic Modulators
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with a wide therapeutic window is paramount. In the realm of epigenetic modulators, MM-102 TFA has emerged as a potent inhibitor of the WDR5/MLL interaction. This guide provides a comprehensive comparison of this compound with other compounds targeting histone methyltransferases, supported by available experimental data, to aid in the assessment of their therapeutic potential.
Quantitative Comparison of Inhibitor Potency and Activity
The following tables summarize the key quantitative data for this compound and a selection of other histone methyltransferase inhibitors. This data provides a snapshot of their in vitro potency and cellular activity, which are critical early indicators of therapeutic potential.
| Compound | Target | In Vitro Potency (IC50/Ki) | Cellular Activity (IC50) | Notes |
| This compound | WDR5/MLL Interaction | 2.4 nM (IC50) | 25 µM (MV4;11 & KOPN8 cells)[1] | Selectively inhibits growth and induces apoptosis in leukemia cells with MLL1 fusion proteins[1]. |
| VTP50469 | Menin-MLL1 Interaction | 104 pM (Ki) | ~20 nM (MLL-rearranged & NPM1-mutant cells) | Orally bioavailable and has shown significant in vivo efficacy with no observed toxicity in PDX models. |
| EPZ-5676 (Pinometostat) | DOT1L | 80 pM (Ki) | 3.5 nM (MV4-11 cells)[2] | Has undergone Phase 1 clinical trials. Demonstrates complete tumor regression in a rat xenograft model at well-tolerated doses[2][3]. |
| BIX-01294 | G9a/GLP | 1.7 µM (G9a), 0.9 µM (GLP) (IC50)[4] | - | Induces necroptosis and autophagy[4]. Therapeutic window in oncology is not well-defined. |
| EBI-2511 | EZH2 | - | - | Showed superior in vivo antitumor efficacy compared to EPZ-6438 with no significant changes in body weight. |
Note: In vivo efficacy and toxicity data for this compound are not publicly available, precluding a direct comparison of its therapeutic window with the other compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize histone methyltransferase inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a histone methyltransferase.
-
Reaction Setup: The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT).
-
Enzyme and Substrate: A recombinant histone methyltransferase (e.g., MLL1 complex) and a histone substrate (e.g., H3 peptide) are added to the reaction mixture.
-
Cofactor: A radiolabeled cofactor, typically S-adenosyl-L-[methyl-³H]-methionine, is included.
-
Inhibitor Addition: The test compound (e-g., this compound) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the incorporation of the radiolabeled methyl group into the histone substrate is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.
Cell Viability and Apoptosis Assays
These assays assess the effect of a compound on cancer cell proliferation and survival.
-
Cell Culture: Cancer cell lines (e.g., MV4;11, KOPN8) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability can be measured using various methods, such as the MTT or CellTiter-Glo assays, which quantify metabolic activity.
-
Apoptosis Assessment: Apoptosis can be detected by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Data Analysis: The IC50 value for cell growth inhibition is determined, and the percentage of apoptotic cells is quantified.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy and toxicity of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human cancer cells to establish tumors.
-
Compound Administration: Once tumors reach a certain size, the animals are treated with the test compound or a vehicle control. The compound can be administered through various routes (e.g., oral gavage, intraperitoneal injection, intravenous infusion).
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Toxicity Assessment: At the end of the study, or if signs of toxicity are observed, animals are euthanized. Blood samples may be collected for complete blood count and serum chemistry analysis. Organs may be harvested for histopathological examination.
-
Data Analysis: Tumor growth inhibition is calculated, and any signs of toxicity are documented to assess the therapeutic window.
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the signaling pathway of the MLL1/WDR5 interaction and a typical experimental workflow for assessing the therapeutic window of a novel compound.
MLL1/WDR5 Signaling Pathway
Therapeutic Window Assessment Workflow
Conclusion
This compound demonstrates high in vitro potency as a WDR5/MLL interaction inhibitor, with selective activity against leukemia cells harboring MLL1 fusion proteins. While this positions it as a promising therapeutic candidate, the lack of publicly available in vivo efficacy and toxicity data makes a direct comparison of its therapeutic window with other compounds like VTP50469 and EPZ-5676 challenging. The latter have shown significant in vivo anti-tumor activity at well-tolerated doses, with EPZ-5676 progressing to clinical trials. Further preclinical development and data disclosure for this compound will be crucial to fully assess its therapeutic potential relative to other epigenetic modulators. Researchers are encouraged to consider the totality of the available data when selecting compounds for further investigation. It is also important to note the potential for toxicity associated with the trifluoroacetate (TFA) counter-ion, which may warrant consideration of alternative salt forms for in vivo and clinical studies.
References
A Comparative Guide to MM-102 TFA: An Inhibitor of the WDR5-MLL1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MM-102 TFA, a potent small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5)-mixed lineage leukemia 1 (MLL1) interaction, with other relevant experimental alternatives. The information is intended to support researchers and professionals in drug development by presenting objective performance data and detailed experimental context.
Executive Summary
This compound is a high-affinity inhibitor of the WDR5-MLL1 protein-protein interaction, a critical dependency in certain types of leukemia characterized by MLL1 gene rearrangements. By disrupting this interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL1 complex, leading to decreased histone H3 lysine 4 (H3K4) methylation, suppression of oncogenic gene expression, and subsequent apoptosis in susceptible cancer cells. This guide presents available data on this compound's performance, compares it with other inhibitors targeting the same pathway, and provides relevant experimental details to assess the reproducibility and context of these findings.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and comparable inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Activity of WDR5-MLL1 Interaction Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | WDR5 Binding Assay | MLL | 2.4 nM | [1][2] |
| MM-102 | Histone Methyltransferase (HMT) Assay | MLL1 complex | 0.32 µM | [3] |
| MM-102 | Cell Growth Assay | MV4;11 (MLL-AF4) | 25 µM | [1][2] |
| MM-102 | Cell Growth Assay | KOPN8 (MLL-ENL) | 25 µM | [1][2] |
| OICR-9429 | WDR5-MLL1 Interaction Assay | - | < 1 µM | [4][5] |
| OICR-9429 | Cell Viability Assay | T24 (Bladder Cancer) | 67.74 µM | [1] |
| OICR-9429 | Cell Viability Assay | UM-UC-3 (Bladder Cancer) | 70.41 µM | [1] |
| OICR-9429 | Cell Viability Assay | Primary Human AML Cells | > 2.5 µM (for MS67, a degrader based on OICR-9429) | [6] |
Table 2: In Vitro Activity of Menin-MLL Interaction Inhibitors
| Compound | Assay Type | Target/Cell Line | Ki / IC50 | Reference |
| SNDX-5613 (Revumenib) | Menin-MLL Binding Assay | - | 0.149 nM (Ki) | |
| SNDX-5613 (Revumenib) | Cell-based Assay | - | 10-20 nM (IC50) |
Mechanism of Action and Signaling Pathway
This compound targets a key protein-protein interaction within the MLL1 histone methyltransferase complex. The MLL1 complex is essential for methylating histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. WDR5 is a core component of this complex and acts as a scaffold, mediating the interaction between MLL1 and histone H3. In leukemias with MLL1 rearrangements, the resulting fusion proteins rely on the interaction with WDR5 to maintain their oncogenic activity, which includes the upregulation of genes like HOXA9 and MEIS1.
By binding to WDR5, this compound prevents the assembly of a functional MLL1 complex. This leads to a global reduction in H3K4 methylation at the promoter regions of MLL1 target genes, ultimately suppressing their transcription and inducing cell cycle arrest and apoptosis in MLL-dependent leukemia cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MM-102 TFA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing MM-102 TFA, a potent inhibitor of the WDR5/MLL interaction, ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in the known hazards of its components: the biologically active MM-102 molecule and its trifluoroacetic acid (TFA) salt.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols for trifluoroacetic acid with best practices for the disposal of potent, biologically active compounds.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and chemical safety goggles.[1] A face shield may be necessary when handling larger quantities.
-
Ventilation: All handling of this compound, especially of the pure compound or concentrated solutions, should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.[3] Keep containers tightly sealed.
Quantitative Data Summary
The following table summarizes key quantitative information for Trifluoroacetic Acid (TFA), a primary component of this compound.
| Property | Value |
| Molecular Weight | 114.02 g/mol |
| Boiling Point | 72.4 °C (162.3 °F) |
| Melting Point | -15.4 °C (4.3 °F) |
| pH | <1 (strongly acidic) |
| Solubility in Water | Miscible |
Step-by-Step Disposal Procedures
The disposal of this compound waste must be handled with care, considering both its chemical corrosivity and biological potency.
Step 1: Segregation of Waste
-
Properly segregate all waste streams containing this compound. This includes:
-
Unused or expired this compound compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Aqueous solutions containing this compound (e.g., cell culture media, buffer solutions).
-
Organic solvent solutions containing this compound.
-
Step 2: Decontamination of Biologically Active Waste
Given MM-102's potent biological activity as an inhibitor of the MLL1-WDR5 interaction, all waste should be treated to denature the active molecule.[4][5][6]
-
For liquid waste (aqueous): Treat with a final concentration of 10% bleach solution and allow a contact time of at least 30 minutes before proceeding to chemical waste disposal.[7][8]
-
For solid waste: Place in a designated biohazard bag or container for autoclaving or chemical disinfection before being incinerated.[7][9][10]
Step 3: Chemical Waste Disposal
Due to the presence of TFA, all this compound waste is considered hazardous chemical waste and must not be disposed of down the drain.[2][11]
-
Liquid Waste:
-
After biological decontamination (if applicable), collect the liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be compatible with acidic and potentially organic waste.
-
Label the container as "Hazardous Waste: Trifluoroacetic Acid and biologically active compound (MM-102)".
-
-
Solid Waste:
-
After biological decontamination, collect all contaminated solid waste in a designated hazardous waste container lined with a chemically resistant bag.
-
Label the container as "Hazardous Waste: Solid waste contaminated with Trifluoroacetic Acid and MM-102".
-
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste containers.[12] Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol: In Vitro Cell Growth Inhibition Assay
The following is a representative protocol for assessing the effect of MM-102 on the growth of leukemia cells harboring MLL1 fusion proteins.[4][6]
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11) in a 96-well plate at a density of 1 x 10^4 cells per well in a final volume of 100 µL of appropriate cell culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted MM-102 solutions to the wells to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of MM-102 compared to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway targeted by MM-102 and a typical experimental workflow for its use.
Caption: Inhibition of the MLL1-WDR5 interaction by MM-102.
Caption: Experimental workflow for this compound cell-based assay.
References
- 1. covachem.com [covachem.com]
- 2. fishersci.com [fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpp.edu [cpp.edu]
- 8. research.hawaii.edu [research.hawaii.edu]
- 9. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 10. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 11. fishersci.com [fishersci.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for MM-102 TFA
For Immediate Implementation: Researchers, scientists, and drug development professionals handling MM-102 TFA must adhere to stringent safety protocols to mitigate risks associated with this potent WDR5/MLL interaction inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The trifluoroacetic acid (TFA) component of this compound necessitates specific precautions due to its corrosive nature.
Immediate Safety and Handling Protocols
Emergency Procedures: In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Engineering Controls: To minimize exposure risk, the following engineering controls are mandatory:
-
Ventilation: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound. This multi-layered approach ensures comprehensive protection.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. Check for and replace any damaged gloves immediately. | Protects against skin contact with the corrosive TFA component.[3][4] |
| Eye Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and aerosols.[4][5] |
| Body Protection | A lab coat that is fully buttoned. Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if there is a risk of inhalation, especially during spill cleanup or when engineering controls are not sufficient. | Protects against inhalation of harmful vapors.[3] |
Operational and Disposal Plans
Preparation and Handling Workflow:
Caption: Workflow for the safe preparation and handling of this compound.
Spill Response Protocol:
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert personnel in the vicinity.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand or earth. Do not use combustible materials like sawdust.[3]
-
Neutralize the spill area with a suitable neutralizing agent for acids, such as sodium bicarbonate, if applicable and safe to do so.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
Caption: Logical flow for responding to an this compound spill.
Waste Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), absorbent materials, and empty containers. Place in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents. Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible. |
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3][5] Do not dispose of this compound down the drain.[3]
Quantitative Data Summary
The following table summarizes key quantitative information for Trifluoroacetic Acid (TFA), the hazardous component of this compound.
| Property | Value | Reference |
| Melting Point | -15.4 °C (4.3 °F) | |
| Boiling Point | 72.4 °C (162.3 °F) | |
| pH | 2 (100 g/L aqueous solution) | [5] |
| Vapor Pressure | 107 mbar @ 25 °C | [5] |
| Relative Density | 1.535 | [5] |
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. It is imperative to consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for Trifluoroacetic Acid for comprehensive safety information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
